molecular formula C14H18O4 B15581027 Cinoxate CAS No. 83834-60-0

Cinoxate

货号: B15581027
CAS 编号: 83834-60-0
分子量: 250.29 g/mol
InChI 键: CMDKPGRTAQVGFQ-RMKNXTFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992)
CINOXATE is a small molecule drug with a maximum clinical trial phase of IV.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDKPGRTAQVGFQ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20357
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167513
Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992), Viscous liquid; May be slightly yellow; [Merck Index]
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20357
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cinoxate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4426
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/, BP: 185 °C at 2 mm Hg
Record name CINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

greater than 212 °F (NTP, 1992)
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20357
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (NTP, 1992), Practically insoluble in water with a solubility of approximately 0.05%., Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20357
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1000 to 1.1035 at 77 °F (NTP, 1992), 1.102 g/cu cm at 25 °C
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20357
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00034 [mmHg]
Record name Cinoxate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4426
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Viscous liquid, may have slight yellow tinge

CAS No.

104-28-9, 83834-60-0
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20357
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83834-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinoxate [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinoxate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINOXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5437O7N5BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Solidifies below -25 °C
Record name CINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxyethyl p-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel cinnamate (B1238496) esters is of significant interest due to their potential applications as UV filters and bioactive molecules. This guide details the primary synthesis pathways for 2-ethoxyethyl p-methoxycinnamate, a structural analog of the widely used sunscreen agent, octyl methoxycinnamate. The methodologies presented are derived from established procedures for similar cinnamate esters and are adapted for the specific reactants required for the target compound.

Core Synthesis Pathways

The synthesis of 2-ethoxyethyl p-methoxycinnamate can be primarily achieved through two well-established esterification methods: Fischer-Speier esterification and transesterification. Both pathways utilize p-methoxycinnamic acid or its ester derivatives as the starting material.

Fischer-Speier Esterification: Direct Acid-Catalyzed Esterification

This classic method involves the direct reaction of a carboxylic acid (p-methoxycinnamic acid) with an alcohol (2-ethoxyethanol) in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed.[1]

Reaction Scheme:

p-Methoxycinnamic Acid + 2-Ethoxyethanol --(H+)--> 2-Ethoxyethyl p-Methoxycinnamate + Water

Transesterification

Transesterification is another viable route, particularly if a simple alkyl ester of p-methoxycinnamic acid (e.g., methyl or ethyl p-methoxycinnamate) is readily available.[3][4] This process involves the exchange of the alcohol group of the ester with another alcohol (2-ethoxyethanol), typically catalyzed by an acid or a base.[4]

Reaction Scheme:

Methyl p-Methoxycinnamate + 2-Ethoxyethanol --(Catalyst)--> 2-Ethoxyethyl p-Methoxycinnamate + Methanol

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-ethoxyethyl p-methoxycinnamate based on the aforementioned pathways. These protocols are adapted from established methods for the synthesis of analogous cinnamate esters.[3][5][6]

Protocol 1: Fischer-Speier Esterification

Materials:

  • p-Methoxycinnamic acid

  • 2-Ethoxyethanol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (B28343)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-methoxycinnamic acid, a 4- to 7-fold molar excess of 2-ethoxyethanol, and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (approximately 1-2 mol% relative to the carboxylic acid).[6]

  • Add toluene as an azeotropic solvent to aid in the removal of water.

  • Heat the reaction mixture to reflux (typically between 105-130°C) and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.[6] The reaction is generally complete within 5-10 hours.[6]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-ethoxyethyl p-methoxycinnamate.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Transesterification

Materials:

  • Ethyl p-methoxycinnamate

  • 2-Ethoxyethanol

  • p-Toluenesulfonic acid (p-TsOH) or a suitable lipase (B570770) enzyme (e.g., from Rhizopus oryzae)[5]

  • Solvent (e.g., cyclo-octane for enzymatic reaction)[5]

  • Sodium carbonate solution (10% w/v)[3]

  • Benzene (B151609) or Toluene[3]

  • Anhydrous sodium sulfate[3]

Procedure (Acid-Catalyzed):

  • In a round-bottom flask fitted with a distillation head, combine ethyl p-methoxycinnamate, an excess of 2-ethoxyethanol, and a catalytic amount of p-toluenesulfonic acid.[3]

  • Heat the mixture to a temperature that allows for the distillation of the ethanol (B145695) byproduct (around 150°C).[3] The reaction typically proceeds for several hours (e.g., 6 hours).[3]

  • After the reaction is complete, cool the mixture and dissolve it in a suitable organic solvent like benzene or toluene.[3]

  • Wash the organic solution with a 10% sodium carbonate solution to remove the acid catalyst, followed by water.[3]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under vacuum.[3]

  • The resulting crude product can be purified by vacuum distillation.[3]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of cinnamate esters based on analogous reactions reported in the literature.

ParameterFischer Esterification (Analogous)Transesterification (Analogous)Reference
Molar Ratio (Acid:Alcohol)1:4 to 1:7-[6]
Molar Ratio (Ester:Alcohol)-1:excess[3]
Catalystp-TsOH or H₂SO₄p-TsOH[3][6]
Temperature90-130°C150°C[3][6]
Reaction Time5-10 hours6 hours[3][6]
YieldHigh~93%[3][6]

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthesis pathways.

Fischer_Esterification p_MCA p-Methoxycinnamic Acid Reaction_Mix Reaction Mixture p_MCA->Reaction_Mix Ethoxyethanol 2-Ethoxyethanol Ethoxyethanol->Reaction_Mix Acid_Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Acid_Catalyst->Reaction_Mix Reflux Reflux with Water Removal Reaction_Mix->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Product 2-Ethoxyethyl p-Methoxycinnamate Workup->Product

Caption: Fischer-Speier Esterification Workflow.

Transesterification Et_p_MC Ethyl p-Methoxycinnamate Reaction_Mix Reaction Mixture Et_p_MC->Reaction_Mix Ethoxyethanol 2-Ethoxyethanol Ethoxyethanol->Reaction_Mix Catalyst Catalyst (p-TsOH or Lipase) Catalyst->Reaction_Mix Heating Heating with Byproduct Removal Reaction_Mix->Heating Workup Neutralization & Extraction Heating->Workup Product 2-Ethoxyethyl p-Methoxycinnamate Workup->Product

Caption: Transesterification Synthesis Workflow.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Cinoxate as a UVB Filter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic, cinnamate-based UVB filter that has been utilized in sunscreen formulations. Its primary mechanism of action involves the absorption of ultraviolet B (UVB) radiation, thereby mitigating its penetration through the epidermis and preventing subsequent cellular damage. This guide provides a comprehensive technical overview of this compound's core functionality, including its photochemical properties, interaction with cellular signaling pathways, and detailed experimental protocols for its evaluation. While historically used, its application in modern photoprotection has diminished due to its limited UVB spectrum and the advent of more effective, broad-spectrum filters.

Core Mechanism of UV Absorption

This compound functions as a chemical sunscreen by absorbing high-energy UVB photons, which leads to the excitation of electrons within its molecular structure. This process effectively converts damaging UV radiation into less harmful forms of energy, primarily heat, which is then dissipated.

The key to this function lies in the p-methoxycinnamate chromophore, a system of conjugated double bonds. The mechanism can be delineated into the following steps:

  • Photon Absorption: The this compound molecule in its ground state absorbs a UVB photon.

  • Electronic Excitation: The energy from the photon excites a π electron to a higher energy anti-bonding orbital (π*), transitioning the molecule to an excited singlet state.

  • Energy Dissipation: The excited molecule rapidly returns to its ground state through non-radiative pathways, such as vibrational relaxation, releasing the absorbed energy as heat. A primary pathway for energy dissipation in cinnamate (B1238496) esters is trans-cis isomerization. The trans isomer is the thermodynamically stable and more effective UV-absorbing form. Upon UV absorption, it can convert to the cis isomer, which has a lower UV-absorbing capacity. This isomerization is a reversible process, but it can contribute to photodegradation over time.

This efficient cycle of absorption and dissipation allows this compound to protect the skin from the harmful effects of UVB radiation.

Quantitative Spectroscopic and Photochemical Data

The efficacy of a UV filter is quantitatively defined by its absorption spectrum, molar absorptivity, and photostability. The following table summarizes key parameters for this compound.

ParameterValueSignificanceReference(s)
Chemical Formula C₁₄H₁₈O₄Defines the molecular composition.[1]
Molar Mass 250.29 g/mol Essential for concentration calculations.[1]
UV Absorption Maximum (λmax) ~289-306 nmIndicates the peak wavelength of UVB absorption.
Molar Absorptivity (ε) ~19,400 M⁻¹cm⁻¹ at 306 nmA high value indicates strong absorption at the peak wavelength.[2]
Photodegradation Susceptible to trans-cis isomerization and potential [2+2] cycloaddition reactions.Affects the long-term efficacy and safety of the sunscreen formulation.[3][4]

Interaction with Cellular Signaling Pathways

UVB radiation is a potent activator of various cellular signaling cascades that can lead to inflammation, photoaging, and carcinogenesis. While research directly investigating the effects of this compound on many of these pathways is limited, its primary role as a UVB filter implies an indirect modulation by preventing the initial UVB-induced signaling triggers.

UV-Induced DNA Damage and Repair

UVB radiation can be directly absorbed by DNA, leading to the formation of photoproducts such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts (6-4PPs). These lesions distort the DNA helix and can be mutagenic if not repaired. Cells possess several DNA repair mechanisms, with Nucleotide Excision Repair (NER) being the primary pathway for removing bulky UVB-induced adducts. Some studies suggest that certain cinnamate derivatives may interfere with DNA excision repair processes, potentially increasing the amount of unrepaired DNA damage if the filter is penetrated.[1]

DNA_Repair UVB UVB Radiation DNA Cellular DNA UVB->DNA Absorption CPD CPDs & 6-4PPs (DNA Damage) DNA->CPD NER Nucleotide Excision Repair (NER Pathway) CPD->NER Apoptosis Apoptosis or Mutagenesis CPD->Apoptosis If unrepaired Repair DNA Repair NER->Repair

Diagram 1: Simplified overview of UVB-induced DNA damage and the Nucleotide Excision Repair pathway.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Recent research has identified this compound as a potential agonist for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), with a reported Ki value of 18.0 μM. PPARγ is a nuclear receptor that plays a significant role in lipid metabolism, adipogenesis, and inflammation in the skin. As an agonist, this compound could potentially modulate the expression of PPARγ target genes, which may have implications for skin homeostasis. Further research is required to fully elucidate the downstream consequences of this interaction in the context of photoprotection.

PPARg_Pathway This compound This compound PPARg PPARγ Receptor (in Keratinocytes) This compound->PPARg Binds as agonist RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Biological_Effects Modulation of Lipid Metabolism & Inflammation Gene_Expression->Biological_Effects

Diagram 2: Proposed signaling pathway for this compound as a PPARγ agonist in skin cells.
Mitogen-Activated Protein Kinase (MAPK) Pathway

UVB radiation is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[3][4][5] Activation of these pathways can lead to the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), contributing to photoaging. By absorbing UVB radiation, this compound would prevent the initial trigger for MAPK activation. However, direct inhibitory or modulatory effects of this compound on these pathways have not been extensively studied.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the efficacy and safety of this compound as a UVB filter.

In Vitro UV Absorbance and SPF Determination (Based on ISO 24443)

Objective: To determine the in vitro Sun Protection Factor (SPF) and UVA protection of a sunscreen formulation containing this compound.

Materials:

  • Polymethylmethacrylate (PMMA) plates with a roughened surface

  • Sunscreen formulation containing a known concentration of this compound

  • Positive control sunscreen with a known SPF

  • Glycerin (as a blank)

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator with a defined UVB/UVA output

Procedure:

  • Substrate Preparation: Use roughened PMMA plates to mimic the skin's surface.

  • Sample Application: Apply the sunscreen formulation evenly to the PMMA plate at a concentration of 1.3 mg/cm².

  • Drying: Allow the sample to dry for at least 15 minutes in the dark.

  • Initial Absorbance Measurement: Measure the initial UV absorbance of the sunscreen film from 290 to 400 nm using the spectrophotometer.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose is calculated based on the initial UVA protection factor.

  • Post-Irradiation Absorbance Measurement: Re-measure the UV absorbance of the film.

  • SPF Calculation: The in vitro SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.

Photostability Assessment (Adapted from ICH Q1B)

Objective: To evaluate the photostability of this compound in a sunscreen formulation.

Materials:

  • Sunscreen formulation containing this compound

  • Quartz plates

  • Photostability chamber equipped with a calibrated light source (e.g., Xenon arc lamp)

  • HPLC system with a UV detector

  • Appropriate solvent for extraction (e.g., methanol)

Procedure:

  • Sample Preparation: Apply a thin, uniform film of the sunscreen formulation onto quartz plates (e.g., 2 mg/cm²). Prepare a "dark control" sample by wrapping a prepared plate in aluminum foil.

  • Exposure: Place the samples in the photostability chamber and expose them to a controlled dose of light (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Sample Extraction: After exposure, extract the sunscreen from the quartz plates using a suitable solvent.

  • HPLC Analysis: Quantify the concentration of this compound in both the exposed and dark control samples using a validated HPLC method.

  • Data Analysis: The percentage of degradation is calculated by comparing the concentration of this compound in the exposed sample to the dark control.

Cell Viability Assay (MTT Assay) Post-UVB Exposure

Objective: To assess the protective effect of a this compound-containing formulation on cell viability after UVB irradiation.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • 96-well cell culture plates

  • This compound formulation and vehicle control

  • UVB light source

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed keratinocytes in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the this compound formulation or vehicle control for a specified period.

  • UVB Irradiation: Remove the treatment, wash the cells with PBS, and expose them to a defined dose of UVB.

  • Incubation: Add fresh media and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. Higher absorbance correlates with higher cell viability.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_cellular Cellular Assays SPF_Test In Vitro SPF Test (ISO 24443) Efficacy UVB Protection Efficacy SPF_Test->Efficacy Photostability_Test Photostability Test (ICH Q1B) Photostability_Test->Efficacy Cell_Viability Cell Viability Assay (MTT) Safety Cellular Protective Effects Cell_Viability->Safety DNA_Damage DNA Damage Assay (Comet Assay) DNA_Damage->Safety Formulation This compound Formulation Formulation->SPF_Test Formulation->Photostability_Test Formulation->Cell_Viability Formulation->DNA_Damage

Diagram 3: Experimental workflow for the evaluation of a this compound-containing sunscreen formulation.

Conclusion

This compound provides UVB protection through the efficient absorption of UV photons and subsequent dissipation of energy. While its mechanism is well-understood from a photochemical perspective, its interactions with cellular signaling pathways are less defined but are likely secondary to its primary role as a UVB absorber. The provided experimental protocols offer a framework for the comprehensive evaluation of its efficacy and safety. Although largely superseded by newer, broad-spectrum UV filters, a thorough understanding of this compound's mechanism of action remains valuable for researchers in the field of photoprotection and dermatological drug development.

References

A Comprehensive Technical Guide to the Solubility of Cinoxate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of cinoxate (B72691), a commonly used UVB filter, in various organic solvents. Understanding the solubility of this compound is critical for formulation development, ensuring product efficacy, safety, and compliance with regulatory standards. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and provides visualizations to aid in understanding the associated workflows.

Physicochemical Properties of this compound

This compound, with the IUPAC name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is an ester formed from p-methoxycinnamic acid and 2-ethoxyethanol[1][2][3][4]. It presents as a slightly yellow, viscous liquid and is practically odorless[1]. Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₄[1][4]
Molar Mass 250.29 g/mol [1][4]
Melting Point Solidifies below -25 °C[5]
Boiling Point 185 °C at 2 mm Hg[5]
LogP (o/w) 2.65 (estimated)[1]

Quantitative Solubility of this compound

Quantitative data on the solubility of this compound in a wide range of pure organic solvents is not extensively published in publicly available literature. However, based on available data sheets and related studies on similar cinnamic acid esters, a solubility profile can be compiled. The term "miscible" indicates that the substance dissolves in the solvent in all proportions, forming a homogeneous solution.

SolventCAS NumberSolubility (at approx. 20-25°C)Data TypeSource
Water7732-18-5~0.05% w/v (~0.5 mg/mL)Semi-Quantitative[1][4][5]
Glycerol56-81-50.5% w/v (5 mg/mL)Approximate[5][6]
Propylene Glycol57-55-65% w/v (50 mg/mL)Approximate[5][6]
Ethanol64-17-5MiscibleQualitative[2][3][6]
Methanol (B129727)67-56-1MiscibleQualitative Inference[7][8]
Isopropanol67-63-0MiscibleQualitative Inference[9][10]
Acetone67-64-1MiscibleQualitative Inference[11]
Ethyl Acetate141-78-6MiscibleQualitative Inference[12]
Vegetable OilsN/AMiscibleQualitative[2][3]
Octyl Salicylate118-60-5MiscibleQualitative Inference*[13]
Polyethylene (B3416737) Glycol (PEG 400)25322-68-3SolubleQualitative[14][15]
  • Qualitative Inference: While specific quantitative data for this compound is not available, these solvents are commonly used for dissolving this compound and other cinnamic acid esters for analytical purposes (e.g., HPLC sample preparation), which strongly suggests high solubility or miscibility[7][8]. Studies on structurally similar cinnamic acid esters also show high solubility in these solvents[1][16][17].

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the OECD Test Guideline 105 and general laboratory practices for solubility determination[5][18].

Principle

An excess amount of this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment
  • This compound: Analytical standard grade

  • Solvents: HPLC grade or equivalent purity

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Glass vials or flasks with screw caps

    • Thermostatic shaker or water bath with agitation capabilities

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector

    • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure
  • Preliminary Test: To estimate the approximate solubility, add a small, known amount of this compound (e.g., 10 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). Vigorously shake and observe. If it dissolves completely, add more this compound until a suspension is formed. This helps in determining the appropriate amount of substance to use in the definitive test.

  • Definitive Test: a. Add an excess amount of this compound (e.g., 5 times the estimated solubility) to each of at least three separate vials. b. Accurately add a known volume of the test solvent to each vial. c. Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 ± 0.5 °C). d. Agitate the samples for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is generally sufficient. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration does not change significantly between time points).

  • Sample Separation: a. After the equilibration period, allow the vials to stand undisturbed at the test temperature for a sufficient time to allow the excess solid to settle. b. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Preparation for Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a pre-weighed volumetric flask. The first few drops should be discarded to avoid any adsorption effects from the filter. c. Accurately dilute the filtered sample with the appropriate solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Analyze the standard solutions and the prepared sample solution by HPLC. A typical HPLC method for this compound would involve a C18 column with a mobile phase of methanol and water (e.g., 85:15 v/v) and UV detection at approximately 308 nm[7]. c. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. d. Determine the concentration of this compound in the diluted sample solution from the calibration curve. e. Calculate the original concentration in the saturated solution by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Visualizations

The following diagrams illustrate the key workflows for determining and analyzing this compound solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent in vials B Equilibrate in thermostatic shaker (e.g., 25°C, 24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw and filter supernatant (0.22 µm) C->D E Dilute filtered sample D->E F Quantify using validated HPLC-UV method E->F G Calculate solubility from concentration F->G

Caption: A logical workflow for the experimental determination of this compound solubility.

G HPLC Analysis Workflow for this compound Quantification cluster_setup System Setup cluster_calib Calibration cluster_sample Sample Analysis A HPLC System with UV Detector B C18 Column A->B C Mobile Phase (e.g., Methanol:Water) B->C F Inject prepared (diluted) sample C->F D Prepare this compound standard solutions E Inject standards and generate calibration curve D->E G Determine concentration from calibration curve E->G F->G

Caption: A typical workflow for the quantification of this compound using HPLC.

References

The Obsolete UVB Filter: A Technical Guide to the Historical Use of Cinoxate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound once utilized as an active ingredient in sunscreen formulations.[1][2] As an ester of methoxycinnamic acid and 2-ethoxyethanol, it belongs to the cinnamate (B1238496) class of chemical UV filters.[1][3] Historically, this compound was valued for its ability to absorb ultraviolet B (UVB) radiation, the primary spectrum of sunlight responsible for sunburn.[3][4] However, with advancements in dermatological science and the development of more effective, broad-spectrum UV filters, the use of this compound in sunscreens has become largely obsolete.[5][6] This technical guide provides an in-depth review of the historical application of this compound, its photochemical properties, efficacy, regulatory journey, and the experimental protocols used to evaluate its function.

Physicochemical Properties and UV Absorption Mechanism

This compound is a slightly yellow, viscous liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils.[1][3] Its primary function as a sunscreen agent is to absorb UVB radiation, thereby preventing it from penetrating the epidermis.[7] The mechanism of action is centered on its molecular structure, which allows it to absorb high-energy UVB photons and convert them into less harmful infrared radiation, or heat.[7][8]

The UV absorption spectrum of this compound is narrow, primarily covering the UVB range with a peak absorption at approximately 289 nm.[5][6] It has a molar absorptivity of 19,400 at 306 nm.[3][9] While it absorbs UV light between 270 to 328 nm, it does not offer protection against UVA radiation, which is a significant contributor to photoaging and skin cancer.[5][6][9]

Photostability

A significant concern with cinnamate-based UV filters, including this compound, is their potential for photodegradation.[5][10] Upon exposure to UV radiation, this compound can undergo photodegradation, which may lead to a reduction in its protective capabilities over time and the formation of unknown degradation byproducts.[5][10] A primary mechanism of this degradation is trans-cis isomerization, where the more effective trans isomer converts to the less effective cis isomer upon UV absorption, thus diminishing the overall efficacy of the sunscreen formulation.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Physical and Chemical Properties
IUPAC Name 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate[9]
CAS Number 104-28-9[1]
Molecular Formula C14H18O4[1]
Molar Mass 250.29 g/mol [9]
Appearance Slightly yellow, viscous liquid[3][8]
Solubility Insoluble in water; miscible with alcohols, esters, and vegetable oils[1][3]
UV Protection and Efficacy
UV Spectrum UVB[5]
Peak Absorption (λmax) ~289 nm[5][6]
Absorption Range 270 - 328 nm[3][9]
Approved Concentration (USA) Up to 3%[5][8]
SPF Contribution (at 3% concentration) Approximately 1-2 SPF units[5]

Historical Use and Formulation

This compound was first approved by the U.S. Food and Drug Administration (FDA) as a UV filter in 1961.[1][3] It was typically incorporated into sunscreen and cosmetic products at concentrations ranging from 1% to 3%.[3] Due to its limited efficacy, particularly its low SPF contribution and lack of UVA protection, it was often used in combination with other UV filters.[5] Historical product formulations where this compound was found include lip balms and low-SPF tanning lotions, rather than high-protection sunscreens.[5]

For instance, a 1982 formulation of ChapStick with SPF 4 contained 2% this compound as the sole active ingredient and provided an SPF of only 2 in laboratory tests.[5] A combination lotion with a claimed SPF of 8 from 1990 contained 3% this compound and 5% homosalate; research indicated that this compound's contribution to the SPF was statistically insignificant.[5]

Regulatory History

This compound's regulatory history reflects its declining favor in the sunscreen market.

  • United States: Approved by the FDA for use in over-the-counter (OTC) sunscreen products at concentrations up to 3%.[8] However, due to insufficient safety data, it has not been granted GRASE (Generally Recognized as Safe and Effective) status and remains in a state of regulatory limbo.[11][12]

  • European Union: Not approved for use in cosmetic sunscreen products.[8]

  • Canada: Permitted for use in sunscreen products at a maximum concentration of 3%.[8]

  • Other Regions: Generally not approved or used internationally.[5]

The primary reason for its obsolescence is its poor performance compared to modern UV filters that offer broad-spectrum protection and higher SPF values.[5][6]

Experimental Protocols

The evaluation of this compound's efficacy and safety in sunscreen formulations historically relied on a combination of in vivo and in vitro testing methodologies.

In Vivo Sun Protection Factor (SPF) Determination

The standard method for determining the SPF of a sunscreen product has historically been an in vivo test on human subjects.[13]

Objective: To determine the level of protection a sunscreen formulation containing this compound provides against UV-induced erythema (sunburn).

Methodology:

  • Subject Selection: A panel of healthy human volunteers with fair skin types (Fitzpatrick skin types I, II, or III) are selected.

  • Test Sites: Small, defined areas of the subjects' backs are used as test sites.

  • Product Application: The sunscreen formulation containing this compound is applied evenly to a test site at a concentration of 2 mg/cm². An adjacent site is left unprotected as a control.

  • UV Exposure: After a 15-minute waiting period, the test sites are exposed to a controlled source of UV radiation, typically from a solar simulator.[13] The UV doses are administered in a series of increasing exposures.

  • Erythema Assessment: The presence and intensity of erythema are visually assessed 24 hours after UV exposure.[14]

  • Minimal Erythemal Dose (MED): The MED is determined for both the protected and unprotected skin. The MED is the lowest UV dose that produces the first perceptible, well-defined erythema.[13]

  • SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.

In Vitro UV Transmittance Analysis

In vitro methods are used to assess the UV absorption properties of a sunscreen formulation without the use of human subjects.

Objective: To measure the amount of UV radiation transmitted through a thin film of a sunscreen formulation containing this compound.

Methodology:

  • Substrate Preparation: A transparent substrate, such as 3M™ Transpore™ tape or a polymethyl methacrylate (B99206) (PMMA) plate, is used to mimic the surface of the skin.[13][15]

  • Sample Application: A precise amount of the sunscreen formulation is applied evenly across the substrate.

  • Spectrophotometric Analysis: The transmittance of UV radiation through the sunscreen film is measured using a UV spectrophotometer.[13]

  • Data Analysis: The absorbance spectrum is used to calculate the in vitro SPF value.

Photostability Testing

Objective: To evaluate the stability of this compound in a sunscreen formulation upon exposure to UV radiation.

Methodology:

  • Sample Preparation: A thin film of the sunscreen formulation is prepared on a suitable substrate.

  • Initial Absorbance Measurement: The initial UV absorbance of the sample is measured.[6]

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.[6]

  • Post-Exposure Absorbance Measurement: The UV absorbance is measured again after irradiation.

  • Data Analysis: The change in the absorbance spectrum is analyzed to determine the extent of photodegradation. A photostable compound will show minimal change in its absorbance profile.[6]

Diagrams

UV_Absorption_Mechanism cluster_molecule This compound Molecule Ground_State Ground State Excited_State Excited State Ground_State->Excited_State Excitation Excited_State->Ground_State Relaxation Heat Heat (Infrared Radiation) Excited_State->Heat Energy Dissipation UV_Photon UVB Photon UV_Photon->Ground_State Absorption

Caption: Mechanism of UV energy absorption and dissipation by this compound.

InVivo_SPF_Workflow Start Start: In Vivo SPF Test Apply_Sunscreen Apply Sunscreen (2 mg/cm²) to Test Site Start->Apply_Sunscreen Unprotected_Site Leave Control Site Unprotected Start->Unprotected_Site UV_Exposure Expose Sites to Progressive UV Doses Apply_Sunscreen->UV_Exposure Unprotected_Site->UV_Exposure Assess_Erythema Assess Erythema at 24 Hours UV_Exposure->Assess_Erythema Determine_MED Determine MED for Protected and Unprotected Skin Assess_Erythema->Determine_MED Calculate_SPF Calculate SPF = MEDp / MEDu Determine_MED->Calculate_SPF End End: SPF Value Calculate_SPF->End

Caption: Experimental workflow for in vivo SPF determination.

Conclusion

This compound represents an early generation of chemical UV filters that played a role in the historical development of sun protection products. Its primary function as a UVB absorber was a valuable attribute in an era when the full spectrum of UV-induced skin damage was less understood. However, its significant limitations, including a narrow absorption spectrum, low SPF contribution, and lack of UVA protection, have led to its replacement by more advanced, broad-spectrum, and photostable sunscreen agents. This technical overview serves as a historical reference for researchers and professionals in the field, illustrating the evolution of sunscreen technology and the increasing stringency of efficacy and safety standards in dermatological product development.

References

Cinoxate as a Potential Environmental Contaminant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinoxate (B72691) (2-ethoxyethyl p-methoxycinnamate) is a cinnamate-based Ultraviolet B (UVB) filter that has been used in sunscreen and cosmetic formulations.[1] Due to its relatively weak UV absorption and a lack of comprehensive safety and environmental impact data, its use in modern products has significantly declined.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential as an environmental contaminant. The document summarizes its physicochemical properties, known degradation pathways, and predicted environmental fate and ecotoxicological effects. Notably, there is a significant lack of empirical data on its environmental concentrations and toxicity, with much of the available information being based on estimations and the properties of related cinnamate (B1238496) compounds. This guide highlights these critical data gaps and outlines the standard experimental protocols required to address them, aiming to inform future research and risk assessment efforts.

Physicochemical Properties of this compound

This compound is a slightly yellow, viscous liquid that is practically insoluble in water but miscible with alcohols, esters, and vegetable oils.[3][4] Its primary function in cosmetic products is to absorb UVB radiation, thereby protecting the skin and the product formulation itself from photodegradation.[1]

PropertyValueSource
Chemical Formula C₁₄H₁₈O₄[3]
Molar Mass 250.29 g/mol [3]
Water Solubility Approximately 0.05% (500 mg/L)[3]
logP (o/w) 2.350 (estimated)The Good Scents Company
Vapor Pressure 3.40 x 10⁻⁶ mmHg @ 25°C (estimated)The Good Scents Company
Melting Point -25 °C[4]
Boiling Point 184-187 °C at 2 mmHg[4]

Environmental Fate and Degradation

The environmental fate of this compound is governed by its physicochemical properties and its susceptibility to various degradation processes. Its release into the environment is primarily expected through wastewater streams from the use of personal care products.[3]

Abiotic Degradation

Photodegradation: As a cinnamate ester, the primary photodegradation pathway for this compound is trans-cis isomerization upon exposure to UV radiation.[1] The trans isomer is the effective UV-absorbing form, which converts to the less effective cis isomer, reducing the product's efficacy and potentially forming other degradation byproducts.[1]

photodegradation trans_this compound trans-Cinoxate (UV Absorbing) cis_this compound cis-Cinoxate (Reduced UV Absorption) trans_this compound->cis_this compound UV Radiation degradation_products Other Degradation Products trans_this compound->degradation_products UV Radiation cis_this compound->trans_this compound Reversion cis_this compound->degradation_products UV Radiation

This compound Photodegradation Pathway

Hydrolysis: The estimated base-catalyzed second-order hydrolysis rate constant for this compound suggests that it is relatively stable in neutral environmental waters but will degrade more rapidly under alkaline conditions.[3]

Biotic Degradation

There is a lack of specific data on the biodegradation of this compound in the environment. General classifications suggest it is not readily biodegradable.[5] Standardized tests, such as the OECD 301 series, would be required to determine its biodegradability under aerobic conditions.[6][7] Similarly, its fate under anaerobic conditions, relevant to sediment and some wastewater treatment processes, has not been experimentally determined.[7]

Environmental Distribution

Based on its estimated soil sorption coefficient (Koc) and low vapor pressure, this compound is expected to have moderate mobility in soil and is unlikely to volatilize significantly from soil or water surfaces.[3] Its low estimated Bioconcentration Factor (BCF) suggests a low potential for accumulation in aquatic organisms.[3]

Environmental Fate ParameterEstimated ValueSource
Atmospheric Half-life (vs. OH radicals) 6.7 hours[3]
Atmospheric Half-life (vs. Ozone) 19 hours[3]
Hydrolysis Half-life (pH 7) 8.9 years[3]
Hydrolysis Half-life (pH 8) 0.89 years[3]
Soil Sorption Coefficient (Koc) 208[3]
Bioconcentration Factor (BCF) in fish 26[3]

Ecotoxicological Profile

There is a significant lack of empirical ecotoxicity data for this compound.[2] Quantitative Structure-Activity Relationship (QSAR) models provide initial estimates of its potential toxicity to aquatic organisms, but these require experimental verification.[8]

Toxicity EndpointPredicted Value (QSAR)Source
Acute Toxicity to Algae 68–5,580,000 µg/L[9]
Acute Toxicity to Daphnids 84–1,160,000 µg/L[9]
Acute Toxicity to Fish 16–462,000 µg/L[9]
General Acute Toxicity Possible toxicity below 1,000 µg/L[8]

Potential for Endocrine Disruption

The endocrine-disrupting potential of this compound is largely unknown.[2] While some related cinnamate compounds have been investigated for estrogenic, androgenic, and thyroid-disrupting activities, specific data for this compound is not available.[3][10] In vitro assays such as the Yeast Estrogen Screen (YES) and Androgen Screen (YAS), as well as receptor binding assays, would be necessary to determine its potential to interact with hormonal systems.[11][12] Studies on other UV filters, like octinoxate (B1216657) (a related cinnamate), have shown potential for thyroid hormone disruption in fish, highlighting the need for similar investigations into this compound.[3][13]

endocrine_disruption cluster_receptors Nuclear Receptors This compound This compound (Potential Endocrine Disruptor) ER Estrogen Receptor (ER) This compound->ER Binding/Activation? AR Androgen Receptor (AR) This compound->AR Binding/Activation? TR Thyroid Receptor (TR) This compound->TR Binding/Activation? Hormone_Response Altered Gene Expression & Hormonal Imbalance ER->Hormone_Response AR->Hormone_Response TR->Hormone_Response

Potential Endocrine Disruption Pathways

Experimental Protocols

Analytical Methods for Environmental Samples

The analysis of this compound in environmental samples like water and sediment would typically involve extraction, cleanup, and instrumental analysis, most commonly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

6.1.1 Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

  • Objective: To extract and concentrate this compound from aqueous matrices.

  • Materials: SPE cartridges (e.g., C18 or polymeric sorbents), vacuum manifold, collection vials, methanol (B129727), ethyl acetate (B1210297), and deionized water.

  • Procedure:

    • Cartridge Conditioning: The SPE cartridge is conditioned sequentially with an organic solvent (e.g., methanol) and then with deionized water to activate the sorbent.

    • Sample Loading: A known volume of the water sample (acidified to pH ~3) is passed through the conditioned cartridge at a controlled flow rate.

    • Washing: The cartridge is washed with a weak solvent (e.g., methanol/water mixture) to remove interfering substances.

    • Elution: this compound is eluted from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate or acetonitrile).

    • Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.[13]

6.1.2 Instrumental Analysis: LC-MS/MS

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Water_Sample Water Sample SPE Solid-Phase Extraction (SPE) Water_Sample->SPE Eluate Eluate SPE->Eluate LC_MSMS LC-MS/MS Eluate->LC_MSMS Injection Data Data Acquisition LC_MSMS->Data Quantification Quantification Data->Quantification

Analytical Workflow for this compound in Water
Ecotoxicity Testing

Standardized OECD guidelines provide the framework for assessing the acute toxicity of chemicals to aquatic organisms.

6.2.1 Algal Growth Inhibition Test (OECD 201)

  • Objective: To determine the effects of this compound on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata).

  • Procedure: Exponentially growing algal cultures are exposed to a range of this compound concentrations for 72 hours. The growth inhibition is measured by cell counts or fluorescence and compared to a control. The EC₅₀ (the concentration causing 50% inhibition of growth) is calculated.[12][14]

6.2.2 Daphnia sp. Acute Immobilisation Test (OECD 202)

  • Objective: To determine the acute toxicity of this compound to Daphnia magna.

  • Procedure: Young daphnids (<24 hours old) are exposed to a series of this compound concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The EC₅₀ (the concentration causing 50% immobilization) is determined.[3][5]

6.2.3 Fish Acute Toxicity Test (OECD 203)

  • Objective: To determine the acute lethal toxicity of this compound to fish (e.g., Zebrafish, Danio rerio).

  • Procedure: Fish are exposed to a range of this compound concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The LC₅₀ (the concentration causing 50% mortality) is calculated.

Conclusions and Future Directions

This compound's history as a UVB filter is marked by its limited efficacy and a significant lack of comprehensive environmental and toxicological data. While estimations suggest a low potential for bioaccumulation and moderate persistence, the absence of empirical data on its environmental concentrations and ecotoxicity is a major knowledge gap. The potential for endocrine disruption, as suggested by studies on related compounds, warrants further investigation.

To conduct a thorough environmental risk assessment of this compound, future research should prioritize:

  • Environmental Monitoring: Development and application of sensitive analytical methods to determine the presence and concentration of this compound in various environmental compartments, including wastewater, surface water, and sediment.

  • Ecotoxicity Testing: Conducting standardized acute and chronic toxicity tests on a range of aquatic organisms representing different trophic levels.

  • Endocrine Disruption Assessment: Utilizing a battery of in vitro and in vivo assays to evaluate the potential for this compound to interfere with estrogenic, androgenic, and thyroid pathways.

  • Degradation Studies: Identifying the photodegradation products of this compound and assessing their environmental fate and toxicity.

Addressing these research needs will provide the necessary data to accurately characterize the environmental risks posed by this compound and to inform any future regulatory considerations.

References

Investigating the Endocrine-Disrupting Potential of Cinoxate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the current understanding of the endocrine-disrupting potential of the UV filter Cinoxate. It is important to note that publicly available research specifically investigating the endocrine-disrupting properties of this compound is limited. Therefore, this guide also draws upon data from structurally related compounds, particularly other cinnamates like Octinoxate, and outlines standardized experimental protocols to provide a framework for future research.

Introduction to this compound

This compound, with the chemical name 2-ethoxyethyl p-methoxycinnamate, is an organic compound that has been used as a UV filter in sunscreen products.[1] It belongs to the cinnamate (B1238496) class of chemicals, which are esters of cinnamic acid. While historically approved for use in sunscreens, its application in cosmetic formulations has become less common.[1]

The U.S. Food and Drug Administration (FDA) has classified this compound as a Category III sunscreen ingredient, which signifies that there is insufficient data to classify it as "generally recognized as safe and effective" (GRASE).[2][3] This classification underscores the need for further research to adequately characterize its safety profile, including its potential for endocrine disruption.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C14H18O4
Molar Mass 250.29 g/mol
Appearance Slightly yellow viscous liquid
Water Solubility Insoluble
Synonyms 2-Ethoxyethyl p-methoxycinnamate, Phiasol, Sundare

Evidence of Endocrine-Disrupting Potential: A Data Gap

A thorough review of the scientific literature and publicly accessible databases, including the U.S. Environmental Protection Agency's (EPA) ToxCast program and the PubChem BioAssay database, reveals a significant lack of specific studies on the endocrine-disrupting activity of this compound.[1][4][5] The European Union's Scientific Committee on Consumer Safety (SCCS) has also not issued a specific opinion on this compound, likely due to its limited use in the European market.[6]

While direct evidence is scarce, a computational consensus model has predicted some estrogenic activity for this compound. However, the underlying data and the specifics of the model are not extensively detailed in the available literature. One study noted that this compound enhanced the frequency of sister-chromatid exchanges in cultured mammalian cells, suggesting potential genotoxic activity, though this is not a direct measure of endocrine disruption.[7]

Given the data gap for this compound, it is scientifically prudent to consider the known endocrine-disrupting effects of structurally similar and more extensively studied cinnamates, such as Octinoxate (Octyl methoxycinnamate).

Potential Mechanisms of Endocrine Disruption: Extrapolation from Structurally Related Cinnamates

Based on the known mechanisms of other endocrine-disrupting cinnamates, several potential pathways through which this compound could interfere with the endocrine system can be hypothesized. These include interactions with estrogen, androgen, and thyroid signaling pathways.

Estrogenic and Anti-Androgenic Activity

Many endocrine disruptors exert their effects by binding to steroid hormone receptors. For this compound, the potential for estrogenic and anti-androgenic activity is a key area of concern.

Estrogen_Androgen_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds/Activates? AR Androgen Receptor (AR) This compound->AR Binds/Inhibits? E2 Estradiol (B170435) (E2) E2->ER T Testosterone (T) T->AR HSP Heat Shock Proteins ER->HSP ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation AR->HSP ARE Androgen Response Element (ARE) AR->ARE Dimerization & Nuclear Translocation Gene_Transcription_E Target Gene Transcription (Estrogenic Effects) ERE->Gene_Transcription_E Gene_Transcription_A Target Gene Transcription (Androgenic Effects) ARE->Gene_Transcription_A

Hypothesized Interaction of this compound with Steroid Hormone Receptors.
Thyroid Hormone System Disruption

Disruption of the thyroid hormone system is another critical concern for potential endocrine disruptors. Effects can occur at various levels, from hormone synthesis and transport to receptor binding.

Thyroid_Signaling cluster_Bloodstream Bloodstream cluster_TargetCell Target Cell T4_bound T4 bound to Transport Proteins T4 T4 T4_bound->T4 T3_bound T3 bound to Transport Proteins Cinoxate_blood This compound Cinoxate_blood->T4_bound Displaces T4? Deiodinase Deiodinase Cinoxate_blood->Deiodinase Inhibits? TR Thyroid Receptor (TR) Cinoxate_blood->TR Binds/Inhibits? T4->Deiodinase T3 T3 T3->TR Deiodinase->T3 TRE Thyroid Response Element (TRE) TR->TRE Gene_Transcription Target Gene Transcription TRE->Gene_Transcription

Potential Points of Thyroid System Disruption by this compound.

Experimental Protocols for Assessing Endocrine Disruption

To address the data gaps for this compound, a tiered approach to testing, similar to that used by the EPA's Endocrine Disruptor Screening Program (EDSP), would be appropriate.[8][9][10] This involves a combination of in vitro high-throughput screening assays followed by in vivo studies to confirm effects and establish dose-response relationships.

In Vitro Assays

A battery of in vitro assays can provide initial screening data on the potential for this compound to interact with key components of the endocrine system.

Table 1: Recommended In Vitro Assays for this compound

AssayPrincipleEndpoint Measured
Estrogen Receptor (ER) Binding Assay Competitive binding assay using radiolabeled or fluorescently labeled estradiol and a source of ER (e.g., rat uterine cytosol or recombinant human ER).IC50 value, representing the concentration of this compound that displaces 50% of the labeled estradiol.
Androgen Receptor (AR) Binding Assay Similar to the ER binding assay, but using a labeled androgen (e.g., dihydrotestosterone) and a source of AR.IC50 value for AR binding.
ER/AR Transactivation Assays Reporter gene assays in cell lines (e.g., MCF-7 for ER, PC3 for AR) containing a reporter gene (e.g., luciferase) under the control of a hormone response element.Agonist or antagonist activity, measured as an increase or decrease in reporter gene expression.
Aromatase Assay Measures the activity of aromatase (CYP19), the enzyme that converts androgens to estrogens, often using human placental microsomes or recombinant enzyme.Inhibition of aromatase activity, indicating a potential to disrupt steroidogenesis.
Thyroid Peroxidase (TPO) Inhibition Assay Measures the activity of TPO, a key enzyme in thyroid hormone synthesis.Inhibition of TPO activity.
Transthyretin (TTR) Binding Assay Assesses the ability of this compound to displace thyroxine (T4) from its transport protein, transthyretin.Displacement of T4, suggesting potential disruption of thyroid hormone transport.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Assay cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation Separation & Measurement cluster_Analysis Data Analysis Receptor Prepare Receptor Source (e.g., Uterine Cytosol) Incubate Incubate Receptor, Labeled Ligand, and this compound/Control Receptor->Incubate Ligand Prepare Radiolabeled Ligand (e.g., [3H]Estradiol) Ligand->Incubate Cinoxate_prep Prepare Serial Dilutions of this compound Cinoxate_prep->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Calculate Percent Inhibition and Determine IC50 Measure->Analyze

Workflow for an In Vitro Receptor Binding Assay.
In Vivo Assays

Positive findings in in vitro assays should be followed up with in vivo studies in animal models to assess the physiological relevance of the observed effects.

Table 2: Key In Vivo Assays for Endocrine Disruption

AssayAnimal ModelKey Endpoints
Uterotrophic Assay Immature or ovariectomized female ratsUterine weight, luminal epithelial cell height, vaginal cornification.
Hershberger Assay Castrated male ratsWeights of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle).
Pubertal Female Assay Peripubertal female ratsAge at vaginal opening, estrous cyclicity, ovarian and uterine weights, hormone levels (estradiol, progesterone, LH, FSH).
Pubertal Male Assay Peripubertal male ratsAge at preputial separation, reproductive organ weights, hormone levels (testosterone, LH, FSH), sperm parameters.
28-Day Repeated Dose Toxicity Study with Endocrine Endpoints RatsThyroid gland histopathology, thyroid hormone levels (T3, T4, TSH), reproductive organ weights and histopathology.
Reproductive/Developmental Toxicity Screening Test (OECD TG 421) RatsMating performance, fertility, gestation length, litter size, pup viability and growth.

Experimental Workflow: Uterotrophic Assay

Uterotrophic_Assay cluster_AnimalPrep Animal Preparation cluster_Dosing Dosing cluster_Necropsy Necropsy & Measurement cluster_Analysis Data Analysis Animals Acclimatize Immature Female Rats Dose Administer this compound (e.g., oral gavage) for 3 consecutive days Animals->Dose Controls Administer Vehicle (Control) and Positive Control (e.g., Ethinyl Estradiol) Animals->Controls Necropsy Euthanize Animals 24h after last dose Dose->Necropsy Controls->Necropsy Measure_Uterus Excise and Weigh Uterus (wet and blotted) Necropsy->Measure_Uterus Analyze Compare Uterine Weights between Groups Measure_Uterus->Analyze

Workflow for the In Vivo Uterotrophic Assay.

Conclusions and Future Directions

The endocrine-disrupting potential of this compound remains largely uninvestigated, representing a significant data gap in the safety assessment of this UV filter. While its use has declined, understanding its potential for hormonal activity is crucial for a complete toxicological profile.

Future research should prioritize a systematic evaluation of this compound using a tiered approach, beginning with a comprehensive battery of in vitro screening assays to identify potential interactions with the estrogen, androgen, and thyroid pathways. Any positive findings should be confirmed with targeted in vivo studies to determine the physiological consequences and establish safe exposure levels.

This technical guide, by outlining the potential mechanisms of action and providing detailed experimental frameworks, serves as a roadmap for researchers and regulatory bodies to address the current uncertainties surrounding the endocrine-disrupting potential of this compound. A thorough investigation is necessary to ensure that any future use of this compound is supported by robust scientific evidence of its safety.

References

Cinoxate: A Comprehensive Technical Review of its PPARγ Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxate, a commercially used ultraviolet (UV) filter, has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This discovery, emerging from a cheminformatic read-across approach, positions this compound as a significant environmental obesogen, a substance that can disrupt normal metabolic processes and contribute to obesity. Experimental evidence confirms that this compound can selectively bind to and activate PPARγ, leading to the differentiation of pre-adipocytes into mature fat cells and the upregulation of genes involved in lipid metabolism. This technical guide provides an in-depth analysis of the PPARγ agonist activity of this compound, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of this compound's PPARγ Agonist Activity

The interaction of this compound with PPARγ has been quantified through competitive binding assays, revealing its affinity for the receptor.

ParameterValueAssay TypeSource
Ki 18.0 μMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[1]
Ligand Displacement >50% at 50 μMTR-FRET based competitive binding assay[1]

Table 1: Quantitative PPARγ Agonist Activity of this compound. The data demonstrates a direct interaction between this compound and the PPARγ ligand-binding domain.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have elucidated the PPARγ agonist activity of this compound.

TR-FRET PPARγ Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

  • Materials:

    • GST-tagged human PPARγ-LBD

    • Terbium-labeled anti-GST antibody (donor fluorophore)

    • Fluorescently labeled PPARγ agonist (tracer, acceptor fluorophore)

    • Test compound (this compound)

    • Assay buffer

    • 384-well microplates

  • Procedure:

    • A solution containing the GST-tagged PPARγ-LBD and the terbium-labeled anti-GST antibody is prepared in the assay buffer.

    • The fluorescent tracer is added to this mixture.

    • This compound, at varying concentrations, is introduced to the wells of the microplate.

    • The PPARγ-LBD/antibody/tracer mixture is then added to the wells containing this compound.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The excitation wavelength is set to excite the terbium donor, and emission is measured at wavelengths corresponding to both the donor and the acceptor fluorophores.

    • The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent tracer by this compound.

    • The Ki value is calculated from the IC50 value, which is determined by plotting the TR-FRET ratio against the logarithm of the this compound concentration.

Adipogenic Differentiation of Human Bone Marrow-Derived Mesenchymal Stem Cells (hBM-MSCs)

This cell-based assay assesses the ability of this compound to induce the differentiation of pre-adipocytes into mature adipocytes.

  • Cell Culture:

    • hBM-MSCs are cultured in Mesenchymal Stem Cell Growth Medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Protocol:

    • hBM-MSCs are seeded in 24-well plates and cultured until they reach 100% confluency.

    • Upon reaching confluency, the growth medium is replaced with adipogenic differentiation medium. The composition of the differentiation medium is as follows:

    • This compound (at various concentrations) or a positive control (e.g., rosiglitazone) is added to the differentiation medium.

    • The medium is replaced every 2-3 days for a total of 14-21 days.

Oil Red O Staining and Quantification of Lipid Accumulation

This method is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.

  • Staining Procedure:

    • After the differentiation period, the cells are washed twice with phosphate-buffered saline (PBS).

    • The cells are then fixed with 10% formalin in PBS for at least 1 hour.

    • After fixation, the cells are washed with water and then with 60% isopropanol (B130326).

    • The cells are stained with a freshly prepared and filtered Oil Red O solution (0.3% w/v in 60% isopropanol) for 10-20 minutes at room temperature.

    • The staining solution is removed, and the cells are washed multiple times with water to remove excess stain.

    • The stained lipid droplets can be visualized by light microscopy.

  • Quantification:

    • To quantify the lipid accumulation, the stained Oil Red O is eluted from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

    • The absorbance of the eluted dye is measured using a spectrophotometer at a wavelength of 490-520 nm.

    • The absorbance values are directly proportional to the amount of lipid accumulated in the cells.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This technique is used to measure the change in the expression of PPARγ target genes involved in lipid metabolism in response to this compound treatment in normal human epidermal keratinocytes (NHEKs).

  • Cell Culture and Treatment:

    • NHEKs are cultured in keratinocyte growth medium.

    • Cells are treated with this compound at various concentrations for a specified period (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the treated and untreated cells using a suitable RNA isolation kit.

    • The concentration and purity of the extracted RNA are determined by spectrophotometry.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Protocol:

    • The qPCR reaction is prepared by mixing the cDNA template with a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green) and gene-specific primers for target genes (e.g., FABP4, PLIN2) and a housekeeping gene (e.g., GAPDH, ACTB).

    • The reaction is performed in a real-time PCR cycler with a typical thermal profile: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • The fluorescence signal is measured at each cycle, and the cycle threshold (Ct) value is determined.

    • The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular pathways and experimental procedures described in this guide.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive Complex) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds to DNA Target_Genes Target Gene Transcription (e.g., FABP4, PLIN2) PPRE->Target_Genes Initiates Coactivators Co-activators (e.g., SRC3) Coactivators->PPARg_RXR_active Recruitment Adipogenesis Adipogenesis & Lipid Metabolism Target_Genes->Adipogenesis

Figure 1: PPARγ signaling pathway activated by this compound.

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis PPARg_LBD GST-PPARγ-LBD Mix Mix PPARγ-LBD, Tb-Ab, and Tracer PPARg_LBD->Mix Tb_Ab Tb-anti-GST Antibody Tb_Ab->Mix Tracer Fluorescent Tracer Tracer->Mix Cinoxate_sol This compound Solution Incubate Incubate with this compound Cinoxate_sol->Incubate Mix->Incubate Read Measure TR-FRET Signal Incubate->Read Ratio Calculate Emission Ratio Read->Ratio IC50 Determine IC50 Ratio->IC50 Ki Calculate Ki IC50->Ki

Figure 2: Experimental workflow for the TR-FRET competitive binding assay.

Adipogenesis_Workflow cluster_culture Cell Culture & Differentiation cluster_staining Staining & Visualization cluster_quantification Quantification Seed_cells Seed hBM-MSCs Culture_confluency Culture to Confluency Seed_cells->Culture_confluency Add_diff_medium Add Differentiation Medium + this compound Culture_confluency->Add_diff_medium Incubate_diff Incubate for 14-21 Days Add_diff_medium->Incubate_diff Fix_cells Fix Cells Incubate_diff->Fix_cells Stain_ORO Stain with Oil Red O Fix_cells->Stain_ORO Visualize Visualize Lipid Droplets Stain_ORO->Visualize Elute_dye Elute Oil Red O Stain_ORO->Elute_dye Measure_abs Measure Absorbance Elute_dye->Measure_abs Analyze_data Analyze Data Measure_abs->Analyze_data

Figure 3: Experimental workflow for adipogenic differentiation and lipid quantification.

Conclusion

The identification of this compound as a PPARγ agonist carries significant implications for public health and regulatory toxicology. The data and experimental protocols outlined in this technical guide provide a comprehensive resource for researchers investigating the effects of environmental obesogens on metabolic health. Further research is warranted to fully understand the in vivo consequences of this compound exposure and its potential contribution to the rising incidence of obesity and related metabolic disorders. The methodologies described herein serve as a foundation for future studies aimed at identifying and characterizing other environmental compounds with PPARγ agonist activity.

References

The Obesogenic Potential of Methoxycinnamate UV Filters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the potential obesogenic effects of methoxycinnamate UV filters, a class of chemicals widely used in sunscreens and other personal care products. While direct evidence linking methoxycinnamates to adipogenesis is still emerging, this document provides a comprehensive overview of the underlying concerns, relevant signaling pathways, and detailed experimental protocols for researchers investigating the metabolic-disrupting properties of these compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Endocrine-Disrupting Potential of Methoxycinnamate UV Filters

Methoxycinnamate UV filters, such as ethylhexyl methoxycinnamate (also known as octinoxate (B1216657) or OMC), are common ingredients in a vast array of consumer products designed to absorb ultraviolet (UV) B radiation. Due to their widespread use, human exposure is extensive. Concerns have been raised regarding their potential to act as endocrine-disrupting chemicals (EDCs), with studies indicating interactions with estrogen, androgen, and thyroid hormone receptors. The potential for these compounds to interfere with metabolic processes and contribute to obesogenic outcomes is an area of growing scientific inquiry.

The "obesogen hypothesis" posits that exposure to certain EDCs can predispose individuals to weight gain and obesity by interfering with the body's natural weight-control mechanisms. This can occur through various mechanisms, including the promotion of adipogenesis (the formation of fat cells) and the accumulation of lipids within these cells. One of the key molecular targets for many known obesogens is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.

While direct research on the obesogenic effects of methoxycinnamates is limited, studies on other UV filters provide a compelling rationale for investigation. For instance, the UV filter avobenzone (B1665848) has been shown to promote adipogenesis in human bone marrow mesenchymal stem cells and increase the expression of PPARγ mRNA[1][2]. Similarly, benzophenone-3 and benzophenone-8, which are structurally related to avobenzone, have been demonstrated to promote adipogenesis through direct activation of PPARγ[3][4]. These findings highlight the plausibility of UV filters as a class of potential obesogens.

This guide will delve into the potential mechanisms by which methoxycinnamates could exert obesogenic effects, provide detailed experimental protocols to test these hypotheses, and present data from related compounds to serve as a benchmark for future studies.

Data Presentation: Quantitative Analysis of Obesogenic Effects of UV Filters

To date, there is a scarcity of published quantitative data specifically on the obesogenic effects of methoxycinnamate UV filters. However, to illustrate the types of data required to assess these effects, the following tables summarize the findings from studies on other UV filters, namely avobenzone and benzophenone-3 (BP-3), which have been shown to promote adipogenesis.

Table 1: Effect of Avobenzone on Adipogenesis in Human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs)

ParameterConcentrationResultReference
Adipogenesis (Lipid Accumulation)10 µMSignificant increase[1]
EC₅₀ for Adipogenesis14.1 µM-[1]
PPARγ mRNA Expression10 µMSignificant upregulation[1]

Source: Adapted from Ahn S, et al. Arch Toxicol. 2019.[1]

Table 2: Effect of Benzophenone-3 (BP-3) on Adiponectin Secretion and PPARγ Activation in hBM-MSCs

ParameterConcentrationResultReference
Adiponectin Secretion (EC₅₀)25.05 µMPotent promotion[3]
PPARγ Binding-Direct binding[3]
PPARγ Agonist Activity-Full agonist[3]

Source: Adapted from Shin S, et al. Toxicol In Vitro. 2020.[3]

These tables provide a clear framework for the types of quantitative data that should be generated for methoxycinnamate UV filters to rigorously assess their obesogenic potential.

Experimental Protocols

To facilitate research in this area, this section provides detailed methodologies for key in vitro experiments to assess the obesogenic effects of methoxycinnamate UV filters.

In Vitro Adipocyte Differentiation Assay using 3T3-L1 Cells

The 3T3-L1 cell line is a well-established and widely used model for studying adipogenesis. These preadipocytes can be differentiated into mature, lipid-accumulating adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin (B12071052) solution

  • Insulin solution (10 mg/mL)

  • Dexamethasone (1 mM stock)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)

  • Methoxycinnamate compound of interest (e.g., Ethylhexyl Methoxycinnamate) dissolved in a suitable vehicle (e.g., DMSO)

  • Oil Red O staining solution

  • Isopropanol (B130326)

Protocol:

  • Cell Culture and Plating:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% CS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Plate cells in 6-well or 12-well plates and grow to confluence. Maintain in a confluent state for 2 days before inducing differentiation.

  • Differentiation Induction (Day 0):

    • Prepare the differentiation medium (MDI) by supplementing DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.

    • Add the methoxycinnamate compound at various concentrations to the MDI medium. Include a vehicle control and a positive control (e.g., a known PPARγ agonist like rosiglitazone).

    • Replace the existing medium with the MDI medium containing the test compounds.

  • Insulin Treatment (Day 2):

    • After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of the methoxycinnamate compound.

  • Maintenance (Day 4 onwards):

    • After another 48 hours, replace the medium with DMEM containing 10% FBS and the methoxycinnamate compound.

    • Replenish the medium every 2 days until the cells are fully differentiated (typically 8-10 days after induction).

  • Quantification of Lipid Accumulation (Day 8-10):

    • Wash the differentiated adipocytes with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the lipid droplets with Oil Red O solution for 20-30 minutes.

    • Wash extensively with water to remove unbound dye.

    • Visually inspect and photograph the cells under a microscope.

    • To quantify the accumulated lipid, elute the Oil Red O stain by adding isopropanol and measure the absorbance at a wavelength of 490-520 nm.

PPARγ Activation Assay

This assay determines whether a compound can activate the PPARγ receptor, a key step in adipogenesis. A common method is a cell-based reporter gene assay.

Materials:

  • A suitable cell line for transfection (e.g., HEK293T or HepG2).

  • A plasmid containing a PPARγ expression vector.

  • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase).

  • Transfection reagent.

  • Cell lysis buffer.

  • Luciferase assay substrate.

  • Methoxycinnamate compound of interest.

  • A known PPARγ agonist (e.g., rosiglitazone) as a positive control.

Protocol:

  • Cell Plating and Transfection:

    • Plate the cells in a 96-well plate at an appropriate density.

    • Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the methoxycinnamate compound, a vehicle control, and a positive control.

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours of incubation with the compounds, lyse the cells using the cell lysis buffer.

    • Measure the firefly luciferase activity (from the PPRE-reporter) and the control luciferase activity (for normalization) using a luminometer and the appropriate substrates.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control luciferase activity for each well.

    • Calculate the fold induction of PPARγ activity relative to the vehicle control.

    • Dose-response curves can be generated to determine the EC₅₀ of the compound.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the hypothesized signaling pathway for the obesogenic action of a methoxycinnamate UV filter, based on the known mechanisms of other obesogenic endocrine disruptors.

Obesogenic_Pathway cluster_extracellular Extracellular cluster_cell Preadipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoxycinnamate Methoxycinnamate PPARg_RXR_inactive PPARγ-RXR (inactive) Methoxycinnamate->PPARg_RXR_inactive Enters cell and binds to receptor Cell_Membrane PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Activation and Translocation PPRE PPRE PPARg_RXR_active->PPRE Binds to Adipogenic_Genes Adipogenic Genes (e.g., FABP4, LPL) PPRE->Adipogenic_Genes Promotes Transcription Adipogenesis Adipogenesis & Lipid Accumulation Adipogenic_Genes->Adipogenesis Leads to

Caption: Hypothesized PPARγ-mediated obesogenic pathway of methoxycinnamates.

Experimental Workflow

The diagram below outlines the general experimental workflow for assessing the obesogenic potential of a test compound like a methoxycinnamate UV filter.

Experimental_Workflow Start Start: Select Test Compound Cell_Culture Culture Preadipocytes (e.g., 3T3-L1) Start->Cell_Culture PPARg_Assay Perform PPARγ Activation Assay Start->PPARg_Assay Differentiation Induce Adipocyte Differentiation with Test Compound Cell_Culture->Differentiation Lipid_Staining Oil Red O Staining for Lipid Accumulation Differentiation->Lipid_Staining Gene_Expression Analyze Adipogenic Gene Expression (qPCR) Differentiation->Gene_Expression Quantification Quantify Lipid Content (Absorbance Measurement) Lipid_Staining->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Gene_Expression->Data_Analysis PPARg_Assay->Data_Analysis Conclusion Conclusion: Assess Obesogenic Potential Data_Analysis->Conclusion

Caption: General workflow for in vitro assessment of obesogenic compounds.

Conclusion and Future Directions

The potential for methoxycinnamate UV filters to act as obesogens is a critical area for future research. While direct evidence is currently lacking, the established endocrine-disrupting properties of these compounds, coupled with findings that other UV filters can promote adipogenesis, underscore the importance of this line of investigation. The experimental protocols and frameworks provided in this technical guide offer a robust starting point for researchers to systematically evaluate the obesogenic effects of methoxycinnamates.

Future studies should focus on:

  • Conducting in vitro adipogenesis assays with a range of methoxycinnamate compounds and concentrations.

  • Investigating the activation of PPARγ and other relevant nuclear receptors.

  • Exploring the effects of these compounds in more complex models, such as 3D cell cultures and in vivo animal studies.

  • Examining the metabolic fate of methoxycinnamates and whether their metabolites also possess obesogenic properties.

By addressing these research gaps, the scientific community can better understand the potential risks associated with widespread exposure to methoxycinnamate UV filters and inform public health and regulatory decisions.

References

The Role of Cinoxate in Adipogenic Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxate, a methoxycinnamate ultraviolet (UV) filter, has been identified as a potential environmental obesogen through its activity as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in promoting adipogenic differentiation. It details the molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved. This document is intended to serve as a resource for researchers in the fields of endocrinology, toxicology, and drug development investigating the impact of environmental compounds on metabolic health.

Introduction

Adipogenesis is the complex process by which preadipocytes differentiate into mature, lipid-storing adipocytes. This process is tightly regulated by a network of transcription factors, with PPARγ serving as a master regulator.[2][3][4] The identification of environmental compounds that can modulate this pathway is of significant interest due to the rising prevalence of obesity and related metabolic disorders. Recent cheminformatic analyses and subsequent experimental validation have revealed that this compound, a compound commonly used in sunscreens, can act as a PPARγ agonist and promote an obesogenic phenotype in mesenchymal stem cells.[1] This guide delves into the technical details of this discovery and its implications.

Molecular Mechanism of this compound-Induced Adipogenesis

The primary mechanism by which this compound promotes adipogenic differentiation is through the activation of PPARγ.[1] PPARγ is a nuclear hormone receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.

This compound as a PPARγ Agonist

Experimental evidence has demonstrated that this compound can selectively bind to and activate PPARγ.[1] This binding initiates the conformational changes necessary for the recruitment of coactivators, such as SRC3, leading to the transcriptional activation of genes involved in adipogenesis.[1]

Key Signaling Pathway

The activation of PPARγ by this compound triggers a cascade of gene expression that drives the differentiation of preadipocytes into mature adipocytes. This includes the upregulation of genes encoding for lipid metabolic enzymes.[1] A crucial aspect of this pathway is the positive feedback loop with CCAAT/enhancer-binding protein α (C/EBPα), another key adipogenic transcription factor.[2][5] PPARγ and C/EBPα work in concert to activate the full program of adipocyte-specific gene expression.[2]

Cinoxate_Adipogenesis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-Cinoxate (Active) PPARg_RXR_inactive->PPARg_RXR_active Activation Coactivators Coactivators (e.g., SRC3) PPARg_RXR_active->Coactivators Recruits PPRE PPRE PPARg_RXR_active->PPRE Binds to Adipogenic_Genes Adipogenic Gene Transcription PPRE->Adipogenic_Genes Initiates CEBPa C/EBPα Adipogenic_Genes->CEBPa Upregulates Lipid_Metabolism_Enzymes Lipid Metabolic Enzymes Adipogenic_Genes->Lipid_Metabolism_Enzymes Leads to Adipocyte_Differentiation Adipocyte Differentiation Adipogenic_Genes->Adipocyte_Differentiation CEBPa->PPRE Positive Feedback Lipid_Accumulation Lipid Accumulation Lipid_Metabolism_Enzymes->Lipid_Accumulation Adipocyte_Differentiation->Lipid_Accumulation

Caption: this compound-induced adipogenesis signaling pathway.

Quantitative Data

The following table summarizes the key quantitative finding from the study on this compound's effect on adipogenic differentiation.

ParameterValueCell TypeSource
Binding Affinity (Ki) for PPARγ 18.0 μMHuman bone marrow-derived mesenchymal stem cells[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in adipogenic differentiation, adapted from standard protocols.[6][7][8]

Cell Culture and Adipogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)

Adipogenesis_Workflow cluster_culture Cell Culture & Seeding cluster_induction Adipogenic Induction cluster_analysis Analysis Start Start: Human Mesenchymal Stem Cells (hMSCs) Culture Culture hMSCs in Growth Medium Start->Culture Seed Seed hMSCs into multi-well plates Culture->Seed Induction Induce differentiation with Adipogenic Induction Medium (AIM) +/- this compound Seed->Induction Medium_Change Change to Adipogenic Maintenance Medium (AMM) +/- this compound Induction->Medium_Change Repeat_Change Repeat medium changes every 2-3 days Medium_Change->Repeat_Change Oil_Red_O Oil Red O Staining (Lipid Accumulation) Repeat_Change->Oil_Red_O Gene_Expression qRT-PCR (PPARγ, C/EBPα) Repeat_Change->Gene_Expression Protein_Analysis Western Blot (PPARγ, FABP4) Repeat_Change->Protein_Analysis

Caption: Experimental workflow for in vitro adipogenesis assay.

Materials:

  • Human bone marrow-derived mesenchymal stem cells (hMSCs)

  • Growth Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Adipogenic Induction Medium (AIM): Growth medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin (B600854), and 200 µM indomethacin.

  • Adipogenic Maintenance Medium (AMM): Growth medium supplemented with 10 µg/mL insulin.

  • This compound (stock solution in DMSO)

  • Control vehicle (DMSO)

Procedure:

  • Culture hMSCs in Growth Medium at 37°C and 5% CO2.

  • Seed hMSCs into 24-well plates at a density of 2 x 10^4 cells/cm^2 and allow them to reach confluence.

  • Two days post-confluence, replace the growth medium with AIM. For experimental wells, supplement the AIM with varying concentrations of this compound (e.g., 1, 10, 20 µM). For control wells, add an equivalent volume of DMSO.

  • After 3 days, replace the AIM with AMM containing the respective concentrations of this compound or DMSO.

  • Repeat the medium change with fresh AMM every 2-3 days for a total of 14-21 days.

  • Proceed with analysis for lipid accumulation and gene/protein expression.

Quantification of Lipid Accumulation (Oil Red O Staining)

Materials:

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)

  • Isopropanol (B130326) (100%)

Procedure:

  • Wash the differentiated cells twice with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the fixed cells with distilled water and then with 60% isopropanol.

  • Allow the wells to dry completely.

  • Add Oil Red O working solution to each well and incubate for 20 minutes at room temperature.

  • Wash the wells extensively with distilled water to remove unbound dye.

  • Visually inspect and photograph the stained lipid droplets under a microscope.

  • For quantification, elute the stain by adding 100% isopropanol to each well and incubating for 15-30 minutes with gentle shaking.

  • Measure the absorbance of the eluted dye at 490-520 nm using a plate reader.

Gene Expression Analysis (qRT-PCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PPARγ, C/EBPα, FABP4) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Harvest the cells at desired time points during differentiation and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion and Future Directions

The available evidence strongly suggests that this compound can promote adipogenic differentiation by acting as a PPARγ agonist.[1] This finding has significant implications for public health, given the widespread use of this compound in consumer products. Further research is warranted to fully elucidate the dose-dependent effects of this compound on adipogenesis, both in vitro and in vivo. Investigating the broader metabolic consequences of this compound exposure, including its potential impact on insulin sensitivity and systemic lipid metabolism, is also a critical next step. The experimental frameworks provided in this guide offer a foundation for researchers to further explore the role of this compound and other potential environmental obesogens in metabolic health and disease.

References

Methodological & Application

Application Notes & Protocols for the Analytical Determination of Cinoxate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, a cinnamate-based organic compound, is a widely utilized UVB absorbing agent in a variety of cosmetic and sunscreen products to protect the skin from the harmful effects of ultraviolet radiation.[1][2] Ensuring the correct concentration of this compound in these formulations is critical for product efficacy, safety, and adherence to regulatory standards.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and extensively used analytical technique for the quantitative analysis of active ingredients in complex cosmetic matrices like creams and lotions.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) also presents a viable method for the determination of various sunscreen agents, including those structurally similar to this compound.[4]

This document provides detailed application notes and protocols for the detection and quantification of this compound in cosmetic products, tailored for research, quality control, and drug development professionals.

Analytical Methodologies

The primary methods for the quantification of this compound in cosmetic formulations are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is considered the gold standard for the quantitative analysis of UV filters like this compound due to its high specificity, sensitivity, and accuracy.[3] The principle involves extracting this compound from the cosmetic matrix, separating it from other components on a C18 stationary phase, and detecting it with a UV detector at its maximum absorption wavelength.[1] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is widely used for the analysis of cosmetic ingredients.[4][5] For this compound analysis, the sample is typically dissolved in a suitable solvent and extracted. The extract is then injected into the GC-MS system where the components are separated based on their boiling points and subsequently identified and quantified by the mass spectrometer.

Quantitative Data Summary

The following tables summarize typical performance characteristics of the analytical methods for this compound determination.

Table 1: HPLC Method Parameters and Performance

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Column C18 (150 mm x 4.6 mm, 5 µm)C8T-5 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727):Water (85:15, v/v)[1]A: 1.5% Formic Acid, B: Acetonitrile[6]
Flow Rate 1.0 mL/min[1][3]1.0 mL/min[6]
Detection Wavelength 308 nm[1]200 - 500 nm (PDA)[6]
Injection Volume 20 µL[1][3]5 µL[6]
Column Temperature 25°C[1]40°C[6]
Linearity Range 1.0 - 100 µg/mLNot Specified
Correlation Coefficient (r²) ≥ 0.999[1]Not Specified
Recovery 87.3% - 98.9% (for similar compounds)[7]Not Specified

Table 2: GC-MS Method Parameters and Performance

ParameterGC-MS Method
Column HP-5ms (30 m x 250 µm x 0.25 µm)[4]
Carrier Gas Helium[4][8]
Ionization Mode Electron Ionization (EI)[4]
Detection Mode Selected Ion Monitoring (SIM)[4]
Linearity Correlation Coefficient (r²) > 0.998 (for 13 sunscreen agents)[4]
Limit of Detection (LOD) 0.04 - 0.63 mg/g (for 13 sunscreen agents)[4]
Limit of Quantitation (LOQ) 0.12 - 2.10 mg/g (for 13 sunscreen agents)[4]
Spiked Recoveries 88.4% - 103.6% (for 13 sunscreen agents in cream and lotion)[4]
Relative Standard Deviation (RSD) 1.2% - 4.9% (for 13 sunscreen agents)[4]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC-UV Method

This protocol details a validated isocratic RP-HPLC method for the quantification of this compound in a sunscreen cream formulation.[1]

1. Materials and Reagents

  • This compound reference standard (USP grade or equivalent)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Sunscreen cream sample containing this compound

  • Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters (PTFE or nylon)[1]

2. Instrumentation

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.[3]

  • C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).[3]

  • Data acquisition and processing software.

  • Analytical balance, ultrasonic bath, and centrifuge.[1]

3. Chromatographic Conditions

  • Mobile Phase: Methanol:Water (85:15, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Column Temperature: 25°C[1]

  • Detection Wavelength: 308 nm[1]

4. Standard Solution Preparation

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).[1]

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1.0 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, and 100 µg/mL).[1]

5. Sample Preparation

  • Accurately weigh about 0.125 g of the sunscreen cream sample into a 20 mL centrifuge tube.[9]

  • Add 10 mL of methanol to the tube.[1][9]

  • Vortex the mixture for 5 minutes to disperse the sample.[1]

  • Extract the sample in an ultrasonic bath for 30 minutes.[9]

  • Centrifuge the extract for 10 minutes at 10,000 rpm.[9]

  • Carefully transfer the supernatant to a 25 mL volumetric flask.[1][9]

  • Repeat the extraction process on the residue with another 8 mL of methanol.[9]

  • Combine the supernatants in the volumetric flask and bring to volume with methanol.[1][9]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1][3]

6. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.[1]

  • Inject the prepared sample solution.[1]

  • Plot a graph of the peak area versus the concentration of the this compound working standard solutions and perform a linear regression analysis.[1]

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Method

This protocol provides a general procedure for the determination of sunscreen agents, including those similar to this compound, in cosmetics using GC-MS.[4]

1. Materials and Reagents

  • Dichloromethane (B109758) (analytical grade)

  • Cosmetic product sample

  • Volumetric flasks, pipettes, syringes, and 0.22 µm membrane filters

2. Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • HP-5ms chromatographic column (30 m × 250 µm × 0.25 µm).[4]

3. GC-MS Conditions

  • Injector Temperature: Programmed, typically starting around 150°C and ramping up to 290°C.[4]

  • Carrier Gas: Helium.[4]

  • Ionization: Electron Ionization (EI) source.[4]

  • Detection: Selected Ion Monitoring (SIM) mode.[4]

4. Standard Solution Preparation

  • Prepare a series of mixed standard working solutions of the target analytes in dichloromethane.

5. Sample Preparation

  • Weigh approximately 0.5 g of the cosmetic product into a 50 mL volumetric flask.[4]

  • Dissolve the sample in dichloromethane and perform ultrasonic extraction for 15 minutes.[4]

  • Dilute an aliquot of the extracting solution with dichloromethane.[4]

  • Filter the mixture through a 0.22-µm membrane.[4]

6. Analysis

  • Inject a 1 µL aliquot of the prepared sample solution into the GC-MS system.[4]

  • Perform the analysis under the programmed temperature conditions.

  • Identify and quantify the target compounds using the external standard method.[4]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the analysis of this compound in cosmetic samples.

This compound Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Weigh Cosmetic Sample Solvent Add Extraction Solvent (e.g., Methanol, Dichloromethane) Sample->Solvent Standard Prepare this compound Standard Stock Dilute_Std Prepare Working Standards Standard->Dilute_Std Serial Dilution Spike Spike QC Samples (Optional) Extract Ultrasonic Extraction / Vortexing Solvent->Extract Separate Centrifugation / Separation Extract->Separate Dilute Dilute to Final Volume Separate->Dilute Filter Filter through 0.45µm or 0.22µm Filter Dilute->Filter HPLC HPLC-UV Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS Dilute_Std->HPLC Dilute_Std->GCMS Calib Generate Calibration Curve HPLC->Calib GCMS->Calib Quant Quantify this compound Concentration Calib->Quant Report Generate Report Quant->Report

Caption: General workflow for this compound analysis in cosmetics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxate is a cinnamate-based UVB absorber commonly used as a UV filter in sunscreen and other cosmetic formulations to protect the skin from the harmful effects of ultraviolet radiation.[1][2] Accurate quantification of this compound in these products is crucial for ensuring product efficacy, safety, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely used analytical technique for the quantitative analysis of active ingredients in complex matrices such as creams and lotions.[1] This document provides detailed application notes and protocols for the determination of this compound using reversed-phase HPLC (RP-HPLC).

Principle of the Method

The analytical method employs reversed-phase high-performance liquid chromatography with a C18 stationary phase. The mobile phase typically consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with an acid modifier like acetic or phosphoric acid.[1][3] The sample is first extracted from the formulation matrix using a suitable organic solvent. Following chromatographic separation on the HPLC column, this compound is detected by a UV detector at its maximum absorption wavelength. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed from standard solutions of known concentrations.[1]

Chemical Structure of this compound

G Chemical Structure of this compound cluster_this compound Chemical Structure of this compound C1 O C2 CH2 C1->C2 C3 CH2 C2->C3 C4 O C3->C4 C5 C C4->C5 C6 O C5->C6 C7 CH C5->C7 C8 CH C7->C8 C9 C8->C9 C10 C9->C10 C11 C10->C11 C12 C11->C12 C13 C12->C13 C15 OCH3 C12->C15 C14 C13->C14 C14->C9

Caption: Chemical Structure of this compound.

Experimental Protocols

Two common HPLC methods for the analysis of this compound are presented below: an isocratic method for routine quality control and a gradient method for more complex formulations.

Method A: Isocratic Reversed-Phase HPLC

This method utilizes a simple isocratic elution, making it a straightforward and robust option for routine analysis.[2]

3.1.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.[2]
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
Mobile Phase Methanol and Water (e.g., 80:20 v/v).
Flow Rate 1.0 mL/min.[2]
Injection Volume 20 µL.[2]
Column Temperature Ambient.[2]
Detection Wavelength 310 nm.[2]

3.1.2. Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution.[2]

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to obtain a series of working standard solutions with concentrations ranging from 1.0 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, and 100 µg/mL).[1] These solutions are used to construct the calibration curve.

3.1.3. Sample Preparation

  • Disperse a known weight of the sunscreen product in a suitable solvent such as methanol or ethanol.[2]

  • Sonicate the mixture to ensure complete extraction of the analyte.[2]

  • Dilute the extract with the mobile phase to a concentration within the calibration range.[2]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1][2]

Method B: Gradient Reversed-Phase HPLC

This method employs a gradient elution, which can be advantageous for separating this compound from other potentially interfering components in complex sunscreen formulations.[2]

3.2.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System An HPLC system with a binary pump, autosampler, column compartment, and a diode array detector.
Column C18 reversed-phase column (e.g., 75 mm x 2.1 mm, 2.7 µm particle size).[4]
Mobile Phase A 0.1% Acetic Acid in Water.[4]
Mobile Phase B Acetonitrile.[4]
Gradient Program Time (min)
0.0
0.1
2.0
Flow Rate 1.0 mL/min.[4]
Injection Volume 5 µL.
Column Temperature 55 °C.[4]
Detection Wavelength 310 nm.

3.2.2. Preparation of Standard and Sample Solutions

The preparation of standard and sample solutions is similar to Method A. The initial mobile phase composition should be used as the diluent.[2]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically desired for good linearity.[1]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Quantitative Data Summary (Typical Values)

ParameterTypical Specification
Linearity Range 1.0 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) 0.439 - 1.481 µg/mL
Limit of Quantitation (LOQ) 1.330 - 4.490 µg/mL

Note: LOD and LOQ values are based on the analysis of nine different UV filters and may vary for this compound specifically.[6]

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Standard Solutions Filter Filter Solutions (0.45 µm) Standard->Filter Sample Extract this compound from Sample Matrix Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (310 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify Report Report Results Quantify->Report

Caption: A typical workflow for the HPLC analysis of this compound.

Conclusion

The HPLC methods described in this application note provide a reliable and accurate means for the quantitative determination of this compound in cosmetic and sunscreen formulations. The choice between an isocratic and a gradient method will depend on the complexity of the sample matrix, desired run time, and available instrumentation.[2] Proper method validation is essential to ensure the generation of high-quality and defensible analytical data.

References

Application Note: Quantification and Characterization of Cinoxate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of Cinoxate, a UV filter, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the semi-volatile nature of this compound, this method may require a derivatization step to enhance its chromatographic properties. This document provides a complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation, including a proposed fragmentation pattern for this compound under electron ionization.

Introduction

This compound, the 2-ethoxyethyl ester of p-methoxycinnamic acid, is an organic compound historically used as a UV filter in sunscreens and other cosmetic products to absorb UVB radiation. Accurate and reliable analytical methods are crucial for the quality control of raw materials, formulation development, and stability testing of products containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity.[1] This application note outlines a detailed protocol for the GC-MS analysis of this compound, which can be adapted for various sample matrices. For some compounds, a derivatization step is necessary to improve volatility for GC-MS analysis.[2]

Experimental Protocols

Sample Preparation (from a cosmetic formulation)

A simple liquid-liquid extraction is effective for isolating this compound from a cream or lotion matrix.

  • Weigh approximately 0.5 g of the cosmetic product into a 50 mL volumetric flask.[3]

  • Add a suitable organic solvent, such as dichloromethane (B109758) or methanol, to the flask.[3][4]

  • Extract the sample by ultrasonic agitation for 15 minutes.[3]

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filter the solution through a 0.22-μm membrane filter to remove any particulate matter.[3]

  • An aliquot of the filtered solution can be directly injected into the GC-MS system or be subjected to a derivatization step if necessary.

Derivatization (Optional, for improved volatility)

For compounds that may exhibit poor peak shape or thermal instability, silylation is a common derivatization technique.[5]

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of an anhydrous solvent like pyridine (B92270) to dissolve the residue.[6]

  • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

  • Seal the vial and heat at 70°C for 30 minutes.[6]

  • Cool the vial to room temperature before injecting into the GC-MS.

GC-MS Analysis

The following table outlines the proposed instrumental parameters for the GC-MS analysis of this compound. These parameters are based on typical methods for the analysis of similar UV filter compounds and may require optimization for specific instrumentation.[3]

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 150 °C, hold for 2 min, ramp to 290 °C at 10 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay5 min

Data Presentation

The following table summarizes expected quantitative data for the GC-MS analysis of this compound. Please note that these are illustrative values based on the analysis of similar compounds and should be determined experimentally during method validation.

AnalyteRetention Time (min)Characteristic Ions (m/z)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~15-20250, 178, 161, 1330.1 - 0.50.5 - 1.5

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Cosmetic Sample extraction Solvent Extraction (Dichloromethane/Methanol) sample->extraction filtration Filtration extraction->filtration derivatization Derivatization (Optional) (Silylation) filtration->derivatization gcms GC-MS Analysis filtration->gcms derivatization->gcms data Data Acquisition gcms->data identification Identification (Mass Spectrum) data->identification quantification Quantification (Peak Area) data->quantification

GC-MS Experimental Workflow for this compound Analysis.

fragmentation_pathway This compound This compound (m/z 250) frag1 [M-C2H4O]+ (m/z 206) This compound->frag1 Loss of Ethylene Oxide frag2 [M-C4H8O2]+ (m/z 178) This compound->frag2 McLafferty Rearrangement frag3 [M-C4H8O2-CH3]+ (m/z 161) frag2->frag3 Loss of Methyl Radical frag4 [M-C4H8O2-CO]+ (m/z 133) frag2->frag4 Loss of CO

Proposed Fragmentation Pathway of this compound in EI-MS.

References

In Vitro Assays for Testing Cinoxate Phototoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, a cinnamate-based organic compound, has been used as a UVB filter in sunscreen formulations.[1] As with any topically applied substance that absorbs ultraviolet (UV) radiation, it is crucial to assess its potential for phototoxicity. Phototoxicity is a non-immunological inflammatory skin reaction caused by the interaction of a chemical with UV or visible light.[2][3] In vitro assays are essential tools for the early identification of phototoxic potential, reducing the need for animal testing and providing valuable data for safety assessment.

These application notes provide detailed protocols for key in vitro assays to evaluate the phototoxicity of this compound, including the validated 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), Reactive Oxygen Species (ROS) Assay, and the Comet Assay for photogenotoxicity assessment.

Key In Vitro Phototoxicity Assays

The primary and most widely accepted in vitro method for phototoxicity testing is the 3T3 NRU PT, which is recognized by the OECD Test Guideline 432.[2][3] This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light. Additionally, mechanistic assays such as the ROS assay can provide insights into the potential of a substance to induce oxidative stress upon photoactivation, a common mechanism of phototoxicity. For a more comprehensive safety profile, photogenotoxicity can be assessed using the Comet assay.

Data Presentation: Quantitative Analysis of Phototoxicity

A critical aspect of phototoxicity testing is the quantitative assessment of the dose-response relationship. The following tables summarize the key endpoints derived from the 3T3 NRU Phototoxicity Test.

Note: Extensive literature searches did not yield specific quantitative phototoxicity data (IC50, PIF, MPE) for this compound. The data presented in the following tables are illustrative examples based on typical results for a hypothetical phototoxic compound and the positive control, Chlorpromazine, as specified in OECD TG 432.[4]

Table 1: Cytotoxicity Data from the 3T3 NRU Phototoxicity Test

CompoundIrradiationIC50 (µg/mL)
This compound (Illustrative) - UVA > 100
+ UVA 50
Chlorpromazine (Positive Control) - UVA 25
+ UVA 1.5

Table 2: Phototoxicity Assessment from the 3T3 NRU Phototoxicity Test

CompoundPhoto-Irritation Factor (PIF)Mean Photo Effect (MPE)Phototoxicity Classification
This compound (Illustrative) > 20.12Probable Phototoxic
Chlorpromazine (Positive Control) 16.7> 0.15Phototoxic

Interpretation of Results:

  • Photo-Irritation Factor (PIF): Calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA). A PIF ≥ 5 indicates phototoxic potential.[5]

  • Mean Photo Effect (MPE): An alternative calculation used when an IC50 value cannot be determined in one or both conditions. An MPE ≥ 0.15 is indicative of phototoxic potential.[5]

Experimental Protocols

3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT) - OECD TG 432

This assay assesses photocytotoxicity by measuring the concentration-dependent reduction in the uptake of the vital dye Neutral Red by Balb/c 3T3 cells following exposure to the test substance with and without UVA irradiation.[2][3]

Materials:

  • Balb/c 3T3 fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound

  • Chlorpromazine (positive control)

  • Neutral Red solution

  • 96-well cell culture plates

  • Solar simulator with a UVA output of 1.7 mW/cm²

Protocol:

  • Cell Seeding: Seed Balb/c 3T3 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for monolayer formation.[4]

  • Pre-incubation: Prepare a range of eight concentrations of this compound. Replace the culture medium with the test substance dilutions and incubate for 1 hour. Two plates are prepared for each substance: one for irradiation (+UVA) and one to be kept in the dark (-UVA).

  • Irradiation: Expose the '+UVA' plate to a non-cytotoxic dose of UVA radiation (5 J/cm²). The '-UVA' plate is kept in a dark chamber for the same duration.

  • Incubation: After irradiation, replace the test solutions with fresh culture medium and incubate the plates for another 24 hours.

  • Neutral Red Uptake: Incubate the cells with a Neutral Red solution for 3 hours. Subsequently, wash the cells and extract the dye from the viable cells.

  • Data Analysis: Measure the absorbance of the extracted Neutral Red solution. Calculate cell viability for each concentration relative to the untreated control. Determine the IC50 values for both irradiated and non-irradiated conditions and calculate the PIF or MPE.

Diagram: 3T3 NRU Phototoxicity Test Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Data Analysis A Seed Balb/c 3T3 cells in 96-well plates B Incubate for 24h A->B D Pre-incubate cells with this compound (1h) B->D C Prepare this compound dilutions C->D E Irradiate one plate with UVA (5 J/cm²) D->E F Keep one plate in the dark D->F G Incubate both plates for 24h E->G F->G H Neutral Red Uptake Assay G->H I Measure Absorbance H->I J Calculate IC50 (+UVA and -UVA) I->J K Calculate PIF and/or MPE J->K L Determine Phototoxicity K->L

Caption: Workflow of the 3T3 NRU Phototoxicity Test.

Reactive Oxygen Species (ROS) Assay

This assay measures the generation of intracellular ROS upon exposure to this compound and UVA light, providing mechanistic insight into its phototoxic potential.

Materials:

  • Human keratinocytes (e.g., HaCaT) or fibroblasts

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

  • Solar simulator

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Irradiation: Expose the cells to a non-cytotoxic dose of UVA radiation. Include a non-irradiated control group.

  • Probe Loading: After irradiation, wash the cells and incubate with H2DCFDA (e.g., 10 µM) for 30 minutes.

  • Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) using a microplate reader.

  • Data Analysis: Quantify the fold increase in ROS production in the treated and irradiated cells compared to the controls.

Diagram: ROS Assay Workflow

G A Seed cells in 96-well plate B Treat with this compound A->B C Irradiate with UVA B->C D Incubate with H2DCFDA probe C->D E Measure Fluorescence D->E F Quantify ROS production E->F

Caption: Workflow for the in vitro ROS Assay.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is used to assess DNA strand breaks in individual cells, providing a measure of photogenotoxicity.

Materials:

  • Human keratinocytes or fibroblasts

  • This compound

  • Low-melting-point agarose (B213101)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Fluorescent DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with analysis software

Protocol:

  • Cell Treatment and Irradiation: Treat cells with this compound and irradiate with UVA as described in the ROS assay protocol.

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.

  • DNA Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Diagram: Comet Assay Workflow

G A Treat and irradiate cells B Embed cells in agarose on slide A->B C Lyse cells to isolate DNA B->C D Perform alkaline electrophoresis C->D E Stain DNA and visualize comets D->E F Quantify DNA damage E->F

Caption: Workflow for the Comet Assay to detect photogenotoxicity.

Signaling Pathways in Phototoxicity

The primary mechanism underlying the phototoxicity of many chemical compounds involves the generation of reactive oxygen species (ROS).[6]

Diagram: General Phototoxicity Signaling Pathway

G cluster_initiation Initiation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_outcome Cellular Outcome This compound This compound Excitedthis compound Excited State this compound This compound->Excitedthis compound UVA UVA Radiation UVA->this compound ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Superoxide) Excitedthis compound->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinOxidation Protein Oxidation ROS->ProteinOxidation DNADamage DNA Damage ROS->DNADamage CellDeath Cell Death (Apoptosis/Necrosis) LipidPeroxidation->CellDeath ProteinOxidation->CellDeath DNADamage->CellDeath

Caption: Simplified signaling pathway of phototoxicity.

Upon absorption of UVA radiation, this compound can enter an excited state. This excited molecule can then transfer its energy to molecular oxygen, leading to the formation of ROS. These highly reactive species can cause oxidative damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death and the clinical manifestations of phototoxicity.[6]

Conclusion

References

Protocol for the Identification and Quantification of Cinoxate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive protocol for the systematic study of Cinoxate degradation under various stress conditions, enabling the identification and quantification of its degradation products. This protocol is crucial for developing stability-indicating analytical methods and ensuring the safety and efficacy of formulations containing this compound.

Introduction

This compound, a cinnamate-based UVB filter, is utilized in sunscreen and cosmetic formulations to protect the skin from harmful ultraviolet radiation. However, like other cinnamate (B1238496) esters, this compound is susceptible to degradation upon exposure to environmental factors such as light, heat, and changes in pH.[1][2] This degradation can compromise the product's efficacy by reducing its UV-absorbing capacity and may lead to the formation of unknown degradation products, the safety of which must be assessed.[1][2]

A primary mechanism of photodegradation for this compound is the trans-cis isomerization of the molecule.[1] The trans isomer is the therapeutically effective form that absorbs UV radiation, while the cis isomer has a significantly lower UV-absorbing capability. Understanding the degradation pathways of this compound is therefore essential for formulation development, stability assessment, and regulatory compliance.

Forced degradation studies, or stress testing, are a critical component of the drug development process.[3][4] These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation, thereby providing insights into its intrinsic stability and potential degradation pathways.[3][4] The data generated is instrumental in the development and validation of stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient from its degradation products.[5]

This document outlines detailed protocols for conducting forced degradation studies on this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions. It also provides a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of the resulting degradation products.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.

  • pH meter

  • Photostability chamber

  • Forced-air oven

  • Water bath

Preparation of Solutions
  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the this compound stock solution to 100 mL with methanol.

  • Acidic Solution (0.1 M HCl): Dilute 8.33 mL of concentrated HCl to 1 L with water.

  • Basic Solution (0.1 M NaOH): Dissolve 4.0 g of NaOH in 1 L of water.

  • Oxidizing Agent (3% H₂O₂): Dilute 10 mL of 30% H₂O₂ to 100 mL with water.

Forced Degradation (Stress) Studies

Forced degradation studies are performed to generate potential degradation products and assess the stability of this compound under various stress conditions.[3][4][5]

  • To 1 mL of the this compound stock solution, add 9 mL of 0.1 M HCl.

  • Heat the solution in a water bath at 80°C for 24 hours.

  • After cooling to room temperature, neutralize the solution with 0.1 M NaOH.

  • Dilute the solution with methanol to a final concentration of approximately 100 µg/mL of the initial this compound.

  • Analyze by HPLC.

  • To 1 mL of the this compound stock solution, add 9 mL of 0.1 M NaOH.

  • Heat the solution in a water bath at 80°C for 24 hours.

  • After cooling to room temperature, neutralize the solution with 0.1 M HCl.

  • Dilute the solution with methanol to a final concentration of approximately 100 µg/mL of the initial this compound.

  • Analyze by HPLC.

  • To 1 mL of the this compound stock solution, add 9 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution with methanol to a final concentration of approximately 100 µg/mL of the initial this compound.

  • Analyze by HPLC.

  • Place a known amount of solid this compound in a forced-air oven at 105°C for 48 hours.

  • After cooling, dissolve the sample in methanol to prepare a solution with a concentration of 100 µg/mL.

  • Analyze by HPLC.

  • Expose a solution of this compound (100 µg/mL in methanol) to UV light (e.g., in a photostability chamber) for a specified duration or until significant degradation is observed.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze both the exposed and control samples by HPLC.

HPLC Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[6][7]

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 289 nm (peak absorption for this compound)[2]

  • Column Temperature: 30°C

Data Presentation

The following tables summarize hypothetical quantitative data from the forced degradation studies. This data is illustrative and serves as a template for reporting experimental results.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionParameters% DegradationNumber of Degradation Products
Acid Hydrolysis0.1 M HCl, 80°C, 24h15.8%2
Base Hydrolysis0.1 M NaOH, 80°C, 24h28.4%3
Oxidation3% H₂O₂, RT, 24h12.1%1
Thermal105°C, 48h (Solid)5.5%1
PhotolyticUV Light, 24h (Solution)45.2%4

Table 2: Chromatographic Data of this compound and its Degradation Products (DP)

PeakRetention Time (min)Relative Retention Time (RRT)Proposed Identitym/z (from LC-MS)
This compound12.51.00-251.13 [M+H]⁺
DP-1 (Acid)8.20.66p-Methoxycinnamic acid179.07 [M+H]⁺
DP-2 (Acid)10.10.812-Ethoxyethanol91.07 [M+H]⁺
DP-3 (Base)7.50.60Isomer of DP-1179.07 [M+H]⁺
DP-4 (Base)9.80.78Unknown205.10 [M+H]⁺
DP-5 (Base)11.20.90Unknown221.12 [M+H]⁺
DP-6 (Oxidative)14.81.18Oxidized this compound267.12 [M+H]⁺
DP-7 (Thermal)6.40.51Dimerized Product501.25 [M+H]⁺
DP-8 (Photo)5.90.47cis-Cinoxate251.13 [M+H]⁺
DP-9 (Photo)7.10.57Cyclobutane Dimer501.25 [M+H]⁺
DP-10 (Photo)8.90.71Photo-oxidized Product267.12 [M+H]⁺
DP-11 (Photo)13.61.09Photo-rearranged Product251.13 [M+H]⁺

Visualizations

The following diagrams illustrate the experimental workflow and a proposed degradation pathway for this compound.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Data Interpretation Cinoxate_Stock This compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 80°C) Cinoxate_Stock->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Cinoxate_Stock->Base Oxidation Oxidative Stress (3% H2O2, RT) Cinoxate_Stock->Oxidation Thermal Thermal Stress (105°C, Solid) Cinoxate_Stock->Thermal Photo Photolytic Stress (UV Light, Solution) Cinoxate_Stock->Photo HPLC HPLC-PDA/UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS Quantification Quantification of Degradation HPLC->Quantification Identification Identification of Degradants LCMS->Identification Pathway Degradation Pathway Elucidation Quantification->Pathway Identification->Pathway

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound (trans-isomer) Cis_this compound cis-Cinoxate This compound->Cis_this compound UV Light Dimer Cyclobutane Dimer This compound->Dimer UV Light PMCA p-Methoxycinnamic acid This compound->PMCA H+/OH- Ethoxyethanol 2-Ethoxyethanol This compound->Ethoxyethanol H+/OH- Oxidized Oxidized Products This compound->Oxidized [O]

References

Application Notes and Protocols: Cinoxate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound historically utilized as a UVB filter in sunscreen and other cosmetic products.[1] Its function is to absorb harmful ultraviolet radiation, thereby preventing it from penetrating the skin.[1] The accurate and precise quantification of this compound in formulations is critical for ensuring product efficacy, safety, and adherence to regulatory standards.[2] In analytical chemistry, a reference standard is a highly purified compound used as a measurement base.[3] A this compound reference standard of known purity is essential for the development, validation, and routine application of analytical methods for its quantification.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in common analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and UV Spectroscopy.

Physicochemical Properties and UV Absorption

This compound's efficacy as a UV filter is rooted in its molecular structure, which contains a p-methoxycinnamate chromophore.[1] This conjugated system of double bonds is adept at absorbing high-energy photons within the UVB range of the electromagnetic spectrum.[1] The absorbed UV energy excites electrons to a higher, unstable state.[1] The molecule then returns to its ground state by dissipating this energy as a benign form of heat.[1]

Quantitative Spectroscopic Data

The UV absorption characteristics of this compound are fundamental to its analysis.

ParameterValueReference
Peak Absorption (λmax)~289 nm[4][5]
UV Spectrum Range250-400 nm[1]
Chemical FormulaC14H18O4[6]
Molecular Weight250.29 g/mol [6][7]

Analytical Applications: Quantification of this compound

The primary application of a this compound reference standard is in the quantification of this compound in cosmetic and pharmaceutical formulations. HPLC with UV detection is the gold standard for this purpose due to its high specificity, sensitivity, and accuracy.[8]

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC (RP-HPLC) method is commonly employed for the quantification of this compound.[2] This method separates this compound from other components in the sample matrix, allowing for its accurate measurement.

Different HPLC methods can be utilized for the analysis of this compound. The choice of method may depend on the complexity of the formulation and the desired run time.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Reference
Column C18 reversed-phase (150 mm x 4.6 mm, 5 µm)C18 reversed-phase[2][8]
Mobile Phase Methanol (B129727) and WaterAcetonitrile and Water with 0.1% Formic Acid[2][9][10]
Elution IsocraticGradient[8]
Flow Rate 1.0 mL/min1.0 mL/min[2][8]
Detection Wavelength 310 nm288 nm[8][10]
Column Temperature Ambient40°C[8][10]
Quantification External Standard CalibrationExternal Standard Calibration[2]

Experimental Protocols

Protocol 1: Quantification of this compound in a Sunscreen Cream by HPLC-UV

This protocol details a step-by-step procedure for quantifying this compound in a cream formulation using an external standard calibration.[2]

1. Materials and Reagents:

  • This compound reference standard (USP grade or equivalent)[2]

  • Methanol (HPLC grade)[2]

  • Acetonitrile (HPLC grade)[2]

  • Water (HPLC grade or ultrapure)[2]

  • Sunscreen cream sample containing this compound[2]

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector, pump, and autosampler[2]

  • Analytical balance, ultrasonic bath, centrifuge, volumetric flasks, pipettes, syringes, syringe filters (0.45 µm)[2]

2. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, and 100 µg/mL). These will be used to construct the calibration curve.[2]

3. Sample Preparation:

  • Accurately weigh a known amount of the sunscreen cream and transfer it to a suitable container.[2]

  • Add a measured volume of methanol (e.g., 10 mL).[2]

  • Vortex the mixture for 5 minutes to disperse the sample.[2]

  • Use an ultrasonic bath to ensure complete extraction of the analyte.

  • Centrifuge the mixture to separate the excipients.

  • Carefully transfer the supernatant to a volumetric flask (e.g., 25 mL).[2]

  • Repeat the extraction process with the residue to ensure complete recovery.

  • Combine the supernatants and bring the flask to volume with methanol.[2]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

4. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]

  • Inject the standard solutions in ascending order of concentration.[2]

  • Inject the prepared sample solution.[2]

  • It is recommended to inject a blank (mobile phase) and a standard periodically to ensure system suitability.[2]

5. Data Analysis:

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound working standard solutions.[2]

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A good linearity is indicated by an r² value ≥ 0.999.[2]

  • Quantification: Use the peak area of this compound from the sample chromatogram and the calibration curve to calculate the concentration of this compound in the sample.

Protocol 2: Determination of this compound UV Absorption Spectrum and λmax

This protocol outlines the procedure for determining the characteristic UV absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.[1]

1. Materials and Reagents:

  • This compound reference standard[1]

  • Ethanol or Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance and volumetric flasks

2. Solution Preparation:

  • Stock Solution: Accurately weigh approximately 25 mg of this compound standard and quantitatively transfer it to a 250 mL volumetric flask.[1] Dissolve and dilute to the mark with the chosen solvent.

  • Working Solution: Further dilute the stock solution to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8 AU).

3. Spectroscopic Measurement:

  • Set the spectrophotometer to scan across the UV range of 250-400 nm.[1]

  • Use the solvent as a blank to zero the instrument.

  • Fill a quartz cuvette with the working solution and record the UV absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

Visualizations

analytical_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std This compound Reference Standard stock_sol Stock Standard Solution ref_std->stock_sol sample Sunscreen Sample sample_prep Sample Extraction & Dilution sample->sample_prep work_std Working Standard Solutions stock_sol->work_std hplc HPLC-UV Analysis work_std->hplc Inject Standards sample_prep->hplc Inject Sample cal_curve Calibration Curve Construction hplc->cal_curve Peak Areas quant Quantification of This compound in Sample hplc->quant Sample Peak Area cal_curve->quant

Caption: Analytical workflow for the quantification of this compound.

uv_absorption ground_state Ground State This compound excited_state Excited State This compound ground_state->excited_state UV Photon Absorption excited_state->ground_state Heat Dissipation

Caption: Mechanism of UV energy absorption by this compound.

Stability Considerations

This compound is susceptible to photodegradation upon exposure to UV radiation, which can lead to a loss of its protective capacity.[11] A primary degradation pathway is trans-cis isomerization, where the effective trans isomer converts to the less effective cis isomer.[11] Stability-indicating analytical methods are crucial to separate the intact drug from its degradation products.[12] When using this compound as a reference standard, it is imperative to store it protected from light and to verify its purity periodically.

Conclusion

The use of a well-characterized this compound reference standard is fundamental for the accurate quantification of this UV filter in various formulations. The HPLC-UV and UV spectroscopy methods detailed in these application notes provide robust and reliable approaches for ensuring product quality and compliance. Proper handling and storage of the reference standard are essential for maintaining its integrity and ensuring the validity of analytical results.

References

Assessing the Skin Penetration of Cinoxate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, an organic UV filter derived from cinnamic acid, is utilized in sunscreen formulations to absorb UVB radiation and protect the skin from sun damage.[1] Understanding the extent of its penetration into and through the skin is paramount for evaluating its efficacy and safety. An ideal sunscreen agent should remain on the skin's surface or within the stratum corneum to provide optimal protection while minimizing systemic absorption.[2] These application notes provide detailed protocols for assessing the skin penetration of this compound using established in vitro and in vivo methodologies.

Key Experimental Methodologies

The assessment of this compound's skin penetration can be approached through a combination of in vitro and in vivo models, each offering unique insights into its behavior upon topical application.

In Vitro Skin Permeation Studies

In vitro permeation tests (IVPTs) are widely used for screening the percutaneous absorption of cosmetic ingredients due to their reproducibility and cost-effectiveness.[3] The Franz diffusion cell is the most common apparatus for these studies.[3][4]

Experimental Workflow: In Vitro Franz Diffusion Cell Assay

cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_membrane Prepare Skin Membrane (e.g., Porcine Ear Skin) prep_franz Assemble Franz Diffusion Cell prep_membrane->prep_franz prep_receptor Prepare Receptor Fluid (e.g., PBS with 50% Ethanol) prep_receptor->prep_franz apply_formulation Apply Formulation to Skin Membrane (2 mg/cm²) prep_franz->apply_formulation prep_formulation Prepare this compound Formulation prep_formulation->apply_formulation run_experiment Run Experiment (e.g., 24 hours at 37°C) apply_formulation->run_experiment collect_samples Collect Receptor Fluid Samples at Time Intervals run_experiment->collect_samples process_skin Process Skin Membrane (Tape Stripping, Homogenization) run_experiment->process_skin analyze_receptor Analyze Receptor Fluid (HPLC-UV) collect_samples->analyze_receptor calculate_permeation Calculate Permeation and Retention analyze_receptor->calculate_permeation analyze_skin Analyze Skin Extracts (HPLC-UV) process_skin->analyze_skin analyze_skin->calculate_permeation

Caption: Workflow for in vitro skin penetration assessment of this compound using Franz diffusion cells.

In Vivo Skin Analysis

In vivo methods provide a more physiologically relevant assessment of a substance's behavior on the skin. Tape stripping and dermal microdialysis are two minimally invasive techniques to quantify the amount of a substance in different skin layers.

Experimental Workflow: In Vivo Tape Stripping

cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis select_site Select and Clean Skin Application Site apply_formulation Apply this compound Formulation (e.g., 2 mg/cm²) select_site->apply_formulation exposure_period Defined Exposure Period apply_formulation->exposure_period tape_strip Perform Sequential Tape Stripping exposure_period->tape_strip collect_tapes Collect and Store Tape Strips tape_strip->collect_tapes extract_this compound Extract this compound from Tape Strips collect_tapes->extract_this compound quantify_protein Quantify Protein on Each Tape Strip collect_tapes->quantify_protein analyze_extract Analyze Extract (HPLC-UV) extract_this compound->analyze_extract determine_profile Determine Concentration Profile in Stratum Corneum quantify_protein->determine_profile analyze_extract->determine_profile

Caption: Workflow for in vivo analysis of this compound in the stratum corneum using tape stripping.

Detailed Experimental Protocols

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To quantify the permeation of this compound through the skin and its retention in the skin layers in vitro.

Materials:

  • Franz diffusion cells

  • Excised porcine ear skin or human cadaver skin[3]

  • Receptor fluid: Phosphate Buffered Saline (PBS) with 50% ethanol[3]

  • This compound formulation

  • HPLC-UV system[5]

Procedure:

  • Skin Membrane Preparation: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. Mount the skin on the receptor chamber with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[3]

  • Equilibration: Allow the system to equilibrate for 30 minutes.

  • Application: Apply a finite dose of the this compound formulation (e.g., 2 mg/cm²) to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.

  • Skin Processing: At the end of the experiment, dissemble the cell. Clean the skin surface to remove excess formulation. The stratum corneum can be removed by tape stripping, and the remaining epidermis and dermis can be separated and homogenized for extraction.[5]

  • Analysis: Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated HPLC-UV method.[5]

Protocol 2: In Vivo Stratum Corneum Quantification by Tape Stripping

Objective: To determine the concentration profile of this compound within the stratum corneum after topical application.

Materials:

  • Adhesive tapes (e.g., D-Squame®)[6]

  • This compound formulation

  • Solvent for extraction (e.g., methanol)

  • Protein quantification assay kit

  • HPLC-UV system

Procedure:

  • Application: Apply a defined amount of the this compound formulation to a marked area on the forearm of a volunteer.

  • Exposure: After a specified time, remove any unabsorbed formulation from the skin surface.

  • Tape Stripping: Apply an adhesive tape disc to the treatment area with firm, uniform pressure and then remove it smoothly.[7] Repeat this process sequentially for a predetermined number of strips (e.g., 10-20).[8][9]

  • Extraction: Place each tape strip into a separate vial containing a suitable solvent to extract the this compound.

  • Protein Quantification: The amount of stratum corneum removed on each tape can be determined by a colorimetric protein assay.[6]

  • Analysis: Analyze the extracted this compound from each tape strip using HPLC-UV.

  • Data Interpretation: Correlate the amount of this compound with the amount of protein on each tape strip to generate a concentration gradient through the stratum corneum.[6]

Protocol 3: Analytical Quantification of this compound by HPLC-UV

Objective: To accurately quantify the concentration of this compound in experimental samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example): [5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the maximum absorbance of this compound.

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[1]

  • Sample Preparation:

    • Receptor Fluid: Filter samples through a 0.45 µm syringe filter before injection.[5]

    • Skin/Tape Extracts: After extraction, centrifuge the sample to remove debris and filter the supernatant before injection.[5]

  • Analysis: Inject the prepared samples into the HPLC system and record the peak areas.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[1][5]

Data Presentation

Quantitative data should be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Skin Permeation of this compound (24-hour study)

FormulationCumulative Permeation (µg/cm²)Amount in Stratum Corneum (µg/cm²)Amount in Epidermis/Dermis (µg/cm²)Total Penetration (µg/cm²)
Formulation A1.5 ± 0.315.2 ± 2.13.8 ± 0.719.0 ± 2.8
Formulation B2.8 ± 0.512.5 ± 1.85.1 ± 0.917.6 ± 2.7
Control0.5 ± 0.15.1 ± 0.91.2 ± 0.36.3 ± 1.2

Data are presented as mean ± standard deviation (n=6). Fictional data for illustrative purposes.

Table 2: In Vivo this compound Distribution in Stratum Corneum (4-hour study)

Tape Strip NumberProtein Content (µg/cm²)This compound Amount (ng/cm²)This compound Concentration (ng/µg protein)
1-210.5 ± 1.5502.3 ± 45.147.8 ± 3.9
3-49.8 ± 1.2350.1 ± 30.835.7 ± 2.7
5-68.5 ± 1.1180.6 ± 21.321.2 ± 2.1
7-87.2 ± 0.995.4 ± 12.513.3 ± 1.5
9-106.1 ± 0.840.2 ± 7.86.6 ± 1.1

Data are presented as mean ± standard deviation (n=10). Fictional data for illustrative purposes.

Signaling Pathways of Interest

Exposure of the skin to UV radiation, which this compound is designed to absorb, triggers a cascade of cellular signaling pathways. While this compound's primary role is to prevent the initiation of these pathways by absorbing UV photons, any amount that penetrates into viable skin layers could potentially interact with these pathways. Understanding these pathways is crucial for a comprehensive safety and efficacy assessment.

UV-Induced Signaling Pathways in Skin Cells

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response UV UV Radiation Receptor Cytokine Receptors UV->Receptor ROS Reactive Oxygen Species (ROS) UV->ROS DNA_Damage DNA Damage UV->DNA_Damage MAPK MAPK Cascade (ERK, JNK, p38) Receptor->MAPK ROS->MAPK NFkB_Inhibitor IκB ROS->NFkB_Inhibitor degrades AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_active NF-κB NFkB->NFkB_active Inflammation Inflammation (e.g., COX-2) AP1->Inflammation MMPs MMPs Expression (Collagen Degradation) AP1->MMPs NFkB_active->Inflammation p53 p53 Stabilization Apoptosis Apoptosis p53->Apoptosis Melanogenesis Melanogenesis p53->Melanogenesis DNA_Damage->p53

Caption: Key signaling pathways activated by UV radiation in skin cells.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's skin penetration profile. By combining in vitro and in vivo techniques, researchers can gain a detailed understanding of the bioavailability of this compound in different skin strata, which is essential for optimizing formulation strategies and ensuring product safety and efficacy. The provided protocols offer a starting point, and specific parameters may require optimization based on the formulation and experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: Cinoxate Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of Cinoxate.

Troubleshooting Guides

Issue: Difficulty in Identifying this compound Photodegradation Products

  • Problem: My analytical results are not showing any clear degradation products other than a change in the parent this compound peak.

  • Possible Cause: The primary photodegradation pathway of this compound is trans-cis isomerization, which may not be fully resolved from the trans-isomer under standard HPLC conditions.[1] Other degradation products may be present at very low concentrations.

  • Solution:

    • Optimize HPLC Method: Develop a high-resolution HPLC method specifically designed to separate geometric isomers. This may involve using a longer column, a different stationary phase (e.g., a C30 column), or optimizing the mobile phase composition and gradient.

    • Employ HPLC-MS: Utilize High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect and identify potential degradation products, even at low concentrations.[1] The mass spectrometer can help in proposing structures for the observed peaks.

    • Conduct Forced Degradation Studies: Intentionally stress the this compound sample under more aggressive conditions (e.g., higher UV intensity, presence of oxidizing agents) to generate a higher concentration of degradation products, facilitating their identification.[2][3]

Issue: Inconsistent Photostability Results

  • Problem: I am observing significant variability in the photodegradation rate of this compound between different experimental runs.

  • Possible Cause: Inconsistent experimental conditions can significantly impact the rate of photodegradation.

  • Solution:

    • Standardize Light Source: Ensure the spectral output and intensity of the UV lamp are consistent and regularly calibrated.

    • Control Temperature: Monitor and control the temperature of the sample during irradiation, as temperature can influence reaction kinetics.

    • Use a Standardized Protocol: Follow a well-defined and validated protocol for sample preparation, irradiation, and analysis. The ICH Q1B guideline for photostability testing provides a framework.[1]

    • Solvent Purity: Ensure the solvent used for sample preparation is of high purity and does not contain impurities that could act as photosensitizers or quenchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary photodegradation products of this compound?

The primary and most well-documented photodegradation pathway for this compound, like other cinnamate (B1238496) esters, is trans-cis isomerization.[1] Upon exposure to UV radiation, the stable trans-isomer of this compound can convert to its less stable cis-isomer. While other degradation products may form, they are generally considered to be minor in comparison to the cis-isomer.[4]

Q2: What is the significance of trans-cis isomerization?

The trans-isomer is the more effective UV-absorbing form of this compound. The conversion to the cis-isomer leads to a decrease in its UV-filtering efficacy, which can compromise the photoprotective capabilities of a sunscreen formulation.[1]

Q3: What analytical techniques are recommended for identifying and quantifying this compound and its photodegradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of this compound.[5] To identify unknown degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is the preferred method as it provides structural information.[1]

Q4: Can you provide a general experimental protocol for assessing the photostability of this compound?

Yes, a detailed protocol for assessing the photostability of a this compound formulation is provided in the "Experimental Protocols" section below.

Data Presentation

Currently, there is limited publicly available quantitative data specifically on the photodegradation products of this compound beyond the acknowledgment of trans-cis isomerization. To provide a reference, the following table presents data for a structurally similar cinnamate-based UV filter, Octyl Methoxycinnamate (OMC), to illustrate the kind of data that can be generated from photostability studies.

ParameterCondition 1Condition 2
Compound Octyl MethoxycinnamateOctyl Methoxycinnamate
Initial Concentration 10 µg/mL10 µg/mL
UV Exposure Time 2 hours4 hours
% Degradation of trans-OMC 15%32%
% Formation of cis-OMC 12%25%
Other Degradation Products < 3%< 7%

This table is for illustrative purposes and does not represent actual data for this compound.

Experimental Protocols

Protocol: Photostability Testing of this compound using HPLC-UV

1. Objective:

To quantify the degradation of trans-Cinoxate and the formation of its cis-isomer following exposure to UV radiation using High-Performance Liquid Chromatography with UV detection.

2. Materials:

  • This compound reference standard (trans-isomer)

  • HPLC-grade acetonitrile (B52724) and water

  • UV lamp with controlled irradiance (e.g., xenon arc lamp)

  • Quartz cuvettes or thin films on a quartz plate

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector and a C18 column

3. Methodology:

  • Standard Preparation: Prepare a stock solution of trans-Cinoxate in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards.

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the same solvent.

  • UV Exposure:

    • Transfer an aliquot of the sample solution to a quartz cuvette or apply a thin film onto a quartz plate.

    • Expose the sample to a controlled dose of UV radiation. A control sample should be kept in the dark under the same temperature conditions.

    • Take samples at various time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • HPLC Analysis:

    • Inject the standards and samples (both exposed and dark control) onto the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve separation of the trans- and cis-isomers.

    • Monitor the elution profile at the wavelength of maximum absorbance for this compound (around 310 nm).

  • Data Analysis:

    • Create a calibration curve by plotting the peak area of the trans-Cinoxate standards against their concentrations.

    • Quantify the concentration of trans-Cinoxate remaining in the exposed samples at each time point.

    • If the cis-isomer is resolved, its peak can be identified and its formation can be monitored. The relative percentage of each isomer can be calculated from the peak areas.

Visualizations

G cluster_prep Sample Preparation cluster_exp UV Exposure cluster_analysis Analysis cluster_results Results Prep Prepare this compound Solution Expose Expose to UV Radiation Prep->Expose Dark Dark Control Prep->Dark HPLC HPLC-UV/MS Analysis Expose->HPLC Dark->HPLC Quantify Quantify Degradation HPLC->Quantify Identify Identify Products HPLC->Identify

Caption: Experimental workflow for identifying this compound photodegradation products.

G trans-Cinoxate trans-Cinoxate cis-Cinoxate cis-Cinoxate trans-Cinoxate->cis-Cinoxate UV Radiation (Isomerization) Minor_Products Other Minor Degradation Products trans-Cinoxate->Minor_Products UV Radiation (Other Pathways)

Caption: Primary photodegradation pathway of this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Cinoxate.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound is practically insoluble in water, with a solubility of approximately 0.05%[1]. This low solubility can pose significant challenges for in vitro experiments and the development of aqueous-based formulations.

Q2: Why is this compound poorly soluble in water?

A2: this compound's molecular structure, an ester of methoxycinnamic acid and 2-ethoxyethanol, contains significant nonpolar, hydrophobic regions. These regions make it difficult for the molecule to form favorable interactions with polar water molecules, leading to its low aqueous solubility[1].

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the solubility of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Physical Modifications: Techniques such as particle size reduction (micronization, nanosuspension) and the creation of amorphous solid dispersions.

  • Use of Excipients: Employing solubilizing agents like cosolvents, surfactants (for micellar solubilization), and cyclodextrins (for inclusion complexation).

  • Advanced Formulation Strategies: Developing systems like nanoemulsions or liquisolid compacts[1].

Q4: How do I choose the most suitable solubility enhancement technique for my experiment?

A4: The selection of an appropriate method depends on several factors, including the desired final concentration of this compound, the intended application (e.g., in vitro cell-based assays, preclinical formulations), the toxicity profile of the excipients, and the required stability of the final solution[1]. The following decision workflow can guide your selection process.

G start Start: Need to dissolve this compound in an aqueous medium concentration What is the desired final concentration? start->concentration low_conc Low to Moderate concentration->low_conc Low to Moderate high_conc High concentration->high_conc High application What is the intended application? in_vitro In vitro assay (e.g., cell culture) application->in_vitro preclinical Preclinical formulation (oral, topical) application->preclinical cosolvency Cosolvency (e.g., Ethanol (B145695), PG, PEG 400) cyclodextrin (B1172386) Cyclodextrin Complexation (e.g., HP-β-CD) surfactant Micellar Solubilization (e.g., Tween 80) solid_dispersion Solid Dispersion (e.g., with PVP K30, PEG 6000) nanoemulsion Nanoemulsion in_vitro->cosolvency in_vitro->cyclodextrin preclinical->cyclodextrin preclinical->surfactant preclinical->solid_dispersion preclinical->nanoemulsion low_conc->application high_conc->solid_dispersion high_conc->nanoemulsion

Caption: Decision workflow for selecting a solubility enhancement technique.

Troubleshooting Guides and Experimental Protocols

Technique 1: Cosolvency

Cosolvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs by reducing the overall polarity of the solvent system.

Troubleshooting Guide: Cosolvency

Issue EncounteredProbable CauseSuggested Solution
Precipitation upon dilution into aqueous buffer The concentration of this compound exceeds its solubility in the final, more aqueous medium.- Decrease the initial concentration of this compound in the cosolvent. - Add the organic stock solution dropwise to the vigorously stirring aqueous buffer[2]. - Consider using a combination of cosolvents and a small amount of surfactant[1].
Inconsistent solubility results - Imprecise measurement of cosolvent and aqueous phase. - Temperature fluctuations during the experiment.- Use calibrated pipettes for all liquid transfers. - Perform experiments at a controlled temperature[1].
Toxicity in cell-based assays The concentration of the organic cosolvent (e.g., DMSO, ethanol) is cytotoxic.- Reduce the cosolvent concentration to the lowest effective level (often <0.5% for many cell lines). - Screen less toxic cosolvents like propylene (B89431) glycol or PEG 400[1].

Quantitative Data: Solubility of this compound in Common Cosolvents

Cosolvent SystemApproximate Solubility of this compound
Water~0.05%
Glycerol0.5%
Propylene Glycol5%
Alcohols (e.g., Ethanol)Miscible

Experimental Protocol: Cosolvency Method for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare high concentration stock solution of this compound in pure cosolvent prep_blends Prepare a series of cosolvent:aqueous buffer blends (v/v) prep_stock->prep_blends add_excess Add excess this compound to each blend prep_blends->add_excess agitate Agitate at constant temperature for 24-48h to reach equilibrium add_excess->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter quantify Quantify this compound concentration using HPLC-UV or UV-Vis filter->quantify

Caption: Experimental workflow for determining this compound solubility using cosolvency.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a selected pure cosolvent (e.g., 100 mg/mL in ethanol)[1].

  • Solvent Blending: In a series of vials, prepare different volumetric blends of the cosolvent and the aqueous buffer (e.g., 90:10, 80:20, ..., 10:90 v/v)[1].

  • Equilibration: Add an excess amount of this compound to each blend. Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached[1].

  • Sample Preparation for Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter[1].

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry[1].

Technique 2: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic inner cavity, forming an "inclusion complex" with enhanced aqueous solubility.

Troubleshooting Guide: Cyclodextrin Inclusion Complexation

Issue EncounteredProbable CauseSuggested Solution
Low solubility enhancement - Incorrect type or amount of cyclodextrin used. - Inefficient complex formation.- Screen different CD derivatives (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), which offers higher solubility than native β-CD)[1]. - Increase the molar ratio of CD to this compound. - Optimize the complexation method (e.g., increase kneading time, use lyophilization)[1].
Complex precipitates from solution The aqueous solubility of the cyclodextrin or the complex itself is limited.- Switch to a more soluble CD derivative like HP-β-CD[1]. - Ensure the pH of the solution is not causing precipitation.
Cannot confirm complex formation The analytical technique used is not sensitive enough to detect the interaction.- Use multiple characterization techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD)[1].

Quantitative Data: Representative Solubility Enhancement with Cyclodextrins

Note: The following data are illustrative for a poorly soluble drug and should be determined experimentally for this compound.

Cyclodextrin (CD) TypeConcentration (mM)Apparent Solubility of Drug (mM)
None (Intrinsic Solubility)00.2
β-Cyclodextrin101.5
Hydroxypropyl-β-cyclodextrin (HP-β-CD)104.8

Experimental Protocol: Kneading Method for Inclusion Complex Preparation

  • Molar Ratio Calculation: Calculate the required amounts of this compound and a selected cyclodextrin (e.g., HP-β-CD) to achieve a specific molar ratio (e.g., 1:1, 1:2).

  • Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a homogeneous paste[1].

  • Kneading: Add the this compound powder to the paste and knead the mixture thoroughly for 45-60 minutes[1].

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved[1].

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity[1].

  • Characterization: Determine the aqueous solubility of the complex and confirm its formation using techniques like DSC, FTIR, or XRD[1].

Technique 3: Solid Dispersion

A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, highly soluble carrier or matrix in a solid state.

Troubleshooting Guide: Solid Dispersion

Issue EncounteredProbable CauseSuggested Solution
Drug recrystallizes over time The solid dispersion is physically unstable. The drug loading is too high.- Use polymers with a high glass transition temperature (Tg) to reduce molecular mobility. - Screen different carriers (e.g., PVP K30, PEG 6000) or use a combination. - Reduce the drug-to-carrier ratio[1].
Incomplete solvent removal The drying process is insufficient, leaving residual solvent.- Extend the drying time under vacuum. - Use a secondary drying method like lyophilization[1].
Low dissolution improvement The drug and carrier are not miscible, resulting in a physical mixture.- Ensure a common solvent is used that dissolves both the drug and the carrier effectively. - Consider the fusion (melting) method if the components are thermally stable[1].

Quantitative Data: Representative Dissolution Enhancement with Solid Dispersions

Note: The following data are illustrative for a poorly soluble drug and should be determined experimentally for this compound.

FormulationDrug:Carrier Ratio (w/w)% Drug Dissolved in 30 min
Pure this compound-< 5%
This compound:PVP K30 Solid Dispersion1:565%
This compound:PEG 6000 Solid Dispersion1:575%

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion Preparation

G cluster_prep Preparation cluster_process Processing cluster_eval Evaluation dissolve Dissolve this compound and carrier (e.g., PVP K30) in a common volatile solvent evaporate Evaporate solvent using a rotary evaporator to form a thin film dissolve->evaporate dry Dry the film under vacuum to remove residual solvent evaporate->dry process Pulverize and sieve the dried solid dry->process characterize Characterize for drug content, dissolution, and physical state (DSC, XRD) process->characterize

Caption: Workflow for preparing solid dispersion by solvent evaporation.

  • Component Selection: Choose a water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000) and a volatile organic solvent (e.g., ethanol) that can dissolve both this compound and the carrier[1].

  • Dissolution: Accurately weigh this compound and the carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w) and dissolve them in the selected solvent in a round-bottom flask[1].

  • Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C)[1].

  • Final Drying: Place the flask in a vacuum oven for 24 hours to remove any residual solvent[1].

  • Processing: Scrape the dried solid, pulverize it, and pass it through a fine-mesh sieve[1].

  • Evaluation: Characterize the solid dispersion for drug content, dissolution rate improvement, and physical state (amorphous vs. crystalline) using DSC or XRD[1].

Technique 4: Nanoemulsion

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant, with droplet sizes typically in the range of 20-200 nm.

Troubleshooting Guide: Nanoemulsion

Issue EncounteredProbable CauseSuggested Solution
Large, inconsistent droplet size - Formulation is outside the stable nanoemulsion region. - The viscosity is too high.- Adjust the composition (oil, water, surfactant/co-surfactant mix) based on a pseudo-ternary phase diagram. - Increase the energy input (e.g., longer sonication time, more homogenization cycles)[1].
Drug precipitates from the formulation The amount of this compound exceeds the solubilization capacity of the oil phase.- Reduce the concentration of this compound. - Select an oil phase with a higher solubilization capacity for this compound[1].
Phase separation or creaming over time The nanoemulsion is not thermodynamically stable.- Optimize the surfactant and co-surfactant ratio. - Screen different surfactants and co-surfactants.

Quantitative Data: Representative Nanoemulsion Characterization

Note: The following data are illustrative and should be determined experimentally for a this compound nanoemulsion.

ParameterTypical Value
Droplet Size (z-average)50 - 150 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential> ±20 mV

Experimental Protocol: Spontaneous Emulsification for Nanoemulsion Preparation

  • Component Selection:

    • Oil Phase: Select an oil in which this compound is highly soluble (e.g., vegetable oils, medium-chain triglycerides).

    • Surfactant and Co-surfactant: Choose a suitable surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P, PEG 400).

  • Phase Preparation:

    • Oil Phase: Dissolve a specific amount of this compound in the chosen oil.

    • Aqueous Phase: Prepare the aqueous phase, which may contain buffers.

    • Smix: Prepare a mixture of the surfactant and co-surfactant at a predetermined ratio (e.g., 1:1, 2:1, 3:1 w/w)[1].

  • Titration: Add the oil phase to the Smix and mix thoroughly. Slowly titrate this organic phase into the aqueous phase under constant, gentle magnetic stirring[1].

  • Emulsification: The nanoemulsion will typically form spontaneously or with gentle agitation. Continue stirring for a set period (e.g., 30 minutes) to ensure homogeneity[1].

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for all solubility enhancement experiments.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a robust and reliable method for the quantitative analysis of this compound.

Experimental Protocol: HPLC-UV Method

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 310 nm.

  • Standard Preparation:

    • Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

    • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dilute the supernatant from your solubility experiment with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry

A simpler and faster method for quantification, suitable for screening purposes.

Experimental Protocol: UV-Vis Spectrophotometry Method

  • Instrumental Conditions:

    • Spectrophotometer: A UV-Vis spectrophotometer.

    • Cuvettes: 1 cm path length quartz cuvettes.

    • Wavelength of Maximum Absorbance (λmax): Approximately 289 nm.

  • Standard Preparation:

    • Stock Solution: Prepare a stock solution of this compound in a suitable UV-transparent solvent like ethanol (e.g., 100 µg/mL).

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • Dilute the supernatant from your solubility experiment with the same solvent used for the standards to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Measure the absorbance of the standards and the sample at the λmax.

    • Construct a calibration curve and determine the concentration of this compound in the sample.

References

Technical Support Center: Optimizing Cinoxate Extraction from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Cinoxate from environmental samples such as water, soil, and sediment.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound using various techniques.

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Analyte Recovery Inappropriate Sorbent Selection: The sorbent does not effectively retain this compound.Select a sorbent based on this compound's physicochemical properties (LogP ~2.4). A reversed-phase sorbent like C18 is a suitable starting point.[1][2]
Incorrect Sample pH: The pH of the sample may prevent efficient retention of this compound on the sorbent.Adjust the sample pH to ensure this compound is in a neutral form, enhancing its retention on non-polar sorbents.
Inefficient Elution: The elution solvent is not strong enough to desorb this compound from the sorbent.Increase the strength of the elution solvent by using a higher percentage of organic solvent (e.g., methanol (B129727) or acetonitrile). Ensure the elution volume is sufficient.[1]
Sample Overload: The amount of sample or analyte exceeds the capacity of the SPE cartridge.Reduce the sample volume or use a cartridge with a larger sorbent mass.[3]
High Flow Rate: The sample is passing through the cartridge too quickly for effective retention.Decrease the flow rate during sample loading to allow for adequate interaction between this compound and the sorbent.[3]
Poor Reproducibility Inconsistent Sample Pre-treatment: Variations in sample preparation affect the extraction efficiency.Standardize the sample pre-treatment protocol, ensuring consistent pH adjustment and removal of particulates.
Cartridge Drying Out: The sorbent bed dries out before sample loading, leading to inconsistent activation.Ensure the sorbent bed remains wetted after conditioning and equilibration steps.[4]
Presence of Interferences in Eluate Inadequate Washing: The washing step does not effectively remove matrix interferences.Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound.
Non-selective Sorbent: The sorbent retains both the analyte and interfering compounds.Consider using a more selective sorbent or adding a clean-up step after elution.
Ultrasound-Assisted Extraction (UAE) Troubleshooting for Soil and Sediment
Problem Potential Cause Recommended Solution
Low Extraction Yield Insufficient Sonication Time/Power: The ultrasonic energy is not adequate to disrupt the sample matrix and release this compound.Optimize sonication time and power. Typical durations range from 5 to 30 minutes.[5]
Inappropriate Solvent Choice: The extraction solvent has low solubility for this compound.Select a solvent in which this compound is soluble. Methanol or acetonitrile (B52724) are good starting points.
High Solid-to-Solvent Ratio: The amount of solvent is insufficient to effectively extract this compound from the sample matrix.Decrease the solid-to-solvent ratio to ensure thorough wetting and extraction.
Analyte Degradation Excessive Sonication Power/Time: Prolonged exposure to high-intensity ultrasound can lead to the degradation of the analyte.Use the minimum sonication power and time necessary for efficient extraction. Monitor for the presence of degradation products.
Poor Reproducibility Inconsistent Sample Homogeneity: Variations in the sample matrix affect extraction efficiency.Ensure samples are thoroughly homogenized before extraction.
Fluctuations in Temperature: Temperature changes during sonication can affect extraction efficiency.Use an ultrasonic bath with temperature control to maintain consistent conditions.
Dispersive Liquid-Liquid Microextraction (dLLME) Troubleshooting for Water Samples
Problem Potential Cause Recommended Solution
Low Enrichment Factor/Recovery Inappropriate Extraction/Disperser Solvent: The solvent system is not optimal for partitioning this compound into the extraction solvent.For the extraction solvent, use a water-immiscible solvent with high affinity for this compound (e.g., chlorobenzene, tetrachloroethene). For the disperser solvent, use a water-miscible solvent like acetonitrile or acetone (B3395972).[6][7]
Incorrect pH of Sample: The pH of the water sample affects the charge state and partitioning of this compound.Adjust the pH of the sample to a range where this compound is neutral (e.g., around pH 4.5) to enhance its extraction into the organic phase.[7][8]
Insufficient Vortex/Mixing Time: Inadequate mixing leads to incomplete dispersion of the extraction solvent and poor mass transfer.Optimize the vortex time to ensure the formation of a stable cloudy solution.
Emulsion Formation High Concentration of Organic Matter: The presence of humic acids or other organic substances can stabilize emulsions.Centrifuge the sample at a higher speed or for a longer duration. Consider a pre-treatment step to remove organic matter.
Poor Phase Separation Incorrect Solvent Volumes: The ratio of extraction to disperser solvent is not optimal.Optimize the volumes of the extraction and disperser solvents to ensure clear phase separation after centrifugation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store environmental samples before this compound extraction?

A1: Water samples should be collected in amber glass bottles and stored at 4°C to minimize photodegradation. Soil and sediment samples should be stored frozen at -20°C in glass containers. It is recommended to perform the extraction as soon as possible after sample collection.

Q2: Which analytical technique is most suitable for the final determination of this compound after extraction?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying this compound.[9][10][11][12] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[10][11][12][13]

Q3: How can I improve the removal of interfering substances from my soil/sediment extracts?

A3: A clean-up step after the initial extraction is often necessary for soil and sediment samples. This can involve passing the extract through a silica (B1680970) gel or Florisil cartridge to remove polar interferences. Gel permeation chromatography (GPC) can also be used to separate this compound from high molecular weight compounds.[14]

Q4: Can I reuse the SPE cartridges for multiple extractions?

A4: For trace environmental analysis, it is generally not recommended to reuse SPE cartridges as this can lead to cross-contamination and inconsistent recoveries. Single-use cartridges ensure the highest data quality.

Q5: What are the key parameters to optimize for a dLLME method for this compound?

A5: The critical parameters to optimize for dLLME are the type and volume of the extraction and disperser solvents, the pH of the aqueous sample, and the vortex/mixing time.[6][7][8]

Quantitative Data from Similar UV Filter Extractions

Since specific quantitative data for this compound extraction from environmental samples is limited, the following table summarizes data from studies on other UV filters using dLLME, which can serve as a starting point for method development.

UV Filter Matrix Extraction Method Extraction Solvent Disperser Solvent LOD (ng/L) RSD (%) Enrichment Factor
Benzophenone-3River & SeawaterVortex-assisted dLLME1-Octyl-3-methylimidazolium hexafluorophosphate (B91526) (50 µL)Acetonitrile (700 µL)300-6005.8-10.081-101
Various UV filtersEnvironmental WaterdLLMEChlorobenzene (60 µL)Acetone (1 mL)2-149-14N/A
Benzophenone derivativesWaterVortex-assisted dLLMETetrachloroethene (40 µL)None20-1006.1-12.9up to 310

Experimental Protocols

The following are detailed methodologies for key extraction techniques that can be adapted for this compound analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
  • Sample Pre-treatment: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids. Adjust the pH of the filtrate to approximately 4.5.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile into a collection vial.

  • Concentration and Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Soil/Sediment Samples
  • Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample.

  • Extraction: Place 5 g of the prepared sample into a glass centrifuge tube. Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of acetone and hexane).

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature (e.g., 25°C).[5]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solvent Collection: Carefully decant the supernatant into a clean collection vial.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the sample residue with a fresh portion of the solvent. Combine the supernatants.

  • Clean-up and Analysis: The combined extract may require a clean-up step (e.g., using a silica gel column). Concentrate the extract and analyze by HPLC or LC-MS/MS.

Protocol 3: Dispersive Liquid-Liquid Microextraction (dLLME) for Water Samples
  • Sample Preparation: Place 10 mL of the filtered water sample into a 15 mL conical glass centrifuge tube. Adjust the pH to 4.5.

  • Solvent Mixture Preparation: Prepare a mixture of 1 mL of a disperser solvent (e.g., acetonitrile) containing 50 µL of an extraction solvent (e.g., chlorobenzene).[6][8]

  • Injection and Dispersion: Rapidly inject the solvent mixture into the water sample. A cloudy solution will form.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure complete dispersion and extraction.

  • Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes to separate the organic and aqueous phases. The fine droplets of the extraction solvent will sediment at the bottom of the tube.

  • Collection and Analysis: Carefully collect the sedimented organic phase using a microsyringe and inject it into the analytical instrument (GC-MS or LC-MS).

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter Adjust_pH pH Adjustment Filter->Adjust_pH Load 2. Load Sample Adjust_pH->Load Pre-treated Sample Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (Deionized Water) Load->Wash Elute 4. Elute (Methanol/Acetonitrile) Wash->Elute Concentrate Concentration Elute->Concentrate Eluate Reconstitute Reconstitution Concentrate->Reconstitute Analysis HPLC or LC-MS/MS Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from water samples.

UAE_Workflow Sample Soil/Sediment Sample Preparation Drying, Sieving, Homogenization Sample->Preparation Extraction Add Extraction Solvent Preparation->Extraction Sonication Ultrasonication (e.g., 20 min) Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Repeat Repeat Extraction on Residue Centrifugation->Repeat Combine Combine Supernatants Supernatant->Combine Repeat->Extraction Cleanup Clean-up (Optional) Combine->Cleanup Analysis HPLC or LC-MS/MS Cleanup->Analysis

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.

dLLME_Workflow Sample 1. Water Sample (10 mL) in Centrifuge Tube Injection 3. Rapid Injection Sample->Injection Solvent_Mix 2. Extraction/Disperser Solvent Mixture Solvent_Mix->Injection Vortex 4. Vortexing (Cloudy Solution Forms) Injection->Vortex Centrifuge 5. Centrifugation Vortex->Centrifuge Separation Phase Separation Centrifuge->Separation Collection 6. Collect Organic Phase Separation->Collection Analysis 7. Analysis (GC/LC-MS) Collection->Analysis

Caption: Workflow for Dispersive Liquid-Liquid Microextraction (dLLME).

Signaling_Pathway cluster_environment Environment cluster_cell Microbial Cell cluster_response Cellular Response This compound This compound Membrane Cell Membrane This compound->Membrane Interaction Cytoplasm Cytoplasm Membrane->Cytoplasm Uptake Enzymes Metabolic Enzymes Cytoplasm->Enzymes Stress Oxidative Stress Cytoplasm->Stress Metabolism Metabolism Alteration Enzymes->Metabolism Growth Inhibition of Growth Enzymes->Growth DNA DNA DNA->Growth Stress->DNA Damage

Caption: Potential impact of organic contaminants like this compound on microbial pathways.

References

Technical Support Center: Troubleshooting Cinoxate Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Cinoxate during long-term storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered with this compound, providing potential causes and actionable troubleshooting steps.

Issue Potential Cause(s) Troubleshooting Steps
Loss of UV Absorbance / Reduced SPF Efficacy in Formulation Photodegradation: this compound is susceptible to photodegradation, primarily through trans-cis isomerization upon UV exposure. The trans isomer is the active UV-absorbing form, while the cis isomer has significantly lower efficacy.1. Incorporate Photostabilizers: Add antioxidants like Vitamin E (alpha-tocopherol), Vitamin C (ascorbic acid), or botanical extracts to the formulation to quench free radicals generated during UV exposure. 2. Use Quenchers: Combine this compound with other UV filters known to be effective triplet-state quenchers, which can help stabilize it. 3. Encapsulation: Consider encapsulating this compound in polymeric nanoparticles or other systems to create a physical barrier against UV radiation.
Discoloration (e.g., yellowing) of the Formulation Over Time Degradation Product Formation: The appearance of color may indicate the formation of degradation products from photodegradation or chemical interactions. Excipient Incompatibility: Interaction with certain formulation components, particularly those with reactive impurities or incompatible pH, can lead to colored degradants.1. Identify Degradants: Use analytical techniques such as HPLC-MS or GC-MS to identify the chemical structure of the degradation products. 2. Review Formulation Components: Assess the compatibility of this compound with all excipients. Pay close attention to potential interactions with metal ions, acidic or basic components, and oxidizing or reducing agents. 3. Adjust pH: Ensure the formulation's pH is within a stable range for this compound (near neutral is often preferable for esters to minimize hydrolysis).
Phase Separation or Crystallization in the Formulation Poor Solubility: this compound may not be adequately solubilized in the oil phase of the emulsion, leading to crystallization over time, especially at lower temperatures. Emulsion Instability: The overall emulsion system may be unstable, causing separation of the oil and water phases.1. Optimize Solvent System: Ensure the chosen emollients and solvents can fully dissolve this compound at all relevant temperatures. Heating may be required during formulation to ensure complete solubilization. 2. Improve Emulsion Stability: Re-evaluate the emulsifier system. The choice and concentration of emulsifiers are critical for long-term stability. 3. Microscopy Analysis: Use microscopy to examine the formulation for crystal growth or changes in droplet size over time.
Appearance of New Peaks in HPLC Chromatogram During Stability Studies Chemical Degradation: This is a direct indication of this compound degradation through pathways such as hydrolysis, oxidation, or photolysis.1. Characterize New Peaks: Use a photodiode array (PDA) detector to check the UV spectrum of the new peaks. Mass spectrometry (MS) is essential for structural elucidation. 2. Perform Forced Degradation Studies: Conduct controlled stress studies (acid, base, peroxide, heat, light) to intentionally generate degradation products. This helps in confirming the identity of the peaks seen in stability samples.
Inconsistent Stability Results Between Batches Raw Material Variability: Differences in the purity or impurity profile of this compound or excipients from different suppliers or batches. Manufacturing Process Variation: Inconsistent heating, mixing, or cooling rates during formulation production.1. Qualify Raw Materials: Ensure consistent quality of all incoming materials, including this compound and key excipients. 2. Standardize Manufacturing Process: Validate and standardize all manufacturing parameters to ensure batch-to-batch consistency.

Quantitative Data on this compound Stability

While specific kinetic data for this compound is limited in publicly available literature, the following tables provide estimated and typical data for cinnamate (B1238496) esters. This information can serve as a baseline for stability assessments.

Table 1: Estimated Hydrolysis Rate of this compound

This data is based on structure-activity relationship estimations and provides an approximate timeline for hydrolytic degradation.

pHSecond-Order Rate Constant (L/mol-sec)Estimated Half-Life
7.02.5 x 10⁻²~8.9 years
8.02.5 x 10⁻²~0.89 years

Source: Data estimated using structure estimation methods.[1]

Table 2: Typical Forced Degradation Conditions for Cinnamate Esters

These conditions are designed to produce a target degradation of 5-20% to ensure that stability-indicating methods can be properly validated.

Stress ConditionReagent/ConditionDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°C2-8 hoursHydrolysis of the ester linkage.
Base Hydrolysis 0.1 M NaOH at room temp.1-4 hoursRapid hydrolysis of the ester linkage.
Oxidation 3-30% H₂O₂ at room temp.2-24 hoursOxidation of the double bond or other parts of the molecule.[1][2]
Thermal Degradation 60-80°C24-72 hoursGeneral thermal decomposition.
Photodegradation ICH Q1B compliant light sourcePer ICH Q1B guidelinestrans-cis isomerization and other photochemical reactions.[3][4][5]

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for quantifying this compound and detecting its degradation products.

1. Chromatographic Conditions:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile (B52724) and water (with 0.1% formic or acetic acid) is often effective. For example, start with 50:50 Acetonitrile:Water and ramp up to 90% Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the maximum absorbance wavelength of this compound (approximately 289 nm). A Photodiode Array (PDA) detector is recommended to assess peak purity.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent like methanol (B129727) or acetonitrile (e.g., 1 mg/mL).

  • Create a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

3. Sample Preparation:

  • Accurately weigh a portion of the formulation and disperse it in a suitable solvent (e.g., methanol).

  • Use sonication or vigorous mixing to ensure complete extraction of this compound.

  • Dilute the extract to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[6]

4. Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed through forced degradation studies.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for investigating the degradation pathways of this compound.

1. Sample Preparation:

  • Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent for each stress condition. For thermal and photolytic studies on the solid state, use a thin layer of the powder.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the this compound solution (final concentration 0.1 M HCl). Heat at 80°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the this compound solution (final concentration 0.1 M NaOH). Keep at room temperature.

  • Oxidation: Add an equal volume of 6% H₂O₂ to the this compound solution (final concentration 3% H₂O₂). Keep at room temperature.

  • Thermal Degradation: Expose the solid powder or solution to 80°C in a calibrated oven.

  • Photodegradation: Expose the solid powder or solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[3][4][5]

3. Time Points and Analysis:

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all samples by the validated stability-indicating HPLC method (Protocol 1).

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound (trans-isomer) Active UV Absorber Cisthis compound cis-isomer (Low UV Absorption) This compound->Cisthis compound UV Radiation (Photodegradation) HydrolysisProducts Hydrolysis Products (p-methoxycinnamic acid & 2-ethoxyethanol) This compound->HydrolysisProducts Acid/Base (Hydrolysis) OxidationProducts Oxidation Products (e.g., aldehydes, epoxides) This compound->OxidationProducts Oxidizing Agents (e.g., H₂O₂)

Caption: Primary degradation pathways for this compound instability.

cluster_workflow Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., Potency Loss, Discoloration) Identify Identify Degradants (HPLC-MS/GC-MS) Start->Identify Review Review Formulation (Excipient Compatibility, pH) Start->Review ForcedDeg Perform Forced Degradation (Acid, Base, Peroxide, Light, Heat) Identify->ForcedDeg Confirm Pathway Reformulate Reformulate (Add Stabilizers, Encapsulate, Adjust pH) ForcedDeg->Reformulate Review->Reformulate Test Conduct Long-Term Stability Testing Reformulate->Test

Caption: Logical workflow for troubleshooting this compound instability issues.

cluster_exp_workflow Experimental Workflow for Stability Testing Prep Prepare Formulation Batch and Control Samples Store Store Samples at ICH Conditions (Long-Term & Accelerated) Prep->Store Sample Pull Samples at Defined Timepoints Store->Sample Analyze Analyze via Stability-Indicating HPLC Method Sample->Analyze Data Analyze Data (Assay, Impurities, Mass Balance) Analyze->Data Report Generate Stability Report Data->Report

Caption: Standard experimental workflow for assessing formulation stability.

References

Enhancing the SPF contribution of Cinoxate in combination with other filters

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing the SPF Contribution of Cinoxate

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on maximizing the Sun Protection Factor (SPF) of the UVB filter this compound through strategic combinations with other UV filters. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.

Frequently Asked Questions (FAQs)

Q1: Why is the SPF contribution of my this compound formulation lower than theoretically predicted?

A1: Several factors can lead to a lower-than-expected SPF in a this compound formulation. As a cinnamate-based UVB filter, this compound is susceptible to photodegradation, primarily through trans-cis isomerization, which reduces its UV-absorbing capacity.[1][2] Its efficacy is also inherently limited, with a peak absorption at approximately 289 nm and no UVA protection.[2][3] At its maximum approved concentration of 3%, this compound may only contribute 1 to 2.5 SPF units on its own.[2] Furthermore, interactions with other formulation components or other UV filters can destabilize it.[1]

Q2: How can I improve the photostability of this compound in my formulation?

A2: Enhancing the photostability of this compound is crucial for maintaining SPF efficacy. Key strategies include:

  • Combination with Photostabilizers: Certain UV filters, like Octocrylene, are known to stabilize more photolabile filters.[4] Incorporating such agents can significantly improve the stability of cinnamate (B1238496) derivatives.

  • Addition of Antioxidants: UV radiation generates reactive oxygen species (ROS) that accelerate the degradation of UV filters.[1] Antioxidants such as vitamins C and E can quench these free radicals, protecting this compound.[1]

  • Encapsulation: Entrapping this compound molecules within a protective shell, such as polymeric nanoparticles, creates a physical barrier that shields them from direct UV exposure and interactions with other ingredients.[1][5]

Q3: What are the best practices for solubilizing this compound to prevent crystallization?

A3: this compound is practically insoluble in water but is miscible with alcohols, esters, and vegetable oils.[6][7][8] To prevent it from precipitating out of solution, which would drastically reduce its efficacy, consider these approaches:

  • Use of Co-solvents: Incorporate solvents like ethanol, propylene (B89431) glycol, or isopropyl myristate to improve solubility in the formulation.[6]

  • Oil-Based Vehicles: Since this compound is oil-miscible, formulating it within an oil-based cream or lotion is a primary strategy.[6]

  • Emulsions: In an oil-in-water emulsion, first dissolve the this compound completely in the oil phase at 70-75°C before emulsifying it with the aqueous phase.[6]

Q4: Are there synergistic effects when combining this compound with other UV filters?

A4: Yes, combining UV filters can lead to synergistic effects where the total SPF is greater than the sum of the individual SPF contributions. This is often achieved by combining filters with different protection mechanisms (organic absorbers and inorganic scatterers) or by using a photostabilizer that also absorbs UV radiation.[9][10] For example, combining organic filters like this compound with inorganic filters such as Titanium Dioxide or Zinc Oxide can enhance performance due to light scattering effects.[9][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Encountered Probable Cause Suggested Solution
Unexpectedly Low In Vitro SPF 1. Photodegradation: this compound may have degraded during testing due to its inherent photoinstability.[2]2. Crystallization: The filter may have precipitated from the formulation, reducing the effective concentration.3. Incompatible Filter Combination: Another UV filter in the formulation could be accelerating the degradation of this compound.[1]1. Incorporate a known photostabilizer like Octocrylene.[4]2. Verify solubility in the oil phase; consider adjusting co-solvents or the oil selection.[6]3. Conduct a photostability study of the complete filter blend.[1]
Phase Separation or Change in Viscosity 1. Solubility Issues: this compound concentration may exceed the solubilization capacity of the oil phase.[11]2. Emulsion Instability: The addition of UV filters may have disrupted the emulsion system.1. Reduce the concentration of this compound or select an oil phase with higher solubilization capacity.[11]2. Re-evaluate the emulsifier system. Some emulsifiers are better suited for high loads of UV filters.[12]
Discoloration After UV Exposure Formation of Degradation Products: The yellowing of the formula indicates that one or more of the UV filters, including this compound, have broken down into chromophoric byproducts.[1]1. Use analytical techniques like HPLC-MS to identify the degradation products.[1]2. Add targeted antioxidants or use an encapsulation method to prevent the degradation pathway.[1]

Quantitative Data on UV Filter Performance

While specific synergistic SPF data for this compound combinations is limited in publicly available literature, the following table provides a comparison of its performance characteristics against more modern filters, highlighting why combinations are necessary to achieve high, broad-spectrum protection.

UV FilterTypePrimary UV SpectrumPeak Absorption (λmax)Molar Extinction Coefficient (εmax)
This compound OrganicUVB~289 nm[2][3]Low (suboptimal compared to modern filters)[3]
Octinoxate OrganicUVB~310 nmHigh
Octocrylene OrganicUVB/UVA2~303 nmModerate
Avobenzone OrganicUVA1~357 nmHigh
Titanium Dioxide InorganicUVB/UVA2Broad (scattering)N/A (scattering-based)
Zinc Oxide InorganicUVB/UVA1/UVA2Broad (scattering/absorption)N/A (scattering-based)

Data compiled from sources.[2][3][4][10]

Experimental Protocols

Protocol 1: In Vitro SPF Determination

This protocol outlines a standardized method for measuring SPF in vitro, which is essential for screening and development before proceeding to more expensive in vivo testing.[13]

Objective: To determine the SPF of a sunscreen formulation by measuring its UV transmittance through a substrate.

Materials:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Polymethylmethacrylate (PMMA) plates (roughened to mimic skin).[14]

  • Automated or manual spreading device.

  • Positive control sunscreen with a known SPF.

  • Glycerin or white petroleum for blank measurements.[15]

Methodology:

  • System Calibration: Calibrate the spectrophotometer and validate all equipment as per ISO 23675 guidelines.[14][15]

  • Blank Measurement: Apply a thin layer of glycerin to a PMMA plate and measure its absorbance as the reference "blank."[15]

  • Sample Application: Accurately apply the test formulation onto a PMMA plate at a concentration of 1.2 to 2.0 mg/cm².[16] Use an automated robot or a standardized manual technique to ensure a uniform and reproducible film.[14]

  • Drying/Equilibration: Allow the film to dry and equilibrate for at least 30 minutes in a dark environment at a controlled temperature.[17]

  • Initial Absorbance Measurement (Pre-Irradiation): Measure the absorbance spectrum of the sample from 290 to 400 nm.[17]

  • UV Irradiation (for Photostability): Expose the plate to a controlled dose of UV radiation from a solar simulator.[16]

  • Final Absorbance Measurement (Post-Irradiation): Re-measure the absorbance spectrum of the irradiated sample.

  • SPF Calculation: The SPF is calculated from the pre- and post-irradiation absorbance data using standardized equations that incorporate the Erythemal Action Spectrum.[3][18]

Protocol 2: Photostability Assessment via HPLC

Objective: To quantify the degradation of this compound in a formulation after exposure to UV radiation.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and C18 column.[1]

  • Solar simulator or photostability chamber compliant with ICH Q1B guidelines.[1]

  • Quartz plates.

  • Suitable solvent (e.g., methanol, isopropanol).[1][4]

  • Ultrasonic bath.

Methodology:

  • Sample Preparation: Apply a uniform film of the formulation (e.g., 2 mg/cm²) onto at least two quartz plates. Prepare a "dark control" by wrapping one plate completely in aluminum foil.[1]

  • UV Exposure: Place the unwrapped plate and the dark control in the photostability chamber. Expose the sample to a controlled dose of UV radiation.[1]

  • Sample Extraction: After exposure, place each plate into a beaker with a defined volume of solvent. Use an ultrasonic bath to dissolve the film completely.[1][4] Dilute the resulting solution to a known volume and filter it through a 0.45 µm syringe filter.[1]

  • HPLC Analysis:

    • Set the HPLC's UV detector to the wavelength of maximum absorbance for this compound.

    • Inject the extracted solutions from both the exposed sample and the dark control.

    • Record the chromatograms and determine the peak area corresponding to this compound for each sample.[1]

  • Data Analysis: Calculate the percentage of this compound remaining in the exposed sample relative to the dark control. A value greater than 80% is often considered photostable.[19]

Visualizations

Experimental_Workflow cluster_formulation Phase 1: Formulation cluster_testing Phase 2: In Vitro Testing cluster_analysis Phase 3: Data Analysis cluster_decision Phase 4: Optimization F1 Select UV Filters (this compound + Combinations) F2 Solubilize this compound in Oil Phase F1->F2 F3 Prepare Emulsion F2->F3 T1 Apply to PMMA Plate (1.2-2.0 mg/cm²) F3->T1 T2 Pre-Irradiation Absorbance Scan T1->T2 T3 UV Irradiation (Solar Simulator) T2->T3 T4 Post-Irradiation Absorbance Scan T3->T4 A1 Calculate SPF & UVA-PF T4->A1 A2 Assess Photostability (% Degradation) T4->A2 D1 SPF Target Met? A1->D1 D2 Optimize Formulation D1->D2 No D2->F1 Iterate

Caption: Workflow for formulating and testing UV filter combinations.

Troubleshooting_SPF Start Low SPF Result Check_Crystal Visual Inspection: Crystals or Phase Separation? Start->Check_Crystal Check_Photo HPLC Analysis: >20% this compound Degradation? Check_Crystal->Check_Photo No Sol_Solubility Solution: Improve Solubilization (Adjust co-solvents/oils) Check_Crystal->Sol_Solubility Yes Check_Combo Review Combination: Known Antagonistic Filters? Check_Photo->Check_Combo No Sol_Stability Solution: Add Photostabilizer (e.g., Octocrylene) Check_Photo->Sol_Stability Yes Sol_Reformulate Solution: Reformulate with Compatible Filters Check_Combo->Sol_Reformulate Yes End Re-test Formulation Sol_Solubility->End Sol_Stability->End Sol_Reformulate->End

Caption: Troubleshooting flowchart for unexpectedly low SPF results.

References

Reducing the potential for Cinoxate to cause allergic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the allergenic potential of Cinoxate.

Section 1: Understanding this compound-Induced Allergic Reactions

This section addresses fundamental questions regarding the mechanisms behind this compound's allergenic properties.

Q1: What is the primary type of allergic reaction caused by this compound?

A1: this compound is primarily associated with photoallergic contact dermatitis (PACD).[1][2] Unlike standard contact dermatitis, PACD is a delayed-type hypersensitivity reaction that requires the presence of both the chemical (this compound) and ultraviolet (UV) radiation, typically in the UVA spectrum.[3][4][5]

Q2: What is the proposed mechanism for this compound-induced photoallergy?

A2: The mechanism involves photosensitization. Upon exposure to UV radiation, the this compound molecule absorbs energy and is converted into an excited state. This can lead to the formation of a photoreactive intermediate or degradation product.[6][7] This new molecule, acting as a hapten, then covalently binds to endogenous skin proteins to form a complete photoantigen.[7][8] This photoantigen is recognized as foreign by the immune system's Langerhans cells, leading to sensitization of T-cells. Upon subsequent exposure to both this compound and UV light, a T-cell mediated inflammatory response is triggered, resulting in eczematous skin lesions.[4][9]

G cluster_skin Epidermis This compound This compound Application PhotoHapten Formation of Photoreactive Hapten This compound->PhotoHapten UV UVA Radiation UV->PhotoHapten excites Photoantigen Photoantigen (Hapten-Protein Complex) PhotoHapten->Photoantigen binds to Protein Skin Protein Protein->Photoantigen Langerhans Langerhans Cell (Antigen Presenting Cell) Photoantigen->Langerhans uptake & processing TCell T-Cell Sensitization Langerhans->TCell presents to Response Allergic Reaction (Eczema on Re-exposure) TCell->Response

Caption: Proposed mechanism of this compound-induced photoallergic contact dermatitis.

Section 2: Troubleshooting Experimental Assays for Photosafety

This section provides guidance on common issues encountered during the in vitro assessment of this compound's allergenic potential.

Q3: We are observing high variability in our in vitro photoallergy assays. What are the common causes?

A3: High variability in in vitro photoallergy assays, such as those using the NCTC2544 cell line to measure IL-18 production, can stem from several factors.[10] Key areas to troubleshoot include:

  • Compound Solubility and Stability: this compound is lipophilic and may precipitate in aqueous culture media. Ensure complete solubilization, possibly using a vehicle like DMSO, and check for photodegradation of the compound in the medium during the experiment.[11]

  • UV Source Calibration: The irradiance and spectral output of your UV source must be consistent. Calibrate the lamp regularly to ensure the target dose (e.g., 3.5 J/cm²) is delivered accurately in each experiment.[10]

  • Cell Viability: Cytotoxicity from the compound itself or the UV exposure can confound results. Always run parallel cytotoxicity assays (e.g., MTT or LDH leakage) in both irradiated and non-irradiated conditions to ensure you are working with non-cytotoxic concentrations.[10]

  • Vehicle Controls: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects. Ensure that all vehicle controls are run under identical irradiated and non-irradiated conditions.

G Start High Assay Variability Observed CheckSol Is this compound fully solubilized in media? Start->CheckSol CheckUV Is UV source calibrated & consistent? CheckSol->CheckUV Yes SolIssue Action: Optimize vehicle/ solubilization method. Consider micro-emulsion. CheckSol->SolIssue No CheckTox Is concentration non-cytotoxic (+/- UV)? CheckUV->CheckTox Yes UVIssue Action: Recalibrate UV lamp. Measure irradiance at cell plate level. CheckUV->UVIssue No CheckCtrl Are vehicle controls behaving as expected? CheckTox->CheckCtrl Yes ToxIssue Action: Re-run dose-response to find CV80. Adjust concentration. CheckTox->ToxIssue No CtrlIssue Action: Test new batch of vehicle. Verify control responses. CheckCtrl->CtrlIssue No Proceed Proceed with Data Analysis CheckCtrl->Proceed Yes

Caption: Troubleshooting workflow for inconsistent in vitro photoallergy assay results.

Q4: Can you provide a baseline protocol for an in vitro photoallergy test?

A4: Yes, a widely referenced method is the NCTC2544 keratinocyte assay measuring Interleukin-18 (IL-18) production.[10][12] This assay can help differentiate photoallergens from phototoxic chemicals.

Experimental Protocol: In Vitro Photoallergy Test Using NCTC2544 Keratinocytes

  • Cell Culture: Culture human keratinocytes (NCTC2544 cell line) in suitable media until they reach 80-90% confluence.

  • Seeding: Seed the cells into 24-well plates and incubate for 24 hours to allow for attachment.

  • Cytotoxicity Assessment (Pre-screening):

    • Prepare a range of this compound concentrations in the culture medium.

    • Treat cells with the concentrations in duplicate plates. Incubate for 1 hour.

    • Expose one plate to a non-cytotoxic dose of UVA (e.g., 3.5 J/cm²), keeping the other in the dark.

    • Incubate both plates for 24 hours.

    • Assess cell viability using an MTT or LDH assay to determine the maximum non-cytotoxic concentration under irradiation (e.g., CV80).[10]

  • Main Photoallergy Assay:

    • Prepare 3-4 non-cytotoxic concentrations of this compound based on the pre-screening results.

    • Treat cells in duplicate plates as in the pre-screening step. Include negative and positive controls (e.g., lactic acid and ketoprofen, respectively).[10]

    • Expose one plate to the UVA dose (e.g., 3.5 J/cm²) while the other remains non-irradiated.

    • Incubate for 24 hours.

  • Endpoint Measurement:

    • After incubation, lyse the cells to release intracellular IL-18.

    • Quantify the IL-18 concentration in the cell lysates using a commercially available ELISA kit.[10]

  • Data Analysis:

    • Compare the IL-18 production in irradiated versus non-irradiated cells for each concentration.

    • A significant, dose-dependent increase in IL-18 in the irradiated group compared to the non-irradiated group indicates a photoallergic potential.

Section 3: Strategies for Reducing this compound Allergenicity

This section details formulation-based and molecule-based approaches to mitigate the allergic potential of this compound.

Q5: How can we reformulate a product to reduce the skin penetration of this compound and thus its allergenic risk?

A5: Reducing skin penetration is a key strategy to minimize the risk of this compound reaching viable epidermal layers where an immune response can be initiated. Several formulation strategies can be employed.[11][13]

StrategyMechanism of ActionKey Experimental Considerations
Vesicular Carriers Encapsulation of this compound within carriers like liposomes, nanoemulsions, or solid lipid nanoparticles.[11][13] These carriers are often too large to penetrate the stratum corneum, retaining the UV filter on the skin's surface.Characterize particle size, zeta potential, and encapsulation efficiency. Use in vitro permeation tests (IVPT) with Franz diffusion cells to quantify reduced penetration.
Polymeric Microspheres Incorporating this compound into polymeric microspheres which bind to keratin (B1170402) on the skin surface, increasing retention time in the stratum corneum without deep penetration.[13]Evaluate binding affinity to keratin and perform IVPT. Ensure no degradation of this compound during the polymerization process.
High Molecular Weight Conjugates Covalently linking this compound to a larger molecule (e.g., a polymer or oil backbone like Jojoba oil) to create a derivative that is physically too large to permeate the skin.[14]Confirm covalent linkage via spectroscopy (NMR, FTIR). Assess photostability and UV absorbance of the new conjugate. Verify lack of permeation using IVPT.
Optimizing the Vehicle Creating a supersaturated formulation can increase the thermodynamic drive for the drug to stay in the vehicle rather than partitioning into the skin.[11] Using emollients that do not enhance penetration.Measure the degree of saturation. Carefully screen excipients for their effect on skin permeation. Avoid known chemical penetration enhancers like ethanol (B145695) or oleic acid.[11]

Q6: What molecular modification strategies could theoretically reduce this compound's photo-reactivity?

A6: While less explored for this compound specifically, principles from general allergenicity reduction can be applied. The goal is to alter the molecule's structure to either prevent the formation of a photoreactive hapten or to modify its interaction with proteins.

  • Enzymatic Modification: Using enzymes like transglutaminase or proteases could potentially cross-link this compound to other molecules or slightly alter its structure, rendering it less allergenic.[15][16] This is a highly speculative approach for a small molecule like this compound but is used for protein allergens.

  • Structural Shielding (Glycosylation/Pegylation): Attaching bulky, inert groups (like polyethylene (B3416737) glycol or sugar moieties) to the this compound molecule. This could sterically hinder the photoreactive parts of the molecule or prevent the subsequent hapten from binding effectively to larger skin proteins.

  • Modifying Photochemical Properties: Altering the chromophore responsible for UV absorption. This is a delicate balance, as any modification could also eliminate its efficacy as a UV filter. Computational modeling (in silico toxicology) could be used to predict how structural changes might affect both photoreactivity and UV absorbance spectrum.[17]

G cluster_formulation Formulation Strategies (Reduce Skin Penetration) cluster_molecule Molecular Modification Strategies (Reduce Photo-Reactivity) Start Goal: Reduce this compound Allergenicity Encapsulate Encapsulation (Liposomes, Nanoparticles) Start->Encapsulate Polymer Polymeric Microspheres Start->Polymer Vehicle Vehicle Optimization (Supersaturation) Start->Vehicle Shield Structural Shielding (e.g., PEGylation) Start->Shield Conjugate High MW Conjugation Start->Conjugate InSilico In Silico Redesign Start->InSilico End Lower Allergenic Potential Encapsulate->End Leads to Polymer->End Leads to Vehicle->End Leads to Shield->End Leads to Conjugate->End Leads to InSilico->End Leads to

Caption: Overview of strategies to reduce the allergenic potential of this compound.

References

Strategies to mitigate the obesogenic effects of Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on current scientific literature, there is no established evidence to suggest that Cinoxate has obesogenic effects. This compound is a UV-absorbing agent primarily used in sunscreen formulations. The following guide is constructed based on a hypothetical scenario where such effects are being investigated. The experimental designs and troubleshooting are generalizable to the study of potential endocrine-disrupting chemicals and their metabolic effects.

Frequently Asked Questions (FAQs)

Q1: We are not observing any significant weight gain in our animal models exposed to this compound. What could be the reason?

A1: Several factors could contribute to the lack of significant weight gain. Consider the following troubleshooting steps:

  • Dosage and Administration: Verify the dose-response relationship. It's possible the concentrations used are below the threshold to induce an obesogenic effect. Ensure the route of administration (e.g., oral gavage, dermal application) is appropriate and leads to systemic exposure.

  • Animal Model: The choice of animal model is critical. Some strains may be more resistant to metabolic disruptions. Consider using a model that is genetically predisposed to obesity or metabolic syndrome.

  • Diet: A high-fat diet can often unmask or exacerbate the effects of potential obesogens. If you are using a standard chow diet, consider switching to a high-fat diet to challenge the metabolic system of the animals.

  • Duration of Exposure: The exposure period may be insufficient to induce significant changes in body weight. Chronic, long-term studies are often necessary to observe obesogenic effects.

  • Endpoint Measurement: Body weight alone may not be a sensitive enough marker. Consider more comprehensive metabolic phenotyping, including body composition analysis (DEXA), food intake, energy expenditure, and glucose tolerance tests.

Q2: Our in vitro assays with adipocyte cell lines are showing inconsistent results in lipid accumulation after this compound treatment. How can we improve our assay?

A2: Inconsistent results in in vitro adipogenesis assays are common. Here are some troubleshooting tips:

  • Cell Line and Differentiation Protocol: Ensure you are using a validated pre-adipocyte cell line (e.g., 3T3-L1, C3H10T1/2). Optimize the differentiation cocktail (e.g., insulin, dexamethasone, IBMX) and the timing of its application.

  • This compound Concentration and Solubility: Verify the solubility of this compound in your culture medium. Precipitated compound can lead to inconsistent effective concentrations. Consider using a vehicle control (e.g., DMSO) and ensure the final vehicle concentration is consistent across all treatments and does not affect differentiation.

  • Lipid Staining: Optimize your Oil Red O or Nile Red staining protocol. Ensure complete washing steps to remove background staining and use a consistent method for quantification (e.g., dye extraction and spectrophotometry, or automated image analysis).

  • Passage Number: Use cells with a low passage number, as high passage numbers can lead to reduced differentiation capacity.

Troubleshooting Guides

Issue: High variability in glucose tolerance test (GTT) results in this compound-exposed mice.

Potential Cause Troubleshooting Steps
Improper Fasting Ensure all animals are fasted for the same duration (typically 6 hours for mice) before the glucose challenge. Check for any hidden food sources in the cages.
Stress during Handling Handle the mice gently and acclimatize them to the procedure to minimize stress-induced hyperglycemia.
Inaccurate Glucose Bolus Calculate the glucose dose accurately based on the most recent body weight of each animal. Ensure consistent intraperitoneal (IP) or oral gavage administration technique.
Blood Sampling Technique Use a consistent site for blood sampling (e.g., tail vein). Variation in sample collection can affect glucose readings.

Experimental Protocols

Protocol 1: In Vivo Assessment of Obesogenic Effects in Mice

  • Animal Model: C57BL/6J male mice, 6 weeks old.

  • Acclimatization: Acclimatize animals for 1 week upon arrival.

  • Diet: Feed a high-fat diet (60% kcal from fat) throughout the study.

  • Groups (n=10/group):

    • Vehicle control (e.g., corn oil)

    • This compound (low dose)

    • This compound (high dose)

    • Positive control (e.g., Rosiglitazone)

  • Administration: Administer this compound or vehicle daily via oral gavage for 12 weeks.

  • Monitoring:

    • Measure body weight and food intake weekly.

    • Perform an intraperitoneal glucose tolerance test (IPGTT) at week 11.

    • At week 12, euthanize animals and collect blood for analysis of serum lipids and hormones (insulin, leptin).

    • Dissect and weigh adipose tissue depots (e.g., epididymal, subcutaneous) and liver.

  • Histology: Fix liver and adipose tissue in formalin for H&E and immunohistochemical staining.

Protocol 2: In Vitro Adipogenesis Assay using 3T3-L1 Cells

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM with 10% fetal bovine serum.

  • Differentiation:

    • Day 0: Induce differentiation in confluent cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin, along with varying concentrations of this compound or vehicle.

    • Day 2: Change to DMEM with 10% FBS and 1 µg/mL insulin, plus this compound or vehicle.

    • Day 4 onwards: Culture in DMEM with 10% FBS, replacing the medium every 2 days, with continuous exposure to this compound or vehicle.

  • Lipid Staining:

    • Day 8: Wash cells with PBS and fix with 10% formalin.

    • Stain with Oil Red O solution to visualize lipid droplets.

    • Wash and acquire images.

  • Quantification:

    • Extract the Oil Red O stain from the cells using isopropanol.

    • Measure the absorbance at 520 nm.

Signaling Pathways and Workflows

G cluster_0 Hypothetical Obesogenic Action of this compound This compound This compound PPARg PPARγ This compound->PPARg Activates? Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes Lipid Lipid Accumulation Adipogenesis->Lipid Obesity Obesity Lipid->Obesity

Caption: Hypothetical signaling pathway for this compound-induced obesity.

G cluster_1 In Vivo Experimental Workflow A Animal Acclimatization B Group Assignment & High-Fat Diet Start A->B C Daily this compound Administration B->C D Weekly Monitoring (Weight, Food Intake) C->D E Metabolic Testing (e.g., GTT) C->E D->E F Euthanasia & Tissue Collection E->F G Data Analysis F->G

Caption: Experimental workflow for in vivo assessment of obesogenic effects.

Validation & Comparative

A Comparative Analysis of the UV Absorption Spectra of Cinoxate and Octinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ultraviolet (UV) absorption properties of two cinnamate-based sunscreen agents: Cinoxate and Octinoxate. The following sections present quantitative data, experimental methodologies, and a discussion of their performance as UV filters.

Quantitative Spectroscopic Data

The efficacy of a chemical sunscreen agent is primarily determined by its ability to absorb UV radiation in the UVA (320-400 nm) and UVB (290-320 nm) ranges. This is quantified by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which indicates the strength of light absorption at that wavelength.

ParameterThis compoundOctinoxate
Chemical Name 2-ethoxyethyl p-methoxycinnamate2-ethylhexyl p-methoxycinnamate
Primary UV Protection UVBUVB
Wavelength of Maximum Absorption (λmax) ~289 nm311 nm[1]
UV Absorption Range 270-328 nm[2]290-320 nm[1]
Molar Absorptivity (ε) 19,400 L·mol⁻¹·cm⁻¹ at 306 nm[2]Data not readily available in the searched literature.
UVA Protection NoNo[1]

Photostability and Degradation

A critical performance parameter for any UV filter is its photostability—the ability to maintain its structure and absorptive properties upon exposure to UV radiation. Both this compound and Octinoxate, being cinnamate (B1238496) esters, are susceptible to photodegradation.

This compound: Upon UV exposure, this compound can undergo trans-cis isomerization. The trans isomer is the form that effectively absorbs UV radiation. Its conversion to the cis isomer, which has a lower UV-absorbing capacity, leads to a reduction in the overall efficacy of the sunscreen formulation. This instability is a significant factor in its diminished use in modern sunscreens.

Octinoxate: Research has shown that Octinoxate is not photostable and can degrade significantly when exposed to sunlight, with a potential loss of up to 50% of its UV protection within 1-2 hours.[1] Its photodegradation can produce byproducts such as 4-methoxybenzaldehyde (B44291) and 2-ethylhexanol.[1] This degradation not only reduces the protective capacity of the sunscreen but may also introduce potential skin irritants.

Experimental Protocols

The determination of the UV absorption spectrum of a chemical sunscreen agent is a fundamental experiment in its evaluation. The following is a generalized protocol for this procedure.

Objective:

To determine the wavelength of maximum UV absorbance (λmax) and the molar absorptivity (ε) of a sunscreen agent.

Materials:
  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Appropriate solvent (e.g., ethanol, isopropanol)

  • Sunscreen agent standard (this compound or Octinoxate)

Procedure:
  • Standard Solution Preparation:

    • Accurately weigh a precise amount of the sunscreen agent standard.

    • Dissolve the standard in a suitable solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

  • Spectrophotometric Analysis:

    • Calibrate the UV-Vis spectrophotometer using the solvent as a blank.

    • Measure the absorbance of each standard solution across the UV spectrum (typically 250-400 nm).

    • Record the absorbance values at each wavelength.

  • Data Analysis:

    • Plot absorbance versus wavelength for each concentration to obtain the UV absorption spectra.

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • According to the Beer-Lambert law (A = εbc), plot absorbance at λmax versus concentration.

    • The slope of the resulting linear regression will be the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm.

Visual Comparison of UV Absorption

The following diagrams illustrate the core concepts of UV absorption and the comparative spectral coverage of this compound and Octinoxate.

Mechanism of UV Absorption by Cinnamate Esters UV UV Photon (UVB) Molecule_Ground Cinnamate Molecule (Ground State) UV->Molecule_Ground Absorption Molecule_Excited Cinnamate Molecule (Excited State) Molecule_Ground->Molecule_Excited Excitation Molecule_Excited->Molecule_Ground Relaxation Heat Heat (Thermal Energy) Molecule_Excited->Heat Energy Dissipation

Caption: General mechanism of UVB energy absorption and dissipation by cinnamate-based sunscreens.

Comparative UV Absorption Spectra cluster_UV_Spectrum UV Spectrum (nm) cluster_this compound This compound cluster_Octinoxate Octinoxate UVC UVC (100-290) UVB UVB (290-320) UVA UVA (320-400) Cinoxate_bar Octinoxate_bar

Caption: Approximate UV absorption ranges of this compound and Octinoxate, highlighting their primary UVB coverage.

References

The Fading Shield: A Comparative Analysis of Cinoxate and Other Cinnamate Esters' Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the photostability of cinnamate-based ultraviolet (UV) filters reveals significant performance differences, with the once-common cinoxate (B72691) showing notable susceptibility to photodegradation. This guide offers researchers, scientists, and drug development professionals a comparative analysis of this compound's photostability against other cinnamate (B1238496) esters, supported by experimental data and detailed testing protocols. Understanding the photostability of these active ingredients is critical for developing effective and reliable sun protection products.

Cinnamate esters are a class of organic compounds widely used as UVB filters in sunscreen formulations. Their efficacy is intrinsically linked to their ability to absorb UV radiation and dissipate the energy. However, this very process can lead to photochemical reactions that alter their molecular structure and reduce their UV-absorbing capacity. The primary mechanism of photodegradation for many cinnamates is trans-cis isomerization. The trans isomer is the more effective UV absorber; upon exposure to UV radiation, it can convert to the cis isomer, which has a lower absorptivity, thereby diminishing the overall protection offered by the sunscreen.[1]

Quantitative Photostability Data

Direct quantitative photostability data for this compound is limited in publicly available literature. However, data for the closely related and widely studied octinoxate (B1216657) (also known as octyl methoxycinnamate or OMC), along with other cinnamate esters, provides a strong comparative basis.

CompoundChemical ClassPrimary UV RegionApproximate PhotodegradationKey Findings
This compound CinnamateUVBData not widely available, but known to be photolabile.Like other cinnamates, it is susceptible to trans-cis isomerization upon UV exposure, leading to a loss of protective capacity.[1][2] Its use in modern sunscreens is limited due to its weak UV absorption and photostability concerns.[2]
Octinoxate (OMC) CinnamateUVBUp to 50% loss of UV protection within 1-2 hours of sun exposure.[3] Other studies show a 10% loss of SPF efficacy after 60 minutes.[4]Notoriously photounstable, especially in the presence of avobenzone.[5] Its photodegradation can be rapid, compromising the effectiveness of the sunscreen over time.[3][6]
Isoamyl p-Methoxycinnamate (IMC) CinnamateUVBSignificant degradation observed after exposure to daylight.Studies have shown that up to 40% of IMC can be degraded in sunscreen products under daylight exposure.
Methyl Cinnamate CinnamateUVBThe fluorescence quantum yield is very low (~0.001), indicating that non-radiative decay pathways like isomerization are dominant.[7][8]Serves as a model compound for studying the fundamental photodynamics of cinnamates, which primarily involve rapid trans-cis isomerization.[8]

Experimental Protocols

To ensure the reproducibility and comparability of photostability data for UV filters, standardized in vitro testing methodologies are employed. The following protocols outline two common approaches for assessing the photostability of cinnamate esters.

In Vitro Photostability Assessment by UV-Vis Spectroscopy

This method evaluates the change in the UV absorbance of a thin film of a sunscreen formulation before and after exposure to a controlled dose of UV radiation.

  • Sample Preparation: The UV filter is incorporated into a representative sunscreen formulation. The formulation is then uniformly applied as a thin film (e.g., 2 mg/cm²) onto a suitable substrate, such as quartz or PMMA plates.[1] At least two sets of samples are prepared: one for UV exposure and a "dark control" that is shielded from light.[1]

  • Initial Spectral Analysis: The initial absorbance spectrum of the sample is recorded using a UV-Vis spectrophotometer, typically equipped with an integrating sphere to account for scattering.[9]

  • Controlled UV Exposure: The sample is exposed to a controlled dose of UV radiation from a solar simulator (e.g., a Xenon Arc lamp), which mimics the full spectrum of sunlight.[9]

  • Post-Exposure Spectral Analysis: The absorbance spectrum of the sample is measured at predetermined time intervals during the UV exposure.[9]

  • Data Analysis: The change in the absorbance spectrum over time is analyzed to determine the rate of photodegradation.[9] A photostable filter will exhibit minimal change in its absorbance profile. The percentage of photodegradation can be calculated by comparing the absorbance of the exposed sample to the dark control.

In Vitro Photostability Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a more direct measure of the concentration of the active ingredient before and after UV exposure, allowing for precise quantification of photodegradation.

  • Sample Preparation and Application: A specific amount of the formulation containing the cinnamate ester is accurately weighed and applied uniformly as a thin film onto a quartz plate.[1] As with the spectroscopic method, both exposure and dark control samples are prepared.[1]

  • UV Exposure: The plates are subjected to a controlled dose of UV radiation in a photostability chamber.

  • Sample Extraction: After exposure, the sunscreen film is extracted from the plate using a suitable solvent (e.g., methanol (B129727) or ethanol) in a known volume.[1] Sonication is often used to ensure complete dissolution.[1] The resulting solution is then filtered through a 0.45 µm syringe filter.[1]

  • HPLC Analysis: The extracted solutions are injected into an HPLC system equipped with a C18 reversed-phase column and a UV detector set to the maximum absorbance wavelength of the target cinnamate ester.[1][10]

  • Quantification: A calibration curve is generated using standard solutions of the cinnamate ester at known concentrations. The concentration of the cinnamate ester in the exposed and dark control samples is determined by comparing their peak areas to the calibration curve.[1][11] The percentage of photodegradation is calculated as: 100 - [(Concentration in exposed sample / Concentration in dark control sample) * 100].[1]

Mandatory Visualizations

To better understand the processes involved, the following diagrams illustrate the primary photodegradation pathway of cinnamate esters and a typical experimental workflow for assessing photostability.

photodegradation_pathway cluster_ground Ground State (S0) cluster_excited Excited States Trans_Isomer Trans-Cinnamate (High UV Absorption) Singlet_State Singlet Excited State (S1, ππ*) Cis_Isomer Cis-Cinnamate (Low UV Absorption) Cis_Isomer->Trans_Isomer Thermal Relaxation Singlet_State->Cis_Isomer Isomerization Triplet_State Triplet State (T1) Singlet_State->Triplet_State Intersystem Crossing Triplet_State->Trans_Isomer Isomerization Triplet_State->Cis_Isomer Isomerization UV_Photon UV Photon (hν) UV_Photon->Singlet_State Absorption

Caption: Photodegradation pathway of cinnamate esters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Formulation Incorporate Cinnamate into Formulation Application Apply Thin Film to Substrate Formulation->Application Initial_Measurement Initial Measurement (UV-Vis or HPLC) Application->Initial_Measurement UV_Exposure Controlled UV Exposure Initial_Measurement->UV_Exposure Post_Measurement Post-Exposure Measurement (UV-Vis or HPLC) UV_Exposure->Post_Measurement Data_Analysis Calculate % Photodegradation Post_Measurement->Data_Analysis

Caption: Experimental workflow for photostability testing.

References

A Comparative Analysis of Cinoxate's In Vivo SPF Performance in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo Sun Protection Factor (SPF) performance of sunscreen formulations containing cinoxate (B72691) against those with alternative, modern UV filters. The information is supported by experimental data from scientific literature and outlines the standardized methodologies for in vivo SPF assessment.

Executive Summary

This compound is an older organic UVB filter characterized by a narrow protection spectrum and low efficacy.[1][2] At its maximum approved concentration of 3% in the United States, formulations with this compound as the sole active ingredient achieve a maximum SPF of only 2.5.[1] In combination with other UV filters, its contribution to the total SPF is minimal, often rendering it a non-critical component for UV protection.[1] Modern UV filters, both organic and inorganic, offer significantly higher and broader-spectrum protection at comparable or lower concentrations. Due to its weak performance and a lack of comprehensive modern safety data, this compound has been largely rendered obsolete in contemporary sunscreen formulations.[1]

Data Presentation: In Vivo SPF Performance

The following tables summarize the in vivo SPF data for this compound-containing formulations and compare its performance with other commonly used UV filters.

Table 1: In Vivo SPF Data for this compound-Containing Formulations

Formulation DescriptionThis compound ConcentrationOther Active IngredientsReported In Vivo SPF
Monotherapy3%None2.5[1]
Lip Balm3%7% Padimate O15 (this compound contributed 1-2 SPF units)[1]
ChapStick2%None2[1]
Combination Lotion3%5% Homosalate8 (this compound's contribution was statistically insignificant)[1]

Table 2: Comparative In Vivo SPF Contribution of Various UV Filters

UV FilterMaximum Concentration (US)Typical SPF ContributionUV Spectrum Coverage
This compound 3% 1-2 [1]Narrow UVB [1]
Octinoxate7.5%4-5UVB
Homosalate15%4-5UVB
Zinc Oxide25%2-20+Broad Spectrum (UVB/UVA)[1]
Titanium Dioxide25%2-20+Broad Spectrum (UVB/UVA)

Experimental Protocols: In Vivo SPF Determination

The in vivo determination of SPF is a standardized and globally recognized method for assessing the efficacy of sunscreen products. The most widely accepted protocols are those established by the U.S. Food and Drug Administration (FDA), ISO 24444, and Cosmetics Europe (formerly COLIPA).[3][4][5]

General Methodology:

  • Subject Recruitment: A panel of 10 to 20 healthy adult human volunteers with fair skin types (Fitzpatrick skin types I, II, or III) are selected.[6]

  • Test Sites: Small, distinct areas of skin on the subject's back, between the waist and shoulder line, are demarcated for testing.[6]

  • Product Application: The sunscreen formulation is applied uniformly to the designated test sites at a concentration of 2 mg/cm². An unprotected site and a site with a standard reference sunscreen are also included for each subject.[7]

  • UV Exposure: A solar simulator, typically a filtered xenon arc lamp, is used to expose the test sites to a series of controlled, increasing doses of UV radiation.[6][8]

  • Erythema Assessment: Approximately 16 to 24 hours after UV exposure, the test sites are visually assessed by a trained evaluator for the presence of erythema (redness), which is a delayed inflammatory response to UV radiation.[6]

  • Minimal Erythemal Dose (MED) Determination: The MED is the lowest dose of UV radiation that produces the first perceptible, well-defined erythema. The MED is determined for both the unprotected skin (MEDu) and the sunscreen-protected skin (MEDp).[6]

  • SPF Calculation: The SPF for an individual (SPFi) is calculated as the ratio of the MEDp to the MEDu (SPFi = MEDp / MEDu). The final SPF of the product is the arithmetic mean of all valid SPFi results from the test panel.[6]

For water resistance claims, the protocol includes controlled water immersion cycles before UV exposure.[4][9][10]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for in vivo SPF testing and a simplified representation of a UV-induced skin damage pathway.

InVivoSPFWorkflow cluster_prep Preparation Phase cluster_exposure Exposure & Assessment Phase cluster_analysis Data Analysis Phase subject Subject Recruitment (Fitzpatrick I, II, III) site_prep Test Site Demarcation (Back) subject->site_prep application Sunscreen Application (2 mg/cm²) site_prep->application uv_exposure UV Exposure (Solar Simulator) application->uv_exposure erythema_eval Erythema Evaluation (16-24h post-exposure) uv_exposure->erythema_eval med_calc MED Determination (MEDu & MEDp) erythema_eval->med_calc spf_calc SPF Calculation (SPF = MEDp / MEDu) med_calc->spf_calc final_spf Final Product SPF (Mean of all subjects) spf_calc->final_spf

Caption: Experimental workflow for in vivo SPF testing.

UVSignalingPathway cluster_uv UV Radiation Exposure cluster_cellular Cellular Response cluster_outcome Clinical Outcome uv_radiation UVB Radiation dna_damage DNA Damage uv_radiation->dna_damage ros Reactive Oxygen Species (ROS) uv_radiation->ros mapk MAPK Pathway Activation dna_damage->mapk ros->mapk inflammation Inflammatory Response (e.g., Erythema) mapk->inflammation sunburn Sunburn inflammation->sunburn

Caption: Simplified pathway of UV-induced skin damage.

References

Validating the Obesogenic Potential of Cinoxate: A Comparative Analysis with Established Obesogens in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the ultraviolet (UV) filter Cinoxate against the well-documented obesogens Diethylstilbestrol (B1670540) (DES) and Tributyltin (TBT). While in vivo animal data for this compound's obesogenic potential is not yet available, this document serves to validate its potential by comparing its demonstrated in vitro obesogenic mechanism with the established in vivo effects and signaling pathways of DES and TBT. This information is intended for researchers, scientists, and drug development professionals investigating environmental contributors to obesity and metabolic disruption.

Executive Summary

Recent in vitro studies have identified this compound as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist, a key mechanism underlying the action of many known obesogens[1][2]. Obesogens are endocrine-disrupting chemicals (EDCs) that can promote obesity and metabolic disorders[3][4][5]. This guide synthesizes data from animal model studies of two well-characterized obesogens, DES and TBT, to provide a framework for predicting and validating the potential in vivo effects of this compound. The comparative data highlights similarities in molecular mechanisms that suggest this compound may also promote adipogenesis and obesity in vivo.

Comparative Data of Obesogenic Effects in Animal Models

The following table summarizes the quantitative effects of DES and TBT on key obesogenic endpoints in rodent models. This data serves as a benchmark for potential future in vivo studies on this compound.

Parameter Diethylstilbestrol (DES) Tributyltin (TBT) This compound
Animal Model Mice, RatsMice, Rats, ZebrafishIn vivo data not available
Exposure Route Subcutaneous implantation, in uteroGavage, drinking water, injectionIn vivo data not available
Dosage Range 10 µg/kg (low dose)100 ng/kg/day - 50 µg/kgIn vivo data not available
Key Obesogenic Effects - Increased body weight and fat mass in female offspring at postnatal day 60[6].- Induced adipogenesis and caused mice to become overweight[7].- Associated with a small increase in adult obesity in prenatally exposed women[8].- Increased body weight gain and hepatic steatosis in male mice[9].- Increased adipose depot weight, adipocyte size, and number in F1, F2, and F3 offspring of prenatally exposed mice[3].- Promotes adipogenesis and lipid accumulation[10].- Elicited an obesogenic phenotype in human bone marrow-derived mesenchymal stem cells during adipogenic differentiation (in vitro)[1][2].- Upregulated transcription levels of genes encoding lipid metabolic enzymes in human epidermal keratinocytes (in vitro)[1][2].
Other Metabolic Effects - Significantly elevated serum triglyceride and glucose levels[6].- Hyperinsulinemia and hyperleptinemia[9].- Impaired thermogenesis in brown adipose tissue[11].In vivo data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for studying the obesogenic effects of DES and TBT in animal models.

Protocol 1: In Utero Exposure to Diethylstilbestrol (DES) in Mice
  • Animal Model: C57BL/6 mice[6].

  • Housing: Animals are maintained under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to standard chow and water is provided ad libitum.

  • Experimental Design: Pregnant dams are administered a low dose of DES (e.g., 10 µg/kg body weight) via an appropriate route (e.g., subcutaneous injection) during a critical window of gestation[6][12]. A control group receives a vehicle control.

  • Data Collection: Offspring are monitored for body weight, food and water intake, and body length. At a predetermined time point (e.g., postnatal day 60), animals are euthanized, and various tissues are collected[6][13].

  • Endpoints Measured:

    • Body weight and length[6][13].

    • Weight of fat pads (e.g., inguinal, epididymal), liver, kidneys, and other organs[6][13].

    • Serum levels of triglycerides, glucose, insulin, and leptin[6][9].

    • Gene expression analysis of key adipogenic and lipogenic markers in adipose tissue and liver[6].

Protocol 2: Postnatal Exposure to Tributyltin (TBT) in Male Mice
  • Animal Model: Male mice[9].

  • Housing: Standard laboratory conditions as described above.

  • Experimental Design: Mice are exposed to TBT at various low doses (e.g., 0.5, 5, and 50 µg/kg body weight) daily for a specified period (e.g., 45 days) via oral gavage[9][14]. A control group receives the vehicle.

  • Data Collection: Body weight is recorded regularly throughout the study. At the end of the exposure period, animals are euthanized for tissue and blood collection[9].

  • Endpoints Measured:

    • Final body weight gain[9].

    • Liver weight and histology to assess hepatic steatosis (fatty liver)[9].

    • Serum levels of insulin, leptin, and adiponectin[9].

    • Histological analysis of adipose tissue to determine adipocyte size and number[3].

Signaling Pathways and Molecular Mechanisms

The obesogenic effects of this compound, DES, and TBT are primarily mediated through the activation of nuclear receptors that regulate adipogenesis and lipid metabolism.

This compound's Proposed Obesogenic Signaling Pathway

This compound has been identified as a potent PPARγ full agonist[1][2]. Its activation of PPARγ is expected to initiate the downstream cascade of gene expression leading to adipocyte differentiation and lipid accumulation.

Cinoxate_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Binding) PPARg_RXR->PPRE Binds Adipogenesis Adipogenesis & Lipid Accumulation PPRE->Adipogenesis Upregulates Target Genes DES_Pathway DES DES ER Estrogen Receptor (ER) DES->ER Activates PPARg_activity PPARγ Activity ER->PPARg_activity Enhances Adipogenesis Adipogenesis PPARg_activity->Adipogenesis TBT_Pathway TBT TBT PPARg PPARγ TBT->PPARg Activates RXR RXR TBT->RXR Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR->PPARg_RXR Adipogenesis Adipogenesis PPARg_RXR->Adipogenesis Upregulates Target Genes Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation In_Vitro_Screening Cheminformatic Screening & In Vitro Adipogenesis Assays PPARg_Agonism Confirmation of PPARγ Agonism In_Vitro_Screening->PPARg_Agonism Animal_Model Animal Model Selection (e.g., Mice) PPARg_Agonism->Animal_Model Proceed to In Vivo Exposure Exposure during Critical Developmental Windows Animal_Model->Exposure Phenotypic_Analysis Phenotypic Analysis (Body Weight, Fat Mass) Exposure->Phenotypic_Analysis Metabolic_Analysis Metabolic & Histological Analysis Phenotypic_Analysis->Metabolic_Analysis Validation Validation of Obesogenic Potential Metabolic_Analysis->Validation

References

Unraveling the Cross-Reactivity Profile of Cinoxate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cinoxate, a cinnamate-based UVB absorber also known as isoamyl p-methoxycinnamate, has a history of use in sunscreen formulations. While reports of photoallergic contact dermatitis to this compound are infrequent, understanding its potential for cross-reactivity with other allergens is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of this compound's cross-reactivity profile based on available experimental data, details the methodologies for its assessment, and illustrates the associated immunological pathways.

Quantitative Data on Cross-Reactivity

Quantitative data on the cross-reactivity of this compound with other allergens is limited in the existing literature. Most available information is qualitative, derived from case reports and the chemical similarity of cinnamates to other substances. The following table summarizes the potential cross-reactants for the cinnamate (B1238496) class of compounds, including this compound. It is important to note that a direct and consistent correlation of cross-reactivity for all individuals sensitized to cinnamates has not been established.

Allergen ClassPotential Cross-ReactantType of ReactionStrength of Evidence
Balsams Balsam of PeruAllergic Contact DermatitisTheoretical (Chemical Similarity), Inconsistent in Practice[1]
Tolu BalsamAllergic Contact DermatitisTheoretical (Chemical Similarity)[2]
Fragrance Components Cinnamic AldehydeAllergic Contact DermatitisTheoretical (Chemical Similarity)[2]
Cinnamic AlcoholAllergic Contact DermatitisTheoretical (Chemical Similarity)[1]
Cinnamic OilAllergic Contact DermatitisTheoretical (Chemical Similarity)[2]
Plant-Derived Substances Coca LeavesAllergic Contact DermatitisTheoretical (Chemical Similarity)[2]

A case report on photoaggravated allergic contact dermatitis from isoamyl p-methoxycinnamate (this compound) showed negative patch test results for Balsam of Peru and fragrance mix I, highlighting the variability of cross-reactions.[1]

Experimental Protocols

The primary method for investigating photoallergic contact dermatitis and potential cross-reactivity to sunscreen agents like this compound is Photopatch Testing .

Photopatch Testing Protocol

This multi-step procedure is designed to differentiate between allergic contact dermatitis (ACD), photoallergic contact dermatitis (PACD), and photoaggravated allergic contact dermatitis.

1. Allergen Application:

  • Two identical sets of allergens, including this compound and suspected cross-reactants, are applied to the patient's back in small chambers, typically on Finn Chambers® on Scanpor® tape.

  • The standard concentration for testing cinnamates is typically 1% in petrolatum.[2]

  • One set serves as the irradiated panel and the other as the non-irradiated control.

2. Occlusion:

  • The patches are covered with an opaque material to prevent light exposure.

  • The patches remain in place for 48 hours.

3. Irradiation:

  • After 48 hours, the patches are removed.

  • One set of application sites is exposed to a measured dose of UVA radiation, typically 5 J/cm².[3]

  • The non-irradiated control side is shielded from the UVA exposure.

4. Reading and Interpretation:

  • Initial readings are often taken before irradiation to check for simple contact allergies.

  • Subsequent readings of both the irradiated and non-irradiated sites are performed at 96 hours.

  • Positive Photoallergic Reaction: A positive reaction (e.g., erythema, papules, vesicles) is observed only on the UVA-irradiated site.[3]

  • Positive Allergic Contact Reaction: A positive reaction is observed on both the irradiated and non-irradiated sites.[3]

  • Photoaggravated Reaction: A positive reaction is present on both sides, but the reaction is significantly more intense on the UVA-irradiated site.[1]

Mandatory Visualizations

Experimental Workflow for Photopatch Testing

G cluster_day1 Day 1 cluster_day3 Day 3 (48 hours) cluster_day5 Day 5 (96 hours) A Apply duplicate sets of allergens to the back B Remove patches A->B Wait 48h C Irradiate one set of allergen sites with UVA (5 J/cm²) B->C D Shield the control set from light B->D E Read and interpret results of both sets C->E D->E

Caption: Workflow of the photopatch testing protocol.

Signaling Pathway in Photoallergic Contact Dermatitis

Photoallergic contact dermatitis is a Type IV delayed-type hypersensitivity reaction. The following diagram illustrates the general immunological pathway initiated by a photoallergen like this compound.

G cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) This compound This compound (Hapten) Photoallergen Photoactivated this compound (Photo-hapten) This compound->Photoallergen absorption UVA UVA Light UVA->Photoallergen HaptenProtein Hapten-Protein Complex Photoallergen->HaptenProtein Protein Skin Protein Protein->HaptenProtein Langerhans Langerhans Cell (APC) HaptenProtein->Langerhans uptake and processing TCell Naive T-Cell Langerhans->TCell presentation MemoryT Memory T-Cell TCell->MemoryT activation and proliferation Re_MemoryT Memory T-Cell MemoryT->Re_MemoryT Circulation Re_this compound This compound Re_Photoallergen Photo-hapten Re_this compound->Re_Photoallergen absorption Re_UVA UVA Light Re_UVA->Re_Photoallergen Re_HaptenProtein Hapten-Protein Complex Re_Photoallergen->Re_HaptenProtein Re_Langerhans APC Re_HaptenProtein->Re_Langerhans Re_Langerhans->Re_MemoryT presentation Cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) Re_MemoryT->Cytokines activation Inflammation Inflammation (Dermatitis) Cytokines->Inflammation

References

A Comparative Analysis of Cinoxate and Inorganic Sunscreens for UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the organic UVB filter, Cinoxate, against the widely used inorganic sunscreens, Zinc Oxide (ZnO) and Titanium Dioxide (TiO₂). The following sections present a comprehensive overview of their mechanisms of action, quantitative performance data from various studies, and detailed experimental protocols for evaluating sunscreen efficacy. This information is intended to assist researchers and professionals in the fields of dermatology, cosmetology, and pharmaceutical sciences in making informed decisions regarding the selection and development of UV-protective agents.

Mechanism of Action: A Fundamental Divide

The primary difference between this compound and inorganic sunscreens lies in their method of UV attenuation.

This compound , an organic, cinnamate-based compound, functions by absorbing UV radiation and converting it into a less damaging form of energy, such as heat.[1][2] Its molecular structure is specifically designed to absorb energy within the UVB portion of the electromagnetic spectrum.[3]

Inorganic sunscreens , namely Zinc Oxide and Titanium Dioxide, are often referred to as physical or mineral sunscreens. They form a physical barrier on the skin.[4] While traditionally thought to primarily reflect and scatter UV radiation, it is now understood that their main mechanism of action is also UV absorption, accounting for approximately 95% of their efficacy, with the remaining 5% attributed to reflection and scattering.[5]

Performance Benchmarking: Efficacy in UV Protection

The performance of a sunscreen is primarily evaluated based on its Sun Protection Factor (SPF), which measures protection against UVB radiation, and its ability to protect against UVA radiation, often quantified as the UVA Protection Factor (UVA-PF).

This compound: A Narrow-Spectrum UVB Filter of Limited Efficacy

This compound is characterized by its limited and weak protection profile. It is a UVB-only filter with a peak absorption at approximately 289 nm and offers no protection against UVA radiation.[3][6] Its use in modern sunscreen formulations has become largely obsolete due to its poor performance compared to contemporary filters.[3][6]

Table 1: Quantitative Performance Data for this compound

Performance MetricValueConcentrationSource
SPF Contribution 1-2 units3% (in combination)[6]
Maximum SPF 2.53% (monotherapy)[6]
UVA Protection NoneNot Applicable[3][6]
Inorganic Sunscreens: Broad-Spectrum and Effective Protection

Zinc Oxide and Titanium Dioxide are well-established as broad-spectrum UV filters, offering protection against both UVA and UVB rays.[7] Their efficacy is influenced by factors such as particle size and concentration in the formulation.[8][9] Nanoparticle formulations of these inorganic filters are commonly used to enhance cosmetic elegance by reducing the visible white cast on the skin.[7]

Titanium Dioxide (TiO₂) is particularly effective at attenuating UVB and short-wave UVA (UVA-2) radiation.[7]

Zinc Oxide (ZnO) provides broad-spectrum protection across the entire UVA and UVB range, including long-wave UVA (UVA-1).[7]

Table 2: Quantitative Performance Data for Titanium Dioxide (TiO₂) (Nanosized)

Performance MetricValueConcentrationParticle SizeSource
In Vivo SPF ~125%20 nm[8]
In Vivo SPF ~2210%20 nm[8]
In Vivo SPF ~2820%20 nm[8]
In Vitro SPF 5.3 ± 0.45%20 nm[8]
In Vitro SPF 10.5 ± 0.810%20 nm[8]
In Vitro SPF 16.0 ± 1.220%20 nm[8]
In Vivo UVA-PF 3.610%15 nm[10]
In Vitro UVA-PF 8.5610%15 nm[10]

Table 3: Quantitative Performance Data for Zinc Oxide (ZnO)

Performance MetricValueConcentrationSource
In Vitro SPF 5.00 - 10.13Not Specified[9]
In Vitro SPF < 10at maximum dose[9][11]
UVA-PF Loss of 84.3-91.8% (in mixtures)6%[12]

Note: The performance of inorganic sunscreens can be highly formulation-dependent.

Photostability: A Critical Factor in Sustained Protection

Photostability refers to a sunscreen's ability to maintain its protective properties upon exposure to UV radiation.

This compound , like other cinnamate (B1238496) esters, is susceptible to photodegradation.[6] This breakdown can reduce its efficacy over time and may lead to the formation of unknown degradation byproducts.[4][6] A primary mechanism of this degradation is trans-cis isomerization, where the effective UV-absorbing trans isomer converts to the less effective cis isomer upon UV exposure.[4]

Inorganic sunscreens , Zinc Oxide and Titanium Dioxide, are generally considered to be highly photostable.

Experimental Protocols: Standardized Evaluation of Sunscreen Efficacy

The evaluation of sunscreen performance follows internationally recognized and standardized protocols to ensure reproducibility and comparability of results.

In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)

This method is the gold standard for SPF testing and involves human subjects.[13][14]

  • Subject Selection: A panel of healthy adult volunteers with suitable skin types is selected.

  • Test Sites: Defined areas of skin, typically on the back, are marked for testing.

  • Product Application: A precise amount of the sunscreen product (2 mg/cm²) is applied uniformly to the designated test sites.[15] An unprotected site serves as a control.

  • UV Exposure: The test sites are exposed to a controlled dose of UV radiation from a solar simulator.

  • Erythema Assessment: After 16 to 24 hours, the skin is visually assessed for erythema (redness).[13]

  • SPF Calculation: The SPF is calculated as the ratio of the minimal erythema dose (MED) on protected skin to the MED on unprotected skin.

In Vivo UVA Protection Factor (UVA-PF) Determination (ISO 24442:2022)

This protocol assesses the protection against UVA-induced skin darkening, known as persistent pigment darkening (PPD).[16][17]

  • Subject Selection: A panel of subjects with skin types that tan easily is chosen.

  • Product Application: The sunscreen is applied at 2 mg/cm² to specific test areas on the back.[15]

  • UVA Exposure: The test sites are irradiated with a UVA source.

  • PPD Assessment: The skin is evaluated for pigmentation 2 to 24 hours after exposure.[15]

  • UVA-PF Calculation: The UVA-PF is the ratio of the minimal pigmenting dose (MPD) on protected skin to the MPD on unprotected skin.

In Vitro UVA Protection Factor (UVA-PF) and Photostability Determination (ISO 24443:2021)

This laboratory-based method provides a reproducible way to assess UVA protection and photostability.[18][19]

  • Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used to mimic the skin's surface.

  • Sample Application: A uniform layer of the sunscreen product is applied to the PMMA plate.

  • Initial Absorbance Measurement: The initial UV transmittance of the sunscreen film is measured using a spectrophotometer across the UV spectrum (290-400 nm).

  • UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator to assess photostability.

  • Post-Irradiation Absorbance Measurement: The UV transmittance is measured again after irradiation.

  • Calculation: The UVA-PF and other parameters like the critical wavelength are calculated from the absorbance data, often calibrated against an in vivo SPF value.[20]

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of the different sunscreen types and a typical experimental workflow.

Sunscreen_Mechanism cluster_organic Organic Sunscreen (this compound) cluster_inorganic Inorganic Sunscreen (ZnO, TiO₂) UV_O UV Radiation This compound This compound Molecule UV_O->this compound Absorption_O UV Absorption This compound->Absorption_O absorbs Heat Heat Release Absorption_O->Heat converts to UV_I UV Radiation Inorganic Inorganic Particles (ZnO, TiO₂) UV_I->Inorganic Absorption_I UV Absorption (~95%) Inorganic->Absorption_I absorbs Reflection Reflection/Scattering (~5%) Inorganic->Reflection reflects/scatters Heat_I Heat Release Absorption_I->Heat_I Experimental_Workflow cluster_invivo In Vivo Testing cluster_invitro In Vitro Testing start_vivo Subject Recruitment & Skin Typing app_vivo Sunscreen Application (2 mg/cm²) start_vivo->app_vivo start_vitro Substrate Preparation (PMMA Plate) uv_vivo UV Irradiation (Solar Simulator) app_vivo->uv_vivo assess_vivo Erythema (SPF) or Pigment (UVA-PF) Assessment uv_vivo->assess_vivo calc_vivo SPF / UVA-PF Calculation assess_vivo->calc_vivo app_vitro Sunscreen Application start_vitro->app_vitro pre_uv Initial Absorbance Measurement app_vitro->pre_uv uv_vitro UV Irradiation (Photostability Test) pre_uv->uv_vitro post_uv Post-Irradiation Absorbance Measurement uv_vitro->post_uv calc_vitro UVA-PF & Photostability Calculation post_uv->calc_vitro

References

A Comparative Analysis of the Environmental Footprint of Cinoxate and Modern UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental impact of the legacy UVB filter, Cinoxate, compared with a selection of newer, broad-spectrum ultraviolet (UV) filters reveals a significant data gap for the older compound, while raising distinct environmental considerations for its modern counterparts. This analysis, intended for researchers, scientists, and drug development professionals, synthesizes available ecotoxicological data, details experimental methodologies, and visualizes key biological pathways and workflows.

This compound, an older cinnamate-based UVB filter, has largely been supplanted in sunscreen formulations by newer-generation filters offering broader UV protection and improved photostability. While concerns about its potential as a photoallergen have been noted, a thorough assessment of its environmental impact is conspicuously absent from recent scientific literature. In contrast, the environmental profiles of newer filters, such as Tinosorb S, Tinosorb M, Mexoryl SX, Mexoryl XL, Uvinul A Plus, and Uvinul T 150, are more extensively, though not yet completely, characterized.

Quantitative Ecotoxicity Data

A comparative summary of the available quantitative ecotoxicity data for this compound and selected newer UV filters is presented below. It is important to note the significant lack of recent, standardized ecotoxicological data for this compound, hindering a direct and comprehensive comparison.

UV FilterOrganismEndpointValueReference
This compound --No recent environmental impact assessments or standardized ecotoxicity data found.[1]
Tinosorb S (Bemotrizinol) FishLC50 (96h)> 100 mg/L (practically non-toxic)[2]
MicroorganismsEC0> 100 mg/L[2]
Tinosorb M (Bisoctrizole) Aquatic Environment-May cause long-lasting harmful effects.[3]
Mexoryl SX (Ecamsule) FishBCF3 (low potential for bioaccumulation)[4]
Mexoryl XL (Drometrizole Trisiloxane) Coral-Not toxic to coral reefs at concentrations higher than those found in the sea.[1]
Uvinul A Plus (Diethylamino Hydroxybenzoyl Hexyl Benzoate) Aquatic Environment-May cause long-term adverse effects.[5]
Uvinul T 150 (Octyl Triazone) Fish (Brachydanio rerio)LC50 (96h)> 1000 mg/L (practically non-toxic)[6]
-BiodegradabilityNot readily biodegradable.[6]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specific effect in 50% of the test organisms. EC0: The concentration at which no effect is observed. BCF: Bioconcentration Factor, a measure of a substance's tendency to accumulate in an organism.

Endocrine Disruption Potential: A Look at Signaling Pathways

Several organic UV filters have been investigated for their potential to interfere with endocrine systems. Some older filters, like benzophenone-3 and homosalate, have demonstrated the ability to act as antagonists to the androgen receptor and exhibit estrogenic activity.[7][8]

For the newer filters, available data suggests a lower potential for endocrine disruption. A key study found that Tinosorb S and Tinosorb M did not bind to isolated estrogen or androgen receptors, indicating a lack of intrinsic estrogenic or androgenic activity.[7] This is a significant finding, as interference with these hormonal pathways is a major environmental concern.

The following diagram illustrates a simplified overview of a generic steroid hormone signaling pathway that can be disrupted by certain chemicals.

endocrine_disruption cluster_cell Target Cell receptor Steroid Receptor (e.g., Androgen/Estrogen Receptor) dna DNA receptor->dna Binds to Hormone Response Element response Biological Response (e.g., Gene Transcription) dna->response Initiates hormone Endogenous Hormone hormone->receptor Binds and Activates uv_filter Endocrine Disrupting UV Filter uv_filter->receptor Binds and Blocks (Antagonist) or Mimics (Agonist) aquatic_toxicity_workflow start Test Substance (UV Filter) preparation Preparation of Test Solutions (Range of Concentrations) start->preparation exposure Exposure of Test Organisms (Fish, Daphnia, or Algae) in a Controlled Environment preparation->exposure observation Observation and Data Collection (Mortality, Immobilization, Growth Inhibition) exposure->observation analysis Statistical Analysis (Calculation of LC50/EC50) observation->analysis end Ecotoxicity Profile analysis->end

References

A Head-to-Head Comparison of Cinoxate and Amiloxate as UVB Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two cinnamate-derived UVB filters: Cinoxate and Amiloxate. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and evaluation of these ultraviolet (UV) filters for sunscreen and other photoprotective formulations. This document summarizes key performance indicators, details relevant experimental protocols, and visualizes associated biological pathways.

Executive Summary

This compound, an older-generation UVB filter, exhibits a lower UV absorption efficacy and has documented photostability concerns. Its use in modern sunscreen formulations has significantly declined, and it is not approved for use in several major international markets, including the European Union, Australia, and Japan.[1] In contrast, Amiloxate, a newer-generation UVB filter, demonstrates a higher absorption capacity within the UVB spectrum and is approved for use in the European Union at concentrations up to 10%.[2][3] While both are cinnamate (B1238496) esters, their performance characteristics and regulatory status differ significantly, positioning Amiloxate as a more viable candidate for modern photoprotection applications.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and Amiloxate based on available data.

ParameterThis compoundAmiloxate
Chemical Name 2-Ethoxyethyl p-methoxycinnamateIsoamyl p-methoxycinnamate
Molar Mass 250.29 g/mol [4]248.32 g/mol [5]
UVB Absorption Range 270 - 328 nm[4]280 - 320 nm[3][6]
Peak Absorbance (λmax) ~289 nm[1][7]~310 nm[2][8]
Molar Absorptivity (ε) 19,400 M⁻¹cm⁻¹ at 306 nm[4]Estimated ~27,960 M⁻¹cm⁻¹ at 311 nm*
Regulatory Status (US) Approved up to 3%[1]Not Approved[2]
Regulatory Status (EU) Not Approved[1]Approved up to 10%[3]
Reported SPF Contribution 1-2 SPF units at 3% concentration[1]Data not readily available

*Note: The molar absorptivity for Amiloxate is estimated based on data for the structurally similar compound, Octyl methoxycinnamate (OMC), which has a reported molar extinction coefficient of 23,300 M⁻¹cm⁻¹ at 311 nm. Some sources state that Amiloxate's characteristic absorption is approximately 1.2 times that of OMC.

Photostability Profile

This compound: Like other cinnamate esters, this compound is susceptible to photodegradation upon exposure to UV radiation.[1] The primary mechanism is believed to be trans-cis isomerization, which reduces the molecule's ability to absorb UVB radiation effectively.[9] This lack of photostability can lead to a decrease in protective efficacy over time and may result in the formation of unknown degradation byproducts.[1]

Amiloxate: While specific quantitative photostability data for Amiloxate is limited in publicly available literature, as a cinnamate derivative, it is also expected to undergo photoisomerization. Some studies on formulations containing isoamyl p-methoxycinnamate have noted photodegradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of UVB filters like this compound and Amiloxate.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF of a sunscreen formulation is determined using a standardized and reproducible method, such as those outlined by the International Organization for Standardization (ISO 23675) or previously by COLIPA (The European Cosmetics Association).

Methodology:

  • Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used to mimic the surface topography of the skin.[9]

  • Sample Application: A precise and uniform film of the sunscreen formulation, typically 1.3 to 2.0 mg/cm², is applied to the PMMA plate.[7]

  • Initial Absorbance Measurement: The initial UV absorbance of the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at 1 nm increments across the UVB and UVA spectrum (290–400 nm).[7]

  • UV Irradiation: The sample is then exposed to a controlled dose of UV radiation from a solar simulator to assess its photostability.[7]

  • Final Absorbance Measurement: The UV absorbance of the film is measured again after irradiation.

  • SPF Calculation: The SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum.

UV-Vis Spectrophotometry for Molar Absorptivity

This protocol determines the molar absorptivity of a UV filter at its wavelength of maximum absorbance (λmax).

Methodology:

  • Standard Solution Preparation: A stock solution of the UV filter (e.g., this compound or Amiloxate) of a known concentration is prepared in a suitable solvent, such as ethanol (B145695) or methanol.

  • Serial Dilutions: A series of dilutions are made from the stock solution to create solutions of varying known concentrations.

  • Spectrophotometric Analysis: The absorbance of each solution is measured at the λmax of the compound using a UV-Vis spectrophotometer. The solvent used for the dilutions serves as the blank.

  • Beer-Lambert Law Application: According to the Beer-Lambert Law (A = εbc), a plot of absorbance versus concentration will yield a straight line. The molar absorptivity (ε) is calculated from the slope of this line (slope = εb, where b is the path length of the cuvette, typically 1 cm).

Photostability Assessment

This protocol evaluates the change in a UV filter's absorbance spectrum after exposure to a controlled dose of UV radiation.

Methodology:

  • Sample Preparation: A thin film of the sunscreen formulation is applied to a quartz plate at a standardized thickness (e.g., 2 mg/cm²).[9]

  • Initial Spectral Analysis: The initial absorbance spectrum of the sample is recorded using a UV-Vis spectrophotometer.[7]

  • Controlled UV Exposure: The sample is exposed to a controlled dose of UV radiation from a solar simulator.[7] A dark control sample is kept shielded from UV exposure.

  • Post-Exposure Spectral Analysis: The absorbance spectrum of the irradiated sample is measured at predetermined time intervals.

  • Data Analysis: The rate of photodegradation is determined by analyzing the change in the absorbance at the λmax over time. A photostable filter will exhibit minimal change in its absorbance profile.[7]

Mandatory Visualizations

Signaling Pathways

UV radiation is a known activator of intracellular signaling cascades that can lead to skin damage, photoaging, and carcinogenesis. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key players in the cellular response to UV-induced stress. Cinnamic acid derivatives have been shown to potentially modulate these pathways.

UV_Induced_Signaling cluster_0 UVB Radiation cluster_1 Cellular Response UVB UVB Photon ROS ↑ Reactive Oxygen Species (ROS) UVB->ROS DNA_Damage DNA Damage UVB->DNA_Damage MAPK_Cascade MAPK Cascade (ERK, JNK, p38) ROS->MAPK_Cascade IKK IKK ROS->IKK activates DNA_Damage->MAPK_Cascade AP1 ↑ AP-1 MAPK_Cascade->AP1 Pro_inflammatory ↑ Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) AP1->Pro_inflammatory MMPs ↑ MMPs (Collagen Degradation) AP1->MMPs NFkB_Activation NF-κB Activation NFkB_Activation->Pro_inflammatory IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->NFkB_Activation

UV-induced MAPK and NF-κB signaling pathways.
Experimental Workflows

The following diagrams illustrate the standardized workflows for evaluating the efficacy of UVB filters.

InVitro_SPF_Workflow cluster_workflow In Vitro SPF Determination Workflow prep 1. Substrate Preparation (PMMA Plate) apply 2. Sunscreen Application (1.3-2.0 mg/cm²) prep->apply initial_abs 3. Initial Absorbance Measurement (290-400 nm) apply->initial_abs irradiate 4. UV Irradiation (Solar Simulator) initial_abs->irradiate final_abs 5. Final Absorbance Measurement irradiate->final_abs calculate 6. SPF Calculation final_abs->calculate

Workflow for in vitro SPF determination.

Photostability_Workflow cluster_workflow Photostability Assessment Workflow prep 1. Sample Preparation (Thin film on Quartz Plate) initial_spec 2. Initial Spectral Analysis prep->initial_spec uv_expose 3. Controlled UV Exposure initial_spec->uv_expose post_spec 4. Post-Exposure Spectral Analysis uv_expose->post_spec analyze 5. Data Analysis (Rate of Degradation) post_spec->analyze

Workflow for photostability assessment.

References

Safety Operating Guide

A Guide to the Safe Disposal of Cinoxate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of cinoxate (B72691), a cinnamate-based UVB filter used in some sunscreen formulations. Adherence to these procedures is essential to minimize health risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[1]

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Protective Clothing: Wear impervious, fire/flame-resistant clothing to avoid skin contact.[1]

  • Ventilation: All handling should occur in a well-ventilated area to avoid the formation of dust and aerosols.[1]

In the event of a spill, evacuate personnel to a safe area, remove all sources of ignition, and prevent dust formation. Use non-sparking tools for cleanup.[1]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound, as with many pharmaceutical compounds, is regulated and must be conducted in a manner that ensures safety and environmental protection. The following protocol is based on general best practices for chemical and pharmaceutical waste disposal.

  • Waste Identification and Classification:

    • Determine if the this compound waste is considered hazardous. While this compound itself is not explicitly listed as a hazardous waste in all jurisdictions, it is prudent to handle it as such due to its chemical nature and the lack of comprehensive environmental impact data.[3]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying this compound waste according to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6]

  • Segregation and Containment:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

    • Collect this compound waste in a dedicated, properly labeled, and sealed container. The container should be secure and leak-proof.

    • For laboratories, it is common practice to use designated containers for different types of chemical waste. For instance, non-halogenated organic solvent waste should be stored in flammable cabinets prior to disposal.[7]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."

    • Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2] Avoid exposure to extreme temperatures and direct sunlight.[2]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Most pharmaceutical waste is incinerated at a licensed medical incineration facility to ensure complete destruction.[5] Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[5]

Environmental Considerations and Potential Hazards

While specific environmental impact assessments for this compound are limited, related cinnamate-based compounds and other chemical sunscreen ingredients have been shown to pose risks to aquatic ecosystems.[3][8] For instance, oxybenzone (B1678072) and octinoxate, which are chemically related to this compound, have been linked to coral reef damage.[8][9] Therefore, preventing the release of this compound into the environment through proper disposal is of utmost importance.

This compound may also undergo photodegradation when exposed to UV light, potentially breaking down into unknown products.[3]

Quantitative Data Summary

PropertyValueReference
FDA Approved Concentration in OTC SunscreensUp to 3%[10][11]
Water SolubilityPractically insoluble (approx. 0.05%)[10]
Melting Point-25 °C (-13 °F; 248 K)[12]
Boiling Point184 to 187 °C (363 to 369 °F; 457 to 460 K) at 2 mmHg[12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

CinoxateDisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_spill Spill Response A Wear Appropriate PPE: - Chemical-impermeable gloves - Safety goggles - Protective clothing B Handle in a well-ventilated area A->B C Identify & Classify Waste (Consult EHS Office) B->C D Segregate this compound Waste in a dedicated, sealed container C->D spill_event Spill Event? E Label Container: 'Hazardous Waste - this compound' D->E F Store in a secure, ventilated area E->F G Arrange for Professional Disposal (EHS or Licensed Contractor) F->G F->spill_event In case of spill during storage end End: Safe & Compliant Disposal G->end H Evacuate area I Remove ignition sources H->I J Clean up with non-sparking tools I->J K Collect spill residue as hazardous waste J->K K->D start Start: this compound Waste Generated start->A spill_event->D spill_event->H Yes

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

Essential Safety and Logistical Information for Handling Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, step-by-step procedural guidance on the personal protective equipment (PPE) for handling Cinoxate, including operational and disposal plans.

Personal Protective Equipment (PPE) for this compound

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE. It is important to note that specific quantitative data for this compound, such as glove breakthrough times, is limited. Therefore, recommendations are based on general safety protocols for handling similar chemical compounds, such as other cinnamate (B1238496) esters.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.
Hand Protection Wear chemical-impermeable gloves. Given that this compound is an ester, butyl rubber or nitrile gloves are generally recommended for handling esters. Always inspect gloves for damage before use and wash hands after removal.
Skin and Body Protection Wear suitable protective clothing, such as a lab coat, to prevent skin contact. For larger quantities or in case of a significant spill risk, chemical-resistant coveralls may be necessary.
Respiratory Protection In a well-ventilated area, respiratory protection may not be required for small quantities. If exposure limits are exceeded or if dust/aerosols are generated, a full-face respirator with an organic vapor cartridge is recommended. A dust mask (type N95 or P1) may be appropriate for handling the solid form if dust is generated.

Experimental Protocols: Safe Handling and Disposal

Handling this compound in a Laboratory Setting:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the work area.

Disposal of this compound:

Given the limited specific regulatory guidance on this compound disposal, it should be managed as hazardous chemical waste.

  • Waste Segregation:

    • Solid this compound: Collect in a designated, labeled hazardous waste container.

    • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in a separate, clearly labeled waste container for chemical waste.

    • Solutions: Aqueous solutions containing this compound should be collected in a designated liquid chemical waste container. Do not pour down the drain.

  • Container Labeling: All waste containers must be clearly labeled with the name "this compound" and appropriate hazard warnings.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

Visual Guidance: Workflows and Procedures

The following diagrams illustrate the logical workflows for selecting PPE and the standard procedure for donning and doffing PPE.

PPE_Selection_Workflow Workflow for Selecting Appropriate PPE for Handling this compound cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification and Use start Start: Handling this compound assess_task Assess the task: - Quantity of this compound - Potential for splash, dust, or aerosol generation start->assess_task eye_protection Eye Protection: - Safety goggles (mandatory) - Face shield (if splash risk) assess_task->eye_protection Select based on assessment hand_protection Hand Protection: - Chemical-resistant gloves (e.g., nitrile, butyl rubber) assess_task->hand_protection body_protection Body Protection: - Lab coat - Chemical-resistant coveralls (for large quantities/spills) assess_task->body_protection respiratory_protection Respiratory Protection: - Assess ventilation - Dust mask (if dust) - Respirator with organic vapor cartridge (if aerosols/vapors) assess_task->respiratory_protection inspect_ppe Inspect PPE for damage before use eye_protection->inspect_ppe hand_protection->inspect_ppe body_protection->inspect_ppe respiratory_protection->inspect_ppe don_ppe Don PPE correctly inspect_ppe->don_ppe proceed Proceed with handling this compound don_ppe->proceed end End proceed->end

Caption: Logical workflow for selecting the appropriate PPE for handling this compound.

Donning_Doffing_PPE Procedure for Donning and Doffing PPE cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don_start Start don_gown 1. Gown/Lab Coat don_start->don_gown don_mask 2. Mask/Respirator don_gown->don_mask don_goggles 3. Goggles/Face Shield don_mask->don_goggles don_gloves 4. Gloves don_goggles->don_gloves don_end Ready to Work don_gloves->don_end doff_start Start doff_gloves 1. Gloves doff_start->doff_gloves doff_goggles 2. Goggles/Face Shield doff_gloves->doff_goggles doff_gown 3. Gown/Lab Coat doff_goggles->doff_gown doff_mask 4. Mask/Respirator doff_gown->doff_mask doff_wash 5. Wash Hands doff_mask->doff_wash doff_end End doff_wash->doff_end

Caption: Standard procedure for donning and doffing Personal Protective Equipment.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。